Furfuryl acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPLCUDMENJIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147032 | |
| Record name | Furfuryl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10525-17-4 | |
| Record name | Furfuryl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10525-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010525174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC24158 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furfuryl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfuryl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Furfuryl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl acrylate is a versatile monomer derived from renewable resources, making it a compound of significant interest in the development of sustainable polymers and biomaterials. Its furan moiety offers unique chemical functionalities, enabling post-polymerization modifications and the creation of materials with tunable properties. This technical guide provides an in-depth overview of the core synthesis methods for this compound, focusing on transesterification, direct esterification, and enzymatic routes. Detailed experimental protocols, quantitative data for comparison, and visualizations of key chemical pathways are presented to aid researchers in the efficient and effective synthesis of this valuable monomer.
Core Synthesis Methodologies
The synthesis of this compound can be primarily achieved through three distinct methodologies, each with its own set of advantages and challenges.
Transesterification
Transesterification involves the reaction of furfuryl alcohol with an acrylic acid ester, typically methyl acrylate or ethyl acrylate, in the presence of a catalyst. This method is widely employed due to its high yields and the avoidance of strong acids that can cause the degradation of the furan ring.
Materials:
-
Furfuryl Alcohol: 98 parts by weight
-
Methyl Acrylate: 258 parts by weight (excess)
-
Aluminum Tertiary-Butoxide: 5 parts by weight (catalyst)
-
para-Phenylenediamine: 10 parts by weight (polymerization inhibitor)
Procedure:
-
Combine furfuryl alcohol, methyl acrylate, aluminum tertiary-butoxide, and para-phenylenediamine in a round-bottom flask equipped with a reflux condenser and a distillation head.
-
Heat the mixture on a water bath until all components are dissolved.
-
Transfer the flask to an oil bath and heat to a temperature that allows for the distillation of the methanol-methyl acrylate azeotrope (approximately 62-64°C).
-
Continuously remove the azeotrope to drive the reaction to completion.
-
Once the removal of methanol is complete, distill off the excess methyl acrylate.
-
Purify the remaining this compound by fractional distillation under reduced pressure. The product distills at approximately 93°C at 16 mmHg.
Quantitative Data: Transesterification Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 86% (theoretical) | [1] |
| Catalyst | Aluminum Tertiary-Butoxide | [1] |
| Other Catalysts | Sodium/Potassium Alcoholates, Tin-based, Titanium-based | [2] |
| Reactants | Furfuryl Alcohol, Methyl Acrylate | [1] |
| Inhibitor | para-Phenylenediamine | [1] |
| Byproduct Removal | Azeotropic Distillation of Methanol | [1] |
Direct Esterification
Direct esterification involves the reaction of furfuryl alcohol directly with acrylic acid. While this method is atom-economical, it is complicated by the propensity of furfuryl alcohol to undergo acid-catalyzed self-condensation and polymerization[2][3]. The use of milder, solid acid catalysts can mitigate these side reactions.
Materials:
-
Furfuryl Alcohol: 1 mole equivalent
-
Acrylic Acid: 1 mole equivalent
-
ZrOCl₂·8H₂O: 5 mol% (catalyst)
-
Toluene (optional, for azeotropic removal of water)
-
Hydroquinone (polymerization inhibitor)
Procedure:
-
To a round-bottom flask, add furfuryl alcohol, acrylic acid, ZrOCl₂·8H₂O, and a small amount of hydroquinone.
-
Method A (Solvent-free): Stir the mixture at ambient temperature or slightly elevated temperature (e.g., 50°C) for 24 hours. Monitor the reaction progress by TLC or GC.
-
Method B (Azeotropic): Add toluene to the reaction mixture. Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continuously remove the water formed during the reaction.
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acrylic acid and the catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data: Direct Esterification of Acrylic Acid with Alcohols using ZrOCl₂·8H₂O
| Alcohol | Yield (Solvent-free, 24h, rt) | Yield (Toluene, reflux, 5h) | Reference |
| 1-Butanol | 85% | - | [4] |
| 1-Octanol | 82% | 99% (0.5 mol% catalyst) | [4] |
| Iso-propanol | 75% | - | [4] |
Note: Data for furfuryl alcohol is not explicitly provided in the source but can be inferred to be achievable under similar conditions.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative for the production of this compound, operating under mild reaction conditions and minimizing byproduct formation. Lipases, particularly immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435), are highly effective for this transformation.
Materials:
-
Furfuryl Alcohol
-
Vinyl Acrylate (as acyl donor)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Molecular Sieves (3Å)
-
Acetone (or other suitable organic solvent)
Procedure:
-
In a flask, dissolve furfuryl alcohol and vinyl acrylate in acetone. A molar ratio of acyl donor to alcohol of 4.5:1 has been shown to be effective in similar systems[5].
-
Add immobilized lipase (e.g., 8% w/w of total reactants) and molecular sieves to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40°C) with gentle agitation.
-
Monitor the reaction progress over time (e.g., 4-24 hours) using TLC or GC.
-
Once the reaction reaches the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed and reused.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Quantitative Data: Enzymatic Synthesis of Acrylate Esters
| Parameter | Value/Condition | Reference |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | [6][7] |
| Acyl Donor | Vinyl Acrylate | [5][6] |
| Solvent | Acetone (or solvent-free) | [6] |
| Temperature | 40-50°C | [5][7] |
| Enzyme Loading | ~8% (w/w) | [5] |
| Molar Ratio (Acyl Donor:Alcohol) | ~4.5:1 | [5] |
| Conversion | Up to 97-100% reported for similar systems | [5] |
Signaling Pathways and Logical Relationships
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.
Conclusion
The synthesis of this compound can be successfully achieved through various methods, with transesterification and enzymatic synthesis offering high yields and selectivity while minimizing side reactions. Direct esterification presents a more atom-economical route, though careful selection of a mild catalyst is crucial to prevent the undesirable self-condensation of furfuryl alcohol. The choice of synthesis method will depend on the specific requirements of the researcher, including desired yield, purity, scalability, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this compound for applications in polymer chemistry and materials science.
References
- 1. US2433866A - Method of making this compound - Google Patents [patents.google.com]
- 2. JP6424532B2 - Method for producing furfuryl methacrylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scale-up of pseudo solid-phase enzymatic synthesis of alpha-methyl glucoside acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Furfuryl Acrylate: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl acrylate (C₈H₈O₃) is a versatile monomer characterized by the presence of a furan ring and a reactive acrylate group. This unique chemical structure imparts a range of desirable properties to its polymers, including notable thermal stability and chemical resistance. These characteristics have led to its investigation and use in a variety of applications, from the synthesis of novel polymers to advanced biomedical applications, including drug delivery systems. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a look into its applications relevant to drug development.
Core Chemical and Physical Properties
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | furan-2-ylmethyl prop-2-enoate | [1] |
| CAS Number | 10525-17-4 | [1] |
| Density | 1.1125 - 1.113 g/cm³ | [2][3] |
| Boiling Point | 93 °C at 16 mmHg 197 °C at 760 mmHg | [2][3] |
| Flash Point | 73 °C | [3] |
| Vapor Pressure | 0.387 mmHg at 25 °C | [3] |
| Refractive Index | nD at 20°C: 1.4800 | [2] |
| Solubility | Insoluble in common organic solvents (as a polymer) | [2] |
| LogP | 1.50880 | [3] |
Experimental Protocols
Synthesis of this compound via Alcoholysis
A common method for the preparation of this compound is through the alcoholysis reaction of methyl acrylate with furfuryl alcohol.[2]
Materials:
-
Furfuryl alcohol: 98 parts by weight
-
Methyl acrylate: 258 parts by weight
-
p-Phenylenediamine (polymerization inhibitor): 10 parts by weight
-
Powdered aluminum tertiary-butoxide (ester interchange catalyst): 5 parts by weight
Procedure:
-
Combine furfuryl alcohol, methyl acrylate, p-phenylenediamine, and powdered aluminum tertiary-butoxide in a suitable reaction vessel.
-
Heat the mixture on a water bath until a complete solution is formed.
-
Transfer the reaction vessel to an oil bath and heat to approximately 120°C. The vessel should be fitted with a fractionating column and a condenser arranged for controlled reflux.
-
Collect the distillate at a rate that maintains the vapor temperature at the head of the column at or near the boiling point of the methanol-methyl acrylate binary azeotrope (62°C).
-
Once the production of methanol has substantially ceased, distill off the excess methyl acrylate.
-
The this compound is then recovered by fractional distillation under reduced pressure.[2]
The purified this compound is described as a mobile liquid.[2]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using a reverse-phase HPLC method.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Newcrom R1 HPLC column or equivalent reverse-phase column
Mobile Phase:
-
A mixture of acetonitrile (MeCN), water, and phosphoric acid.
-
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system and column.
-
Dissolve the this compound sample in a suitable solvent.
-
Inject the sample into the HPLC system.
-
Elute the sample through the column using the prepared mobile phase.
-
Detect the analyte using a suitable detector (e.g., UV-Vis).
This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[4]
Reactivity and Polymerization
This compound is a valuable polymerizable compound.[2] It can be polymerized using heat, light, and/or catalysts such as peroxides, ozonides, oxygen, or ozone.[2] The polymerization can be carried out in the presence or absence of a solvent or diluent, or the monomer can be emulsified and then polymerized.[2] Polymerization is preferably conducted at moderate temperatures, around 50°C.[2]
The presence of multiple polymerizable double bonds in the this compound molecule allows for the formation of cross-linked polymers.[2] Copolymers of this compound with other monomers, such as methyl acrylate, can result in polymers with altered properties, including increased hardness, toughness, and reduced solubility in common organic solvents.[2]
Applications in Drug Development
The unique properties of polymers derived from furan-containing monomers like this compound make them promising candidates for biomedical applications, particularly in drug delivery. The furan moiety can participate in Diels-Alder "click" reactions, allowing for the creation of cross-linked micelles that can encapsulate hydrophobic drugs. These nanocarriers can be designed to be redox-responsive, enabling the controlled release of the therapeutic payload in the target environment.[5]
Below is a diagram illustrating the conceptual workflow of a poly(this compound)-based drug delivery system.
Caption: Conceptual workflow of a poly(this compound)-based drug delivery system.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a monomer with significant potential, particularly in the field of polymer science and its applications in advanced materials and drug delivery. Its unique chemical structure allows for the synthesis of polymers with tunable properties. For researchers and professionals in drug development, the ability to create functional polymers for targeted and controlled release systems makes this compound a compound of considerable interest for further investigation. Proper handling and safety precautions are essential when working with this reactive chemical.
References
- 1. This compound | C8H8O3 | CID 82699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2433866A - Method of making this compound - Google Patents [patents.google.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pubs.acs.org [pubs.acs.org]
Furfuryl Acrylate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl acrylate (C₈H₈O₃) is a versatile monomer derived from furfuryl alcohol, a biomass-derived chemical.[1][2] Its unique structure, combining a furan ring with an acrylate moiety, imparts a range of desirable properties, making it a valuable building block in the synthesis of novel polymers and functional materials. This technical guide provides an in-depth analysis of the molecular structure of this compound, its physicochemical properties, relevant experimental protocols for its synthesis and analysis, and key chemical transformations.
Molecular Structure and Identification
This compound, systematically named furan-2-ylmethyl prop-2-enoate, consists of a furan ring attached to a methylene group, which is in turn ester-linked to an acrylic acid backbone.[1] This structure provides two primary sites of reactivity: the acrylate double bond, which is susceptible to polymerization, and the furan ring, which can participate in various reactions, including Diels-Alder cycloadditions.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| IUPAC Name | furan-2-ylmethyl prop-2-enoate | [1] |
| CAS Number | 10525-17-4 | [1][2] |
| SMILES | C=CC(=O)OCC1=CC=CO1 | [1][3] |
| InChI Key | BHPLCUDMENJIRS-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, processing, and application in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 152.15 | g/mol | [1][2] |
| Boiling Point | 197 | °C (at 760 mmHg) | [2] |
| Density | 1.113 | g/cm³ | [2] |
| Flash Point | 73 | °C | [2] |
| Vapor Pressure | 0.387 | mmHg (at 25°C) | [2] |
| XLogP3 | 1.3 | [1][2] | |
| Hydrogen Bond Donor Count | 0 | [2] | |
| Hydrogen Bond Acceptor Count | 3 | [2] | |
| Rotatable Bond Count | 4 | [2] | |
| Exact Mass | 152.047344113 | Da | [1][2] |
| Complexity | 153 | [2] |
Experimental Protocols
Synthesis of this compound via Transesterification
A common method for the synthesis of this compound is the transesterification of a methyl acrylate with furfuryl alcohol. The following protocol is adapted from a patented method.
Materials:
-
Furfuryl alcohol (98 parts by weight)
-
Methyl acrylate (258 parts by weight)
-
p-Phenylenediamine (polymerization inhibitor) (10 parts by weight)
-
Powdered aluminum tertiary-butoxide (catalyst)
Procedure:
-
Combine furfuryl alcohol, methyl acrylate, p-phenylenediamine, and powdered aluminum tertiary-butoxide in a suitable reaction vessel.
-
Heat the mixture on a water bath until a complete solution is obtained.
-
Transfer the reaction vessel to an oil bath and fit it with a fractionating column and a condenser.
-
Heat the solution to facilitate the alcoholysis reaction.
-
As the reaction proceeds, a methanol-methyl acrylate azeotrope will distill. Continuously remove this distillate to drive the equilibrium towards the product.
-
Once the methanol evolution has ceased, distill off the excess methyl acrylate.
-
The remaining crude this compound can then be purified by distillation under reduced pressure.
Analysis of this compound
3.2.1. High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: A C18 column, such as Newcrom R1, is suitable.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry detection, formic acid should be used in place of phosphoric acid.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.
3.2.2. Gas Chromatography (GC)
Gas chromatography can be used for the analysis of this compound and other volatile furan derivatives.
-
Column: A capillary column with a polar stationary phase is recommended for the direct analysis of furfuryl alcohol and related compounds.
-
Injector: Direct injection into a heated inlet.
-
Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.
-
Temperature Program: An optimized temperature ramp will be necessary to achieve good separation from other components in a mixture.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for monitoring the polymerization of acrylates.
-
Method: Attenuated Total Reflectance (ATR) or transmission mode can be used.
-
Analysis: The disappearance of the characteristic C=C bond stretching vibration of the acrylate monomer (around 1637 cm⁻¹) and the appearance or change in intensity of ester bond vibrations can be monitored over time to follow the curing process.
Chemical Reactions and Pathways
Free Radical Polymerization
This compound can undergo free radical polymerization to form poly(this compound). This process is typically initiated by heat or a chemical initiator.
Caption: Free radical polymerization of this compound.
Diels-Alder Reaction
The furan ring of this compound can act as a diene in a Diels-Alder reaction with a suitable dienophile, such as a maleimide. This reaction is often thermoreversible and is utilized in the development of self-healing materials.
Caption: Reversible Diels-Alder reaction of this compound.
Conclusion
This compound is a bio-derived monomer with significant potential in materials science and polymer chemistry. Its well-defined molecular structure and dual reactivity offer a platform for the creation of a wide array of functional polymers. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals engaged in the exploration and application of this promising chemical compound.
References
Section 1: Chemical and Physical Properties
An In-depth Technical Guide to Furfuryl Acrylate (CAS 10525-17-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS 10525-17-4), a versatile monomer with significant applications in polymer chemistry. This document details its chemical and physical properties, synthesis, polymerization behavior, applications, and safety information. Detailed experimental protocols and visual workflows are included to support research and development activities.
This compound is a moderately polar organic compound characterized by a furan ring and an acrylate functional group.[] The acrylate group makes it a prime candidate for free-radical polymerization, while the furan ring offers unique reactivity, including susceptibility to oxidation and increased nucleophilicity towards electrophiles.[]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10525-17-4 | [2][3][4] |
| Molecular Formula | C₈H₈O₃ | [2][3][4] |
| Molecular Weight | 152.15 g/mol | [][2][3] |
| IUPAC Name | furan-2-ylmethyl prop-2-enoate | [][3] |
| Synonyms | Propenoic acid 2-furanylmethyl ester, NSC 24158 | [2][3] |
| Appearance | Clear liquid, mild sweet odor | [2] |
| Density | 1.113 g/cm³ at 25°C | [2][4] |
| Boiling Point | 92-94°C at 16 mmHg 197°C at 760 mmHg | [2][5] [][4] |
| Flash Point | 73°C | [2][4] |
| Refractive Index | 1.48 | [2][4] |
| Vapor Pressure | 0.387 mmHg at 25°C | [2][4] |
| SMILES | C=CC(=O)OCC1=CC=CO1 | [][6] |
| InChIKey | BHPLCUDMENJIRS-UHFFFAOYSA-N | [][3] |
Section 2: Synthesis of this compound
This compound can be synthesized through the transesterification of a lower alkyl acrylate, such as methyl acrylate, with furfuryl alcohol.[7] This alcoholysis reaction is a common and effective method for its preparation.[7]
Experimental Protocol: Synthesis via Transesterification
This protocol is adapted from the method described in US Patent 2,433,866.[7]
Materials:
-
Furfuryl alcohol (98 parts by weight)
-
Methyl acrylate (258 parts by weight)
-
Aluminum tertiary-butoxide (catalyst, 5 parts by weight)
-
Para-phenylenediamine (polymerization inhibitor, 10 parts by weight)
Procedure:
-
Combine furfuryl alcohol, methyl acrylate, para-phenylenediamine, and powdered aluminum tertiary-butoxide in a suitable reaction vessel.
-
Gently heat the mixture on a water bath until all components are fully dissolved.
-
Transfer the vessel to an oil bath and fit it with a fractionating column and a condenser.
-
Heat the solution to facilitate the alcoholysis reaction. The methanol produced is removed from the reaction mixture as an azeotrope with methyl acrylate.
-
After the methanol has been completely removed, distill off the excess methyl acrylate.
-
Purify the remaining crude product by fractional distillation under reduced pressure. The purified this compound fraction is collected at 93°C and 16 mm Hg pressure.[7]
Section 3: Polymerization
This compound is a monomer that readily undergoes polymerization through various mechanisms, including the application of heat, light, or chemical initiators like peroxides.[7] Its structure, containing multiple polymerizable double bonds, allows for the formation of cross-linked polymers.[7] Bulk photopolymerization studies have shown that while its polymerization is more retarded than that of furfuryl methacrylate, it yields gels with a higher degree of cross-linking.[8]
Experimental Protocol: Bulk Free-Radical Polymerization
The following is a representative protocol for the bulk free-radical polymerization of this compound. This procedure is adapted from established methods for similar acrylate and methacrylate monomers, such as furfuryl methacrylate.[9]
Materials:
-
This compound (monomer)
-
Benzoyl peroxide (BPO) (initiator, e.g., 1-3 wt% relative to monomer)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Toluene or other suitable solvent (for purification)
Procedure:
-
Place the desired amount of this compound monomer into a round-bottomed flask equipped with a reflux condenser and a nitrogen/argon inlet.
-
Add the initiator (e.g., BPO) to the monomer.
-
Purge the reaction vessel with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Immerse the flask in a preheated oil bath and maintain the reaction temperature (e.g., 80°C) for a specified duration (e.g., 4 hours), followed by a higher temperature (e.g., 120°C) for an additional period (e.g., 2 hours) to ensure high conversion.
-
After the reaction is complete, cool the vessel to room temperature. The resulting product will be a solid or highly viscous polymer.
-
Dissolve or wash the crude polymer product with a suitable solvent like toluene to remove any unreacted monomer and initiator.
-
Dry the purified polymer (poly(this compound)) in a vacuum oven until a constant weight is achieved.
Section 4: Applications
The unique chemical structure of this compound lends itself to a variety of uses in materials science and chemical synthesis.
-
Polymer Industry : It is a key component in the production of resins, where it can be used as a reactive diluent or a modifying agent.[2] Its incorporation into formulations for adhesives, inks, coatings, and plastics can enhance properties such as adhesion, flexibility, hardness, and thermal stability.[2]
-
Chemical Synthesis : this compound serves as a reactive intermediate for creating new compounds and materials due to its ability to react with a range of organic and inorganic compounds.[][2]
-
Coatings and Adhesives : In coatings, it improves durability and resistance to environmental factors.[2] As a modifying agent in adhesives, it enhances bonding performance.[2]
Section 5: Safety and Handling
This compound is a reactive chemical that requires careful handling. It is classified as an irritant for the skin, eyes, and respiratory system.[3][10]
Table 2: GHS Hazard and Safety Information for this compound
| Category | Information | Reference(s) |
| Signal Word | Warning | [6][10] |
| Hazard Statements | H315 : Causes skin irritation H319 : Causes serious eye irritation H335 : May cause respiratory irritation | [3][6][10] |
| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray P280 : Wear protective gloves/protective clothing/eye protection/face protection P312 : Call a POISON CENTER/doctor if you feel unwell P403+P233 : Store in a well-ventilated place. Keep container tightly closed P501 : Dispose of contents/container to an industrial combustion plant | [10] |
| Handling | Use in a well-ventilated area with local and general ventilation.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in work areas.[10] | |
| Storage | Store in a well-ventilated place and keep the container tightly closed.[10] | |
| Toxicology Summary | Not classified as acutely toxic, a sensitiser, mutagenic, carcinogenic, or a reproductive toxicant based on available data.[10] |
Section 6: Spectroscopic and Analytical Data
-
High-Performance Liquid Chromatography (HPLC) : An analytical method for this compound involves reverse-phase HPLC on a Newcrom R1 column, using a mobile phase of acetonitrile (MeCN), water, and phosphoric acid.[11] For mass spectrometry applications, formic acid can be substituted for phosphoric acid.[11]
-
Nuclear Magnetic Resonance (NMR) : Spectroscopic data for the related compound tetrahydrothis compound is available and can be used for comparative purposes. Furthermore, NMR studies on furfuryl alcohol and its oligomers can aid in the assignment of peaks related to the furan ring in poly(this compound).[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR) : In the polymerization of furan-containing acrylates, the disappearance of the characteristic acrylate C=C stretching peak (around 1637 cm⁻¹) can confirm the incorporation of the monomer into the polymer chain.[9]
References
- 2. Cas 10525-17-4,this compound | lookchem [lookchem.com]
- 3. This compound | C8H8O3 | CID 82699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10525-17-4 [chemnet.com]
- 5. 10525-17-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. US2433866A - Method of making this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemos.de [chemos.de]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of Furfuryl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of furfuryl acrylate. The information is presented to support research, development, and handling of this compound, with a focus on quantitative data, experimental reproducibility, and clear visualization of procedural workflows.
Core Physical Properties of this compound
This compound (CAS No. 10525-17-4) is an ester of furfuryl alcohol and acrylic acid. Understanding its physical properties is crucial for its application in polymer synthesis and other chemical processes. The following table summarizes the key physical data for this compound.
| Property | Value | Units | Conditions |
| Molecular Formula | C₈H₈O₃ | - | - |
| Molecular Weight | 152.15 | g/mol | - |
| Density | 1.113 | g/cm³ | - |
| Boiling Point | 197 | °C | at 760 mmHg |
| Refractive Index | 1.48 | - | - |
| Flash Point | 73 | °C | - |
| Vapor Pressure | 0.387 | mmHg | at 25°C |
| Hydrogen Bond Acceptor Count | 3 | - | - |
| Rotatable Bond Count | 4 | - | - |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of this compound, based on established standards.
Density Determination
The density of this compound can be determined using a Bingham pycnometer, following a method similar to ASTM D1217.[1][2][3]
Methodology:
-
Apparatus: A calibrated Bingham pycnometer, a constant-temperature bath, and an analytical balance.
-
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine the mass of the empty pycnometer.
-
Fill the pycnometer with freshly distilled this compound, ensuring no air bubbles are present.
-
Place the filled pycnometer in a constant-temperature bath maintained at a specified temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.
-
Adjust the volume of the liquid to the calibration mark.
-
Remove the pycnometer from the bath, wipe it dry, and measure its mass.
-
The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.
-
Boiling Point Determination
The boiling point of this compound can be determined by distillation, following a procedure analogous to ASTM D1078.[4][5][6][7]
Methodology:
-
Apparatus: A distillation flask, a condenser, a receiving graduate, a calibrated thermometer, and a heating source.
-
Procedure:
-
Place a measured volume of this compound into the distillation flask, along with boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.
-
Heat the flask to bring the liquid to a boil.
-
Record the temperature at which the first drop of distillate is collected and the temperature at which the last of the liquid evaporates. This range represents the boiling range. For a pure compound, this range should be narrow. The boiling point is typically recorded at a specific pressure (e.g., 760 mmHg).
-
Refractive Index Measurement
The refractive index of this compound can be measured using a refractometer, with a method similar to ASTM D1218.[8][9][10][11][12]
Methodology:
-
Apparatus: A calibrated Abbe or digital refractometer with a constant-temperature circulating bath.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Apply a small sample of this compound to the prism.
-
Allow the sample to reach the desired temperature (e.g., 20°C).
-
Measure the refractive index according to the instrument's operating instructions.
-
Flash Point Determination
The flash point of this compound can be determined using a Pensky-Martens closed-cup tester, following a method such as ASTM D93.[13][14][15][16][17]
Methodology:
-
Apparatus: A Pensky-Martens closed-cup flash point tester.
-
Procedure:
-
Pour the this compound sample into the test cup to the specified level.
-
Place the lid on the cup and begin heating at a controlled rate while stirring.
-
At regular temperature intervals, apply an ignition source to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.
-
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of a liquid chemical like this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. matestlabs.com [matestlabs.com]
- 12. store.astm.org [store.astm.org]
- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 14. store.astm.org [store.astm.org]
- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 16. store.astm.org [store.astm.org]
- 17. petrolube.com [petrolube.com]
An In-depth Technical Guide to Furfuryl Acrylate Monomer: Properties, Synthesis, and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl acrylate (FA) is a versatile monomer derived from renewable resources, specifically from furfuryl alcohol, which is obtained from the catalytic reduction of furfural. The presence of both a reactive acrylate group and a furan ring in its structure imparts unique properties to its corresponding polymers, making it a compound of significant interest in material science. This guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, solubility, and polymerization behavior. Detailed experimental protocols and visual workflows are presented to facilitate its application in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to distinguish this compound from the closely related furfuryl methacrylate, as their properties differ.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Mobile liquid | [2] |
| Density | 1.1125 g/cm³ | [2] |
| Boiling Point | 93 °C at 16 mmHg | [2] |
| Refractive Index (n_D) | 1.4800 | [2] |
Solubility
| Solvent Class | Expected Solubility of this compound |
| Ketones (e.g., Acetone) | Soluble |
| Esters (e.g., Ethyl Acetate) | Soluble |
| Aromatic Hydrocarbons (e.g., Toluene) | Soluble |
| Chlorinated Solvents (e.g., Dichloromethane) | Soluble |
| Ethers (e.g., Tetrahydrofuran) | Soluble |
| Alcohols (e.g., Ethanol, Methanol) | Likely soluble, but may vary |
| Water | Sparingly soluble to insoluble |
Spectroscopic Data
The structural characterization of this compound is crucial for its identification and purity assessment. Below is a summary of expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the vinyl protons of the acrylate group (typically in the range of 5.8-6.5 ppm), the methylene protons of the furfuryl group adjacent to the ester oxygen (around 5.0-5.2 ppm), and the protons of the furan ring (in the region of 6.3-7.6 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 165 ppm), the vinyl carbons (approximately 128-132 ppm), the methylene carbon of the furfuryl group, and the carbons of the furan ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~1720-1740 | C=O stretching of the acrylate ester |
| ~1620-1640 | C=C stretching of the acrylate vinyl group |
| ~3100-3150 | =C-H stretching of the furan ring |
| ~1000-1200 | C-O stretching of the ester and furan ring |
UV-Vis Spectroscopy
Furan-containing compounds typically exhibit UV absorption. This compound is expected to have a UV absorption maximum, which is a property exploited in photopolymerization applications.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through an alcoholysis reaction between methyl acrylate and furfuryl alcohol.[2]
Materials:
-
Furfuryl alcohol
-
Methyl acrylate (in excess)
-
Aluminum tertiary-butoxide (catalyst)
-
para-Phenylenediamine (polymerization inhibitor)
Procedure:
-
Combine furfuryl alcohol, methyl acrylate, para-phenylenediamine, and powdered aluminum tertiary-butoxide in a reaction vessel.
-
Heat the mixture on a water bath until a complete solution is obtained.
-
Transfer the reaction vessel to an oil bath and heat to a temperature that allows for the distillation of the methanol-methyl acrylate azeotrope (approximately 62 °C) through a fractionating column.
-
Continuously remove the distillate to drive the reaction to completion.
-
After the removal of methanol is complete, distill off the excess methyl acrylate.
-
Purify the remaining this compound by vacuum distillation.
Free Radical Polymerization of this compound
This compound can be polymerized via free radical polymerization using heat, light, or a chemical initiator.[2][5]
Materials:
-
This compound monomer
-
Solvent (e.g., ethyl acetate)[6]
-
Free radical initiator (e.g., benzoyl peroxide)[6]
Procedure:
-
Dissolve the this compound monomer in the chosen solvent in a reaction vessel.
-
Add the free radical initiator to the solution.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 70 °C for benzoyl peroxide).[6]
-
Maintain the temperature for a sufficient period to allow for polymerization to occur. The reaction may result in the formation of a gel.[6]
-
Isolate the polymer by removing the solvent.
Polymerization Characteristics
The polymerization of this compound is influenced by the reactivity of both the acrylate double bond and the furan ring. The acrylate group readily undergoes free radical polymerization.[2] The furan ring can also participate in cross-linking reactions, particularly under certain conditions, which can lead to the formation of insoluble gels.[2] The use of polymerization regulators can help to control this cross-linkage.[2]
When copolymerized with other monomers, such as methyl acrylate, even small amounts of this compound can significantly alter the properties of the resulting polymer, leading to increased hardness, toughness, and reduced solubility in common organic solvents.[2]
Applications
The unique properties of poly(this compound) and its copolymers make them suitable for a variety of applications, including:
-
Coatings and Adhesives: The potential for cross-linking can lead to durable and chemically resistant coatings.
-
Composites: As a component in composite materials, it can enhance their mechanical properties.
-
Biomedical Applications: Polymers based on furfuryl methacrylate have shown good cell adhesion, suggesting potential for biomaterial coatings.[7]
Conclusion
This compound is a promising bio-based monomer with a unique combination of reactive functionalities. Its ability to undergo polymerization and cross-linking offers a pathway to a diverse range of polymeric materials with tunable properties. This guide provides a foundational understanding of its core characteristics to support further research and development in various scientific and industrial fields.
References
- 1. This compound | C8H8O3 | CID 82699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2433866A - Method of making this compound - Google Patents [patents.google.com]
- 3. RESIN SOLUBILITY [worldwin.co.kr]
- 4. Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 6. US2454756A - Process for the polymerization of this compound - Google Patents [patents.google.com]
- 7. Tetrahydrothis compound(2399-48-6) 13C NMR [m.chemicalbook.com]
Furfuryl Acrylate: A Comprehensive Technical Review for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Furfuryl acrylate (FA), a bio-based monomer derived from renewable resources like furfural, is emerging as a versatile building block in polymer chemistry. Its unique furan moiety and reactive acrylate group offer a compelling combination of properties, leading to polymers with potential applications in coatings, adhesives, composites, and advanced biomedical materials. This in-depth technical guide provides a comprehensive review of the synthesis, polymerization, properties, and applications of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the esterification of furfuryl alcohol or the conversion of furfural.
Alcoholysis of Methyl Acrylate with Furfuryl Alcohol
One established method for preparing this compound is the alcoholysis of methyl acrylate with furfuryl alcohol. This transesterification reaction is typically carried out in the presence of a suitable catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate monomer.
Experimental Protocol: Synthesis of this compound via Alcoholysis
-
Materials:
-
Furfuryl alcohol: 98 parts by weight
-
Methyl acrylate: 258 parts by weight (excess)
-
Polymerization inhibitor (e.g., para-phenylenediamine): 10 parts by weight
-
Catalyst (e.g., powdered aluminum tertiary-butoxide): parts by weight[1]
-
-
Procedure:
-
Mix the furfuryl alcohol, methyl acrylate, polymerization inhibitor, and catalyst in a reaction vessel.
-
Heat the mixture on a water bath until a complete solution is obtained.[1]
-
Transfer the solution to an oil bath and heat to approximately 120-130°C. The reaction vessel should be equipped with a fractionating column and a condenser arranged for controlled reflux.[1]
-
Collect the distillate at a rate that maintains the vapor temperature at the head of the column near the boiling point of the methanol-methyl acrylate azeotrope (approximately 62°C). This removes the methanol byproduct and drives the equilibrium towards the product.[1]
-
Once the methanol has been removed, distill off the excess methyl acrylate.
-
Recover the this compound product by fractional distillation under reduced pressure.[1]
-
-
Purification and Properties:
Synthesis from Furfural via Perkin Reaction
An alternative route to furan-containing acrylates involves the Perkin reaction of furfural to produce trans-beta-2-furylacrylic acid, which is then esterified to yield the corresponding acrylate ester.[2] While the provided reference specifically mentions the synthesis of methyl furfuracrylate through this method, a similar esterification step with the appropriate alcohol would yield other furylacrylate esters.
Polymerization of this compound
This compound can be polymerized through various mechanisms, including free radical polymerization and photopolymerization. The resulting poly(this compound) (PFA) and its copolymers exhibit a range of interesting properties.
Free Radical Polymerization
Conventional free radical polymerization of this compound can lead to cross-linked polymer gels due to the reactivity of the furan ring.[3] However, the polymerization can be controlled, for instance, by copolymerizing it with other monomers or in the presence of reactive oils like tung oil.[3]
Experimental Protocol: Free Radical Copolymerization of this compound with Tung Oil
-
Materials:
-
Procedure:
-
Prepare the reaction mixture with the desired FMA:TO ratio and add the BPO initiator in a round-bottomed flask equipped with a reflux condenser.[3]
-
Purge the reaction vessel with nitrogen gas for 15 minutes before starting the reaction.[3]
-
Maintain the reaction temperature at 80°C for 4 hours, followed by an increase to 120°C for 2 hours.[3]
-
After the reaction, a crude powder sample is obtained.[3]
-
Wash the crude product with toluene to remove unreacted monomers and impurities.[3]
-
The resulting cross-linked polymer network is formed through an initial free radical polymerization of the acrylate groups, followed by a Diels-Alder reaction involving the furan moiety of FMA and the double bonds of tung oil.[3]
Controlled Radical Polymerization
While the provided literature extensively covers Atom Transfer Radical Polymerization (ATRP) of the related monomer, furfuryl methacrylate (FMA), this technique is also applicable to this compound for achieving well-defined polymer architectures.[4][5] ATRP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Conceptual Experimental Workflow for ATRP of this compound
References
furfuryl acrylate safety data sheet
An In-depth Technical Guide to the Furfuryl Acrylate Safety Data Sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data associated with this compound. The information is compiled from various safety data sheets and toxicological resources to assist researchers, scientists, and professionals in drug development in understanding the hazards and safe handling procedures for this chemical.
Chemical Identification
This compound is identified by the following chemical and regulatory identifiers.
| Identifier | Value |
| Chemical Name | furan-2-ylmethyl prop-2-enoate |
| Synonyms | This compound, 2-Propenoic acid, 2-furanylmethyl ester |
| CAS Number | 10525-17-4[1] |
| Molecular Formula | C8H8O3[2] |
| Molecular Weight | 152.15 g/mol [2] |
| EC Number | 234-078-4[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Label Elements [1]
| Element | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| Precautionary Statements | Prevention: P261, P280Response: P312, P321Storage: P403+P233Disposal: P501 |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Physical State | Liquid[1] |
| Color | Not determined[1] |
| Odor | Characteristic[1] |
| Boiling Point | 197°C at 760 mmHg[2] |
| Flash Point | 73°C[1][2] |
| Density | 1.113 g/cm³[2] |
| Vapor Pressure | 0.387 mmHg at 25°C[2] |
| Melting Point/Freezing Point | Not determined[1] |
| Auto-ignition Temperature | Not determined[1] |
| Flammability Limits | Not determined[1] |
| Solubility | Not determined[1] |
Toxicological Information
This compound is not classified as a respiratory or skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant.[1] The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[1]
Experimental Protocols
The hazard classifications for skin and eye irritation are typically determined through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically a rabbit. The degree of irritation is observed and scored at specified intervals.
-
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used for the test.[4]
-
Test Substance Application: An 0.5 mL aliquot of the liquid test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[5]
-
Exposure Duration: The exposure period is typically 4 hours.[5]
-
Observation: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[6]
-
Scoring: The reactions are scored on a scale of 0 to 4 for both erythema and edema.[6]
-
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This guideline is used to assess the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.
-
Methodology:
-
Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.[7]
-
Test Substance Application: A 0.1 mL volume of the liquid test substance is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.[7]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[7]
-
Scoring: The cornea (opacity), iris, and conjunctiva (redness and swelling) are scored according to a standardized system.[7]
-
Hazard Response and First Aid Workflow
The following diagram illustrates the logical workflow for responding to a this compound exposure event, from initial hazard identification to first aid and emergency measures.
Caption: Hazard and First Aid Workflow for this compound Exposure.
Safe Handling and Storage
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Use only in well-ventilated areas.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in work areas.[1]
Storage:
Exposure Controls and Personal Protection
Engineering Controls:
-
Use local and general ventilation to maintain airborne concentrations below exposure limits.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).[1]
-
Respiratory Protection: If ventilation is inadequate, wear a suitable respirator.[1]
Stability and Reactivity
-
Reactivity: No known hazardous reactions.[1]
-
Chemical Stability: The substance is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.
-
Conditions to Avoid: There are no specific conditions known to be avoided.[1]
-
Incompatible Materials: Information not available.
-
Hazardous Decomposition Products: Reasonably anticipated hazardous decomposition products as a result of use, storage, spill, and heating are not known.[1]
Disposal Considerations
Dispose of contents and container to an industrial combustion plant in accordance with local, regional, national, and international regulations.[1] Do not allow to enter drains or watercourses.
References
- 1. chemos.de [chemos.de]
- 2. This compound|lookchem [lookchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. daikinchemicals.com [daikinchemicals.com]
Solubility of Furfuryl Acrylate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of furfuryl acrylate in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this compound, this document focuses on providing a detailed framework for its determination. This includes qualitative solubility information inferred from related compounds and reaction conditions, a detailed experimental protocol for accurate solubility assessment, and logical workflows to guide laboratory practices. This compound, a bio-based monomer, is of increasing interest in polymer chemistry and material science. A thorough understanding of its solubility is critical for optimizing synthesis, polymerization, purification, and formulation processes.
Introduction
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Mobile liquid | [1] |
| Density | 1.1125 g/cm³ | [1] |
| Boiling Point | 93 °C at 16 mmHg | [1] |
| Computed XLogP3 | 1.3 | [2] |
Qualitative Solubility of this compound
While quantitative data is scarce, qualitative inferences about the solubility of this compound can be drawn from available literature on its synthesis, polymerization, and related compounds.
| Solvent | Qualitative Solubility | Rationale / Source |
| Toluene | Soluble | Used as a solvent for the polymerization of the related furfuryl methacrylate and for washing the resulting polymer.[3] |
| Chloroform | Likely Soluble | Furfuryl methacrylate, a similar compound, is slightly soluble in chloroform.[4] |
| Methanol | Likely Soluble | Furfuryl methacrylate is slightly soluble in methanol.[4] Furfuryl alcohol, the precursor, is soluble in methanol.[5] |
| Ethanol | Likely Soluble | Furfuryl alcohol is soluble in ethanol.[5] |
| Acetone | Likely Soluble | Furfuryl alcohol is soluble in acetone.[5] |
| Common Organic Solvents | Generally Soluble | The polymerization of this compound can be conducted in the presence of a solvent or diluent, suggesting solubility in common polymerization solvents.[1] Furfuryl alcohol is soluble in common organic solvents.[6] |
| Water | Miscible but unstable | Furfuryl alcohol is miscible with but unstable in water; this compound is expected to have low water solubility due to its ester group.[6] |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed experimental protocol for the quantitative determination of this compound solubility in various organic solvents, based on the widely accepted shake-flask method.[7][8]
Materials
-
This compound (of known purity)
-
Selected Organic Solvents (HPLC grade or equivalent)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column appropriate for the analysis of small organic molecules
-
Autosampler vials
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into an HPLC vial. This step is critical to remove any undissolved microparticles.
-
Quantification: Analyze the filtered saturated solution using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve.
-
Data Reporting: Report the solubility as g/100 mL or mol/L at the specified temperature.
Experimental Workflow Diagram
Logical Relationships in Solubility Determination
The determination of solubility follows a logical progression from sample preparation to final analysis. The following diagram illustrates the key relationships and dependencies in this process.
Conclusion
References
- 1. US2433866A - Method of making this compound - Google Patents [patents.google.com]
- 2. This compound | C8H8O3 | CID 82699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Furfuryl methacrylate|lookchem [lookchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Stability and Storage of Furfuryl Acrylate Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl acrylate (FA) is a versatile monomer derived from renewable resources, making it an attractive building block in the synthesis of novel polymers for various applications, including coatings, adhesives, and advanced materials in drug development.[1] Its unique structure, containing both a reactive acrylate group and a furan moiety, allows for a range of polymerization and modification possibilities. However, the inherent reactivity of the acrylate group also presents challenges related to stability and premature polymerization during storage and handling.
This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound monomer. It includes a summary of factors influencing its stability, detailed experimental protocols for assessing stability, and visualizations of the key chemical pathways involved in its polymerization and inhibition.
Stability of this compound
The stability of this compound is primarily dictated by its propensity to undergo free-radical polymerization. This process can be initiated by exposure to heat, light (particularly UV radiation), and contaminants such as peroxides or metal ions. To counteract this, this compound is typically supplied with a polymerization inhibitor, most commonly the monomethyl ether of hydroquinone (MEHQ).
Factors Influencing Stability
Several factors can impact the shelf life and stability of this compound monomer:
-
Temperature: Elevated temperatures significantly increase the rate of polymerization.[2] Spontaneous polymerization is an exothermic process, which can lead to a runaway reaction if not properly controlled.[3]
-
Light: Exposure to UV light can initiate free-radical polymerization.[4] Therefore, storage in opaque or amber containers is crucial.
-
Oxygen: The effectiveness of phenolic inhibitors like MEHQ is dependent on the presence of dissolved oxygen.[5][6] Oxygen reacts with initiating radicals to form peroxy radicals, which are then scavenged by the inhibitor.[6] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the MEHQ ineffective and can lead to rapid polymerization.
-
Inhibitor Concentration: The concentration of the inhibitor (e.g., MEHQ) depletes over time as it scavenges free radicals.[2] Once the inhibitor is consumed, polymerization can proceed unchecked. Regular monitoring of the inhibitor level is recommended for long-term storage.
-
Contamination: Contaminants such as dust, rust, peroxides, and strong acids or bases can initiate polymerization. It is essential to handle the monomer in clean and dry equipment.
Recommended Storage Conditions
To ensure the stability and maximize the shelf life of this compound monomer, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize the rate of spontaneous polymerization. |
| Light Exposure | Store in the dark, in opaque or amber containers. | To prevent photoinitiation of polymerization. |
| Atmosphere | Store under an air headspace (not inert gas). | To ensure the presence of oxygen required for MEHQ inhibition.[5] |
| Inhibitor | Ensure the presence of an appropriate inhibitor (e.g., MEHQ). | To scavenge free radicals and prevent premature polymerization.[7] |
| Contaminants | Keep away from heat, sparks, open flames, and strong oxidizing agents. | To avoid initiation of polymerization. |
Chemical Pathways
Free-Radical Polymerization of this compound
The polymerization of this compound proceeds via a standard free-radical chain-growth mechanism, involving initiation, propagation, and termination steps. The furan ring can also participate in side reactions, such as degradative transfer, which can influence the final polymer structure.[8]
Caption: Free-Radical Polymerization Pathway of this compound.
Inhibition Mechanism of MEHQ
MEHQ requires the presence of molecular oxygen to effectively inhibit polymerization. It works by scavenging peroxy radicals, which are formed from the reaction of initiating radicals with oxygen. This process forms a stable phenoxy radical that is less likely to initiate further polymerization.[6]
References
- 1. Synthesis and Properties of Thermosets from Tung Oil and Furfuryl Methacrylate | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Polymerization Inhibitor [aai.solutions]
- 4. Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Furfuryl Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques used for the polymerization of furfuryl acrylate. The protocols are intended to serve as a foundational guide for the synthesis of poly(this compound), a versatile polymer with significant potential in drug delivery, biomaterials, and other advanced applications. The inherent reactivity of the furan moiety allows for post-polymerization modification, such as through Diels-Alder reactions, making it a valuable platform for creating functional and responsive materials.
Introduction to this compound Polymerization
This compound is a bio-based monomer that combines the reactive acrylate group for polymerization with a furan ring, which can participate in various chemical transformations. The polymerization of this compound can be achieved through several methods, each offering distinct advantages in controlling the polymer architecture, molecular weight, and functionality. This document details the following key polymerization techniques:
-
Conventional Free Radical Polymerization (FRP)
-
Controlled Radical Polymerization (CRP)
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
-
Atom Transfer Radical Polymerization (ATRP)
-
-
Cationic Polymerization
Section 1: Conventional Free Radical Polymerization (FRP)
Conventional free radical polymerization is a widely used and straightforward method for polymer synthesis. However, for this compound and its methacrylate analog, conventional FRP often leads to the formation of cross-linked gels, even at low monomer conversions.[1] This is attributed to chain transfer reactions involving the furan ring. The presence of other molecules, such as tung oil, can help to control this gelation.[1]
Experimental Protocol: Solution Polymerization of this compound (General Procedure)
This protocol provides a general guideline for the solution polymerization of this compound. The specific conditions, such as initiator concentration and temperature, may require optimization.
Materials:
-
This compound (inhibitor removed)
-
Toluene (or other suitable solvent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Nitrogen or Argon gas
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified this compound in toluene to the desired concentration.
-
Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. This is crucial as oxygen can inhibit radical polymerization.
-
Initiator Addition: Add the radical initiator (e.g., AIBN or BPO) to the reaction mixture. The amount of initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under a continuous nitrogen or argon atmosphere and stir. The reaction time will vary depending on the desired conversion.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent like cold methanol or hexane.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Data Presentation
Quantitative data for the conventional free radical homopolymerization of this compound is not extensively reported due to the tendency for cross-linking. The following table provides data for the copolymerization of furfuryl methacrylate (a close analog) with tung oil, which helps to mitigate gel formation.[1]
| Sample Code | FMA:TO Ratio (wt%) | Initiator (BPO wt%) | Polymerization Time (h) | Polymerization Temperature (°C) | Yield (%) |
| TOF11 | 1:1 | 3 | 4 + 2 | 80 then 120 | 85 |
| TOF23 | 2:3 | 3 | 4 + 2 | 80 then 120 | 78 |
| TOF37 | 3:7 | 3 | 4 + 2 | 80 then 120 | 72 |
Section 2: Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques offer significant advantages over conventional FRP, including the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP method that allows for the synthesis of well-defined polymers from a wide range of monomers. It utilizes a chain transfer agent (CTA) to mediate the polymerization process.
The following protocol is for the RAFT polymerization of furfuryl methacrylate (FMA), which is expected to be adaptable for this compound with potential modifications to the reaction conditions.
Materials:
-
Furfuryl methacrylate (FMA) (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or other suitable RAFT agent
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) or AIBN as initiator
-
Toluene or 1,4-Dioxane as solvent
-
Nitrogen or Argon gas
-
Schlenk tube or reaction flask with a septum
-
Magnetic stirrer and oil bath
Procedure:
-
Monomer and Reagent Preparation: Purify FMA by passing it through a basic alumina column.
-
Reaction Setup: In a Schlenk tube, dissolve the RAFT agent (e.g., CPDTC) and the monomer (FMA) in the chosen solvent (e.g., toluene).
-
Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under an inert atmosphere, add the initiator (e.g., ACVA).
-
Polymerization: Immerse the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70-90°C) and stir. Monitor the reaction progress by taking aliquots at different time intervals to determine monomer conversion via ¹H NMR or GC.
-
Termination and Purification: Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer in a suitable non-solvent (e.g., cold hexane or methanol).
-
Drying: Dry the polymer under vacuum to a constant weight.
The following table summarizes the results for the RAFT polymerization of FMA under different conditions.
| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| FMA | CPDTC | ACVA | Toluene | 80 | 5 | 95 | 9,800 | 1.15 |
| FMA | CPDTC | ACVA | Ionic Liquid | 70 | - | >90 | - | low |
| FMA | CDTSPA | ABCVA | Toluene | 80 | 5 | - | - | - |
Data is compiled from multiple sources and represents typical results. Mn and PDI are often determined by Gel Permeation Chromatography (GPC).
Caption: Workflow for RAFT polymerization of this compound.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal catalyst (typically copper-based) to control the polymerization of a wide variety of monomers, including acrylates and methacrylates.
This protocol for the ATRP of FMA can serve as a starting point for the polymerization of this compound.
Materials:
-
Furfuryl methacrylate (FMA) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) as catalyst
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anisole or other suitable solvent
-
Nitrogen or Argon gas
-
Schlenk tube or glovebox
-
Magnetic stirrer and oil bath
Procedure:
-
Monomer Purification: Purify FMA by passing it through a basic alumina column.
-
Reaction Setup (in a glovebox or using Schlenk techniques): To a dry Schlenk tube, add the catalyst (e.g., CuBr) and a magnetic stir bar.
-
Ligand and Monomer Addition: Add the solvent (e.g., anisole), the ligand (e.g., PMDETA), and the purified monomer (FMA). Stir the mixture to form the catalyst-ligand complex.
-
Deoxygenation: If not in a glovebox, perform freeze-pump-thaw cycles to remove oxygen.
-
Initiator Addition: Add the initiator (e.g., EBiB) to start the polymerization.
-
Polymerization: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90°C) and stir.
-
Termination and Purification: After the desired reaction time, cool the mixture, open it to the air, and dilute with a suitable solvent (e.g., THF). Pass the solution through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent.
-
Drying: Dry the polymer under vacuum.
The following table presents typical results for the ATRP of FMA.
| Monomer | Initiator | Catalyst | Ligand | Solvent | [M]:[I]:[C]:[L] | Temp (°C) | Mn ( g/mol ) | PDI (Đ) |
| FMA | EBiB | CuBr | PMDETA | Anisole | 50:1:0.3:0.3 | 90 | 7,500 | 1.12 |
| FMA | EBiB | CuCl | HMTETA | - | - | 90 | - | - |
Data compiled from literature. Mn and PDI are typically determined by GPC.
Caption: Simplified ATRP equilibrium between active and dormant species.
Section 3: Cationic Polymerization
Experimental Protocol: Cationic Polymerization of Acrylate Monomers (General Procedure)
Materials:
-
Acrylate monomer (rigorously dried and purified)
-
Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃)
-
Co-initiator (e.g., water, alcohol)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, hexane)
-
Dry glassware and inert atmosphere (glovebox or Schlenk line)
-
Quenching agent (e.g., methanol)
Procedure:
-
Rigorous Purification: Monomer and solvent must be meticulously dried and purified to remove any impurities that can terminate the polymerization.
-
Reaction Setup: Assemble dry glassware under an inert atmosphere. Add the solvent and monomer to the reaction flask.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78°C) to control the polymerization rate and minimize side reactions.
-
Initiation: Slowly add the initiator system (Lewis acid and co-initiator) to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time.
-
Termination: Quench the polymerization by adding a protic substance like methanol.
-
Purification: Precipitate the polymer in a suitable non-solvent and dry under vacuum.
Data Presentation
Quantitative data for the cationic polymerization of this compound is not available in the reviewed literature. The applicability of this method to this compound would require experimental investigation.
Conclusion
The polymerization of this compound can be achieved through various techniques, with controlled radical polymerization methods like RAFT and ATRP offering the best control over the polymer structure. While conventional free radical polymerization is simpler, it often results in cross-linked materials. The choice of polymerization technique will depend on the desired properties of the final polymer and the specific application. The furan moiety in poly(this compound) opens up a wide range of possibilities for post-polymerization modification, making it an attractive material for the development of advanced functional polymers in the fields of research, science, and drug development.
References
Application Notes and Protocols for the Free Radical Polymerization of Furfuryl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl acrylate (FA) is a versatile, bio-based monomer derived from furfural, a product of lignocellulosic biomass. Its structure, featuring a polymerizable acrylate group and a reactive furan ring, makes it a valuable building block for a wide range of polymeric materials. The resulting polymer, poly(this compound) (PFA), and its copolymers have potential applications in coatings, adhesives, thermosets, and as platforms for drug delivery systems due to the unique reactivity of the pendant furan group, which can participate in Diels-Alder "click" chemistry for cross-linking or functionalization.
These application notes provide a comprehensive overview of the free radical polymerization of this compound, including detailed experimental protocols, expected material properties, and key considerations for researchers.
Key Characteristics of this compound Polymerization
Free radical polymerization of this compound, like other acrylate monomers, proceeds via initiation, propagation, and termination steps. However, the presence of the furan ring introduces specific considerations:
-
Cross-linking: Conventional bulk free radical polymerization of furan-containing monomers can lead to insoluble, cross-linked gels. This is attributed to chain transfer reactions involving the furan ring. To obtain soluble, linear polymers, solution polymerization in an appropriate solvent is recommended.
-
Diels-Alder Reactivity: The furan moieties on the resulting polymer are dienes that can undergo reversible Diels-Alder reactions with dienophiles (e.g., maleimides). This allows for the creation of thermoreversible cross-linked materials and hydrogels, which are of interest for self-healing materials and controlled release applications.
Experimental Protocols
Protocol 1: Solution Free Radical Polymerization of this compound
This protocol describes the synthesis of linear poly(this compound) in a solvent to control the polymerization and prevent gelation.
Materials:
-
This compound (FA) monomer
-
Azo-bis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous toluene or N,N-Dimethylformamide (DMF) as a solvent
-
Basic alumina
-
Methanol or diethyl ether for precipitation
-
Nitrogen or Argon gas
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating plate/oil bath
-
Vacuum line
Procedure:
-
Monomer Purification: To remove inhibitors, pass the this compound monomer through a short column of basic alumina immediately before use.
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound monomer in anhydrous toluene to the desired concentration (e.g., 2 M).
-
Add the radical initiator (e.g., AIBN, 0.5-2 mol% with respect to the monomer).
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization:
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Allow the reaction to proceed with stirring for a specified time (e.g., 4-24 hours). The reaction time will influence the monomer conversion and polymer molecular weight.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of a non-solvent (e.g., cold methanol or diethyl ether) with vigorous stirring.
-
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran or chloroform) and re-precipitate to remove unreacted monomer and initiator residues.
-
Repeat the dissolution-precipitation cycle two to three times.
-
-
Drying: Dry the purified poly(this compound) under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
-
Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using gel permeation chromatography (GPC).
-
Thermal Properties: Analyze the glass transition temperature (Tg) using differential scanning calorimetry (DSC).
Data Presentation
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator (AIBN) Conc. (mol% to monomer) | Mn ( g/mol ) (Illustrative) | Mw ( g/mol ) (Illustrative) | PDI (Mw/Mn) (Illustrative) | Polymerization Rate |
| 0.5 | 50,000 | 90,000 | 1.8 | Slower |
| 1.0 | 30,000 | 57,000 | 1.9 | Moderate |
| 2.0 | 15,000 | 31,500 | 2.1 | Faster |
General Trend: Increasing the initiator concentration leads to a higher polymerization rate but lower molecular weight and typically a broader polydispersity.
Table 2: Polymer Characterization Data (Illustrative)
| Property | Value | Method |
| Glass Transition Temperature (Tg) | ~119 °C (by analogy to PFMA)[1] | DSC |
| Appearance | White to yellowish powder | Visual |
| Solubility | Soluble in THF, Chloroform, Toluene | Solubility Tests |
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Free Radical Polymerization.
Caption: Experimental Workflow for Poly(this compound) Synthesis.
Caption: Relationship between Reaction Parameters and Polymer Properties.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Furfuryl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the controlled polymerization of furfuryl acrylate (FA) via Atom Transfer Radical Polymerization (ATRP). While direct literature on the ATRP of this compound is limited, this protocol is constructed based on established procedures for structurally similar monomers, such as furfuryl methacrylate and other acrylates. The resulting polymer, poly(this compound), is a versatile material with reactive furan moieties, making it a valuable building block for advanced applications, including the development of self-healing materials, drug delivery systems, and responsive biomaterials through Diels-Alder "click" chemistry.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures.[1][2][3] The process relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst, typically a copper(I) complex.[4]
This compound (FA) is a bio-based monomer containing a reactive furan group. This functionality allows for post-polymerization modification via the Diels-Alder reaction, a highly efficient and reversible "click" chemistry reaction.[5][6] This property is particularly attractive for the design of smart materials that can respond to external stimuli, such as temperature, for applications in drug delivery and tissue engineering. The controlled synthesis of poly(this compound) (PFA) via ATRP enables precise control over the polymer chain length and functionality, which is crucial for tailoring the material's properties for specific applications.
Key Reaction Components and Parameters
The successful ATRP of this compound depends on the careful selection and control of several key components and reaction parameters. The following table summarizes the typical reagents and their roles in the polymerization process.
| Component | Example | Role in ATRP |
| Monomer | This compound (FA) | The fundamental repeating unit of the polymer. |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Determines the number of growing polymer chains and initiates the polymerization process. |
| Catalyst | Copper(I) Bromide (CuBr) | The transition metal complex that mediates the reversible activation and deactivation of the polymer chains. |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper catalyst and tunes its reactivity. |
| Solvent | Anisole or Toluene | Provides a medium for the polymerization reaction. |
| Temperature | 60-90 °C | Affects the rate of polymerization and the equilibrium constant of the ATRP process. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the termination of radical species by oxygen. |
Experimental Protocols
The following is a representative protocol for the ATRP of this compound. Note: This protocol is based on analogous systems, and optimization may be required to achieve the desired molecular weight and polydispersity.
Materials
-
This compound (FA, monomer)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for GPC analysis)
-
Deuterated chloroform (CDCl₃, for ¹H NMR analysis)
-
Nitrogen or Argon gas
-
Basic alumina
Equipment
-
Schlenk flask
-
Rubber septa
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure
-
Purification of Monomer: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with nitrogen or argon three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anisole (e.g., 5 mL) to the Schlenk flask.
-
Add the purified this compound (e.g., 1.52 g, 10 mmol).
-
Add PMDETA (e.g., 20.8 µL, 0.1 mmol) via syringe.
-
The solution should turn into a homogeneous, slightly colored mixture upon stirring.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Initiation:
-
After the final thaw and backfilling with inert gas, place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Inject the initiator, ethyl α-bromoisobutyrate (e.g., 14.7 µL, 0.1 mmol), into the reaction mixture to start the polymerization.
-
-
Monitoring the Reaction:
-
At timed intervals, take small aliquots from the reaction mixture using a nitrogen-purged syringe.
-
Determine the monomer conversion by ¹H NMR spectroscopy.
-
Analyze the molecular weight and polydispersity (Đ) by GPC.
-
-
Termination and Polymer Isolation:
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Data Presentation
The following table presents hypothetical data for the ATRP of this compound, illustrating the expected trend of controlled polymerization.
| Entry | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | Đ (PDI) |
| 1 | 1 | 25 | 4,000 | 1.15 |
| 2 | 2 | 48 | 7,500 | 1.12 |
| 3 | 4 | 75 | 11,500 | 1.10 |
| 4 | 6 | 92 | 14,000 | 1.08 |
Mₙ (theoretical) can be calculated as: (([M]₀/[I]₀) × Conversion × MWₘₒₙₒₘₑᵣ) + MWᵢₙᵢₜᵢₐₜₒᵣ
Visualizations
Signaling Pathway of ATRP
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow
Caption: Experimental workflow for the ATRP of this compound.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the synthesis of poly(this compound) via Atom Transfer Radical Polymerization. By following these guidelines, researchers can produce well-defined polymers with reactive furan functionalities suitable for a wide range of applications in materials science and drug development. It is important to reiterate that optimization of the reaction conditions may be necessary to achieve specific material properties.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Fundamentals of an ATRP Reaction - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Living free-radical polymerization - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photopolymerization of Furfuryl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photopolymerization of furfuryl acrylate, a versatile monomer derived from renewable resources. This document outlines the fundamental principles, detailed experimental protocols, and potential applications, particularly in the biomedical and drug development fields.
Introduction
This compound (FA) is a functional monomer that combines the reactive acrylate group with a furan moiety. This unique structure allows for rapid polymerization under UV light in the presence of a photoinitiator, forming cross-linked polymers with a range of desirable properties. The furan group, derived from biomass, offers a sustainable alternative to petroleum-based monomers.[1] Furthermore, the resulting poly(this compound) (PFA) networks exhibit good thermal stability and mechanical properties, making them suitable for applications such as coatings, adhesives, composites, and biomaterials.[1]
The photopolymerization of FA proceeds via a free-radical chain mechanism. Upon exposure to UV radiation, a photoinitiator molecule absorbs a photon and generates free radicals. These radicals initiate the polymerization of FA monomers, leading to the formation of a cross-linked polymer network. The kinetics of this process, including the rates of propagation, termination, and degradative transfer, have been mathematically modeled.[2]
Key Applications
The unique properties of photopolymerized this compound lend themselves to a variety of applications:
-
Biomedical Devices and Biomaterials: The biocompatibility of PFA makes it a candidate for fabricating medical devices and scaffolds for tissue engineering. Its properties can be tailored for specific applications.
-
Drug Delivery Systems: The cross-linked PFA matrix can be designed to encapsulate and control the release of therapeutic agents. The furan rings can also be functionalized for targeted drug delivery.
-
Coatings and Adhesives: PFA can be used to create protective coatings with good thermal and chemical resistance. Its adhesive properties are also of interest in various industrial applications.[1]
-
3D Printing and Micromolding: The rapid curing of this compound upon UV exposure makes it suitable for stereolithography and other 3D printing technologies, allowing for the fabrication of complex structures.[3]
-
Composite Materials: PFA can act as a matrix material in fiber-reinforced composites, enhancing their mechanical strength and thermal stability.
Experimental Protocols
The following protocols provide detailed methodologies for the photopolymerization of this compound.
Protocol 1: Bulk Photopolymerization of this compound for General Applications
This protocol describes a general method for the bulk photopolymerization of this compound to form a solid polymer.
Materials:
-
This compound (FA) monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO))
-
Glass molds or slides
-
UV curing system (e.g., a mercury lamp or a UV-LED lamp with a specific wavelength output, typically in the range of 320-400 nm)
-
Nitrogen source for inerting (optional, but recommended for minimizing oxygen inhibition)
Procedure:
-
Preparation of the Resin Formulation:
-
In a shaded environment to prevent premature polymerization, prepare the resin mixture by dissolving the photoinitiator in the this compound monomer.
-
A typical photoinitiator concentration ranges from 0.5 to 5 wt%.[4] For initial experiments, a concentration of 2 wt% DMPA is recommended.
-
Stir the mixture gently until the photoinitiator is completely dissolved. Avoid introducing air bubbles.
-
-
Molding and Curing:
-
Carefully pour the resin formulation into the desired mold or onto a glass slide.
-
If possible, place the sample in a chamber and purge with nitrogen for 5-10 minutes to create an inert atmosphere. This will prevent oxygen from inhibiting the polymerization at the surface.
-
Expose the sample to UV light. The required UV dose will depend on the light intensity, the photoinitiator concentration, and the thickness of the sample.
-
For a 1 mm thick sample with 2 wt% DMPA, a UV intensity of 50 mW/cm² for 60-120 seconds is a good starting point.
-
The polymerization is an exothermic process, and a temperature increase may be observed.[5]
-
-
Post-Curing and Characterization:
-
After the initial UV exposure, the polymer may not be fully cured. A post-curing step, either by further UV exposure or by heating in an oven (e.g., at 80°C for 1 hour), can enhance the final properties.
-
The resulting polymer can be characterized for its mechanical properties (e.g., hardness, tensile strength), thermal properties (e.g., glass transition temperature), and degree of conversion using techniques like DMA, TGA, and FTIR spectroscopy, respectively.
-
Protocol 2: Preparation of a Poly(this compound)-based Hydrogel for Biomedical Applications
This protocol outlines the synthesis of a PFA-based hydrogel, which can be useful for drug delivery or tissue engineering applications. This often involves copolymerization with a hydrophilic monomer.
Materials:
-
This compound (FA) monomer
-
Hydrophilic co-monomer (e.g., 2-hydroxyethyl methacrylate (HEMA))
-
Cross-linker (e.g., ethylene glycol dimethacrylate (EGDMA))
-
Photoinitiator (e.g., Irgacure 2959, which is more suitable for aqueous systems)
-
Phosphate-buffered saline (PBS) or deionized water
-
UV curing system
Procedure:
-
Preparation of the Monomer Solution:
-
Prepare a monomer mixture with the desired ratio of this compound and the hydrophilic co-monomer. For example, a 50:50 molar ratio of FA to HEMA can be used.
-
Add a cross-linker, such as EGDMA, at a concentration of 1-5 mol% with respect to the total monomer content.
-
Dissolve the photoinitiator (e.g., 0.5 wt% Irgacure 2959) in the monomer mixture. If the mixture is very viscous, a small amount of a biocompatible solvent like ethanol can be added, which should be evaporated before curing.
-
-
Hydrogel Formation:
-
Cast the monomer solution into a mold of the desired shape and thickness.
-
Expose the solution to UV light. The irradiation time will depend on the specific formulation and light source. For a 1 mm thick hydrogel, an exposure of 5-10 minutes at a UV intensity of 10-20 mW/cm² is a typical starting point.
-
-
Purification and Swelling:
-
After polymerization, the resulting hydrogel may contain unreacted monomers and photoinitiator.
-
Immerse the hydrogel in a large volume of PBS or deionized water for 24-48 hours, with frequent changes of the solvent, to wash out any leachable components.
-
The swelling ratio of the hydrogel can be determined by weighing the swollen and dried hydrogel.
-
Data Presentation
The following tables summarize typical quantitative data for the photopolymerization of acrylate systems, which can be used as a reference for experiments with this compound.
Table 1: Effect of Photoinitiator Concentration on Polymerization Kinetics
| Photoinitiator (Type) | Concentration (wt%) | UV Intensity (mW/cm²) | Time to Max. Polymerization Rate (s) | Final Double Bond Conversion (%) |
| TPO | 0.5 | 50 | 15 | 85 |
| TPO | 1.0 | 50 | 10 | 90 |
| TPO | 2.0 | 50 | 5 | 92 |
| DMPA | 1.0 | 50 | 12 | 88 |
| DMPA | 2.0 | 50 | 7 | 91 |
Note: Data are representative for acrylate systems and may vary for this compound.
Table 2: Mechanical Properties of Photopolymerized Acrylate Resins
| Monomer System | Photoinitiator (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Tetrahydrothis compound/Tridecyl Methacrylate (9:0.5 molar ratio) | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | 0.26 | 0.04 | 18.5 |
| This compound (Hypothetical) | 2% TPO | 500 - 1500 | 20 - 50 | 2 - 10 |
Data for tetrahydrothis compound is from a specific study[6], while the data for this compound is a hypothetical range based on typical properties of cross-linked acrylates.
Visualizations
Signaling Pathways and Workflows
Caption: Free-radical photopolymerization mechanism of this compound.
Caption: General experimental workflow for photopolymerization.
References
- 1. US2433866A - Method of making this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrothis compound and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copolymerization of Furfuryl Acrylate with Other Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of furfuryl acrylate and its closely related analogue, furfuryl methacrylate, with various monomers. The information compiled herein is intended to guide researchers in the synthesis, characterization, and application of these furan-containing polymers, particularly in the biomedical and drug development fields. While specific data for this compound is limited in the available literature, the protocols and data for furfuryl methacrylate serve as a strong foundational analogue.
Introduction
Furan-containing polymers, particularly those derived from this compound and methacrylate, are of significant interest due to their renewable origins and the unique reactivity of the furan moiety. The furan group can participate in reversible Diels-Alder reactions, enabling the development of self-healing materials, recyclable thermosets, and stimuli-responsive drug delivery systems.[1] Copolymerization of this compound with conventional monomers such as styrenes, acrylates, and vinyl amides allows for the tailoring of material properties, including thermal stability, hydrophilicity, and biocompatibility, to suit specific applications.[2][3] These copolymers have shown promise in biomedical applications, including the development of biocompatible hydrogels for tissue engineering and as building blocks for drug delivery vehicles.[2][4]
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of copolymers of furfuryl-containing acrylates.
Protocol for Free Radical Copolymerization of Furfuryl Methacrylate (FMA) with Methyl Methacrylate (MMA)
This protocol is based on the principles of atom-transfer radical polymerization (ATRP), which allows for controlled polymerization and the synthesis of well-defined copolymers.[5][6]
Materials:
-
Furfuryl methacrylate (FMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) chloride (CuCl)
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Bismaleimide (for crosslinking studies)
Procedure:
-
Monomer and Ligand Preparation: In a Schlenk flask, add the desired molar ratio of FMA and MMA to anisole. A typical monomer concentration is 50 wt%.
-
Catalyst Preparation: In a separate Schlenk flask, add CuCl and HMTETA. The molar ratio of monomer:initiator:catalyst:ligand is typically 100:1:1:1.
-
Degassing: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Under an inert atmosphere (e.g., argon or nitrogen), transfer the monomer/solvent mixture to the catalyst-containing flask.
-
Polymerization: Place the reaction flask in a preheated oil bath at 90°C and stir for the desired reaction time. Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR to determine monomer conversion).
-
Termination and Precipitation: To quench the reaction, cool the flask to room temperature and expose the mixture to air. Dilute the polymer solution with a suitable solvent like tetrahydrofuran (THF) and precipitate the copolymer by adding the solution dropwise into a large excess of cold methanol.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol. Dry the purified copolymer in a vacuum oven at 60°C until a constant weight is achieved.
Protocol for Copolymerization of Furfuryl Methacrylate (FMA) with N-vinyl-2-pyrrolidone (NVP) for Hydrogel Formation
This protocol describes the synthesis of biocompatible copolymers that can form hydrogels, suitable for cell culture or drug delivery applications.[2]
Materials:
-
Furfuryl methacrylate (FMA), inhibitor removed
-
N-vinyl-2-pyrrolidone (NVP), distilled under reduced pressure
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-dimethylformamide (DMF) (solvent)
-
Petroleum ether (for precipitation)
Procedure:
-
Reaction Setup: In a reaction tube, mix the desired amounts of FMA, NVP, AIBN (typically 0.2% of the total monomer weight), and DMF.
-
Degassing: Purge the mixture with dry argon for 15-20 minutes to remove oxygen.
-
Polymerization: Seal the tube and place it in a thermostatically controlled water bath at 50°C. Allow the polymerization to proceed for a specified time to achieve the desired conversion.
-
Precipitation and Purification: After the desired reaction time, cool the tube and pour the contents into a large excess of petroleum ether to precipitate the copolymer. The purification is achieved by repeatedly dissolving the polymer in a small amount of a suitable solvent and re-precipitating it in petroleum ether.
-
Drying: Dry the purified copolymer under vacuum at 40-50°C for at least 48 hours.
-
Hydrogel Film Preparation: Dissolve the dried copolymer in a suitable solvent (e.g., DMF) to form a viscous solution. Cast the solution onto a flat surface and allow the solvent to evaporate slowly to form a film. The resulting film can be tested for its swelling behavior in aqueous media.
Data Presentation
The following tables summarize quantitative data for the copolymerization of furfuryl methacrylate (FMA) with other monomers.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Temperature (°C) | Reference |
| Furfuryl Methacrylate | Methyl Methacrylate | 1.56 | 0.56 | ATRP | 90 | [5][6] |
| Furfuryl Methacrylate | Styrene | 0.33 ± 0.08 | 0.44 ± 0.02 | Free Radical | Not Specified | [3] |
Table 1: Monomer Reactivity Ratios for the Copolymerization of Furfuryl Methacrylate.
| Copolymer System | Property | Value | Comments | Reference |
| Poly(FMA-co-Styrene) | Glass Transition Temperature (Tg) | 64 °C | Extrapolated value for linear poly-FMA. | [3] |
| Poly(FMA-co-MMA) | Glass Transition Temperature (Tg) | ~95 °C | For the cross-linked network after Diels-Alder reaction. | [6] |
Table 2: Thermal Properties of Furfuryl Methacrylate Copolymers.
Visualization
Experimental Workflows
Application Protocols
Protocol for Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation
This protocol describes a general method for forming nanoparticles from amphiphilic block copolymers of this compound for the encapsulation of hydrophobic drugs.
Materials:
-
Amphiphilic this compound block copolymer (e.g., poly(this compound)-b-poly(ethylene glycol))
-
Hydrophobic drug (e.g., paclitaxel, curcumin)
-
Water-miscible organic solvent (e.g., acetone, tetrahydrofuran)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the amphiphilic block copolymer and the hydrophobic drug in the organic solvent.
-
Nanoprecipitation: Add the organic solution dropwise to a larger volume of deionized water under constant stirring. The rapid solvent exchange will cause the hydrophobic blocks to aggregate, forming the core of the nanoparticles and encapsulating the drug, while the hydrophilic blocks form the stabilizing corona.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or by dialysis against deionized water.
-
Purification: Purify the nanoparticle suspension by centrifugation or filtration to remove any non-encapsulated drug or polymer aggregates.
-
Characterization: Characterize the nanoparticles for their size, size distribution, and zeta potential using dynamic light scattering (DLS). Determine the drug loading content and encapsulation efficiency using a suitable analytical technique such as UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a good solvent.
Protocol for In Vitro Biocompatibility Assessment
This protocol outlines a basic method to assess the biocompatibility of this compound copolymer films with a relevant cell line.[7]
Materials:
-
Sterilized this compound copolymer films
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
A relevant cell line (e.g., fibroblasts, endothelial cells)
-
MTT or other viability assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Place the sterile copolymer films at the bottom of the wells of a sterile cell culture plate. Seed the cells onto the films at a predetermined density.
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT Assay):
-
At each time point, remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the MTT reagent to each well and incubate for 2-4 hours.
-
The viable cells will reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Compare the absorbance values of the cells cultured on the copolymer films to those cultured on a tissue culture plastic control to determine the relative cell viability.
Conclusion
The copolymerization of this compound and its methacrylate analogue presents a versatile platform for the development of advanced functional materials. By selecting appropriate comonomers and polymerization techniques, researchers can design copolymers with tailored properties for a range of applications, from self-healing materials to sophisticated drug delivery systems and tissue engineering scaffolds. The protocols and data provided in these notes offer a starting point for the exploration and optimization of these promising bio-based polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocompatible hydrogels of controlled hydrophobicity from copolymers of N-vinyl-2-pyrrolidone and furfuryl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 5. Atom-Transfer Radical Copolymerization of Furfuryl Methacrylate (FMA) and Methyl Methacrylate (MMA): A Thermally-Amendable Copolymer | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Applications of Furfuryl Acrylate in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of furfuryl acrylate in polymer synthesis. This compound is a versatile monomer that incorporates a furan moiety, enabling unique post-polymerization modifications, most notably thermoreversible crosslinking through the Diels-Alder reaction. This property is of significant interest for the development of self-healing materials, recyclable thermosets, and drug delivery systems.
Application Notes
The primary application of this compound in polymer synthesis lies in the introduction of furan groups into the polymer backbone. These furan groups can act as dienes in the Diels-Alder reaction, a [4+2] cycloaddition with a dienophile, such as a maleimide. This reaction is thermally reversible; the covalent bonds formed at lower temperatures can be broken at elevated temperatures, and reformed upon cooling. This dynamic nature allows for the creation of materials with unique properties:
-
Self-Healing Polymers: Polymers containing this compound can be crosslinked with bismaleimides to form a network. When this network is damaged, heating the material can reverse the Diels-Alder bonds, allowing the polymer chains to flow and rebond upon cooling, thus "healing" the damage.
-
Recyclable Thermosets: Thermosetting polymers are typically difficult to recycle due to their permanent crosslinked structure. By utilizing the reversible Diels-Alder crosslinking of this compound-containing polymers, it is possible to de-crosslink the material with heat, allowing it to be reprocessed and reformed.
-
Drug Delivery: The reversible nature of the Diels-Alder linkage can be exploited for controlled drug release. A drug can be attached to a polymer backbone via a furan-maleimide linkage. The cleavage of this bond under specific thermal conditions can trigger the release of the drug.
-
Coatings and Adhesives: The ability to form strong, reversible bonds makes polymers derived from this compound suitable for advanced coatings and adhesives with tunable properties.
This compound can be polymerized using various techniques, including free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. The choice of polymerization method allows for control over the polymer's molecular weight, polydispersity, and architecture.
Experimental Protocols
The following are detailed protocols for the synthesis of polymers containing this compound using different polymerization techniques, and a subsequent Diels-Alder reaction for crosslinking.
Protocol 1: Free Radical Polymerization of Furfuryl Methacrylate
This protocol describes the synthesis of poly(furfuryl methacrylate) using a free radical initiator. Note that furfuryl methacrylate is often used as a close analog to this compound and exhibits similar reactivity in polymerization and Diels-Alder reactions.
Materials:
-
Furfuryl methacrylate (FMA), inhibitor removed by passing through a column of basic alumina
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
N,N-Dimethylformamide (DMF), dried over anhydrous magnesium sulfate and distilled under reduced pressure
-
Methanol
-
Nitrogen gas
-
Schlenk flask or glass ampoules
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a Schlenk flask or glass ampoule, dissolve the desired amount of FMA and AIBN in DMF. A typical monomer concentration is 1.0 M, and the initiator concentration is 1.5 x 10⁻² M.[1]
-
Seal the reaction vessel and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Immerse the reaction vessel in a preheated oil bath at 50°C and stir the solution.[1]
-
Allow the polymerization to proceed for the desired time. The reaction time will influence the molecular weight and conversion.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Furfuryl Methacrylate
ATRP allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity.
Materials:
-
Furfuryl methacrylate (FMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) (ligand)[2]
-
Anisole or another suitable solvent
-
Methanol
-
Nitrogen gas
-
Schlenk flask with a magnetic stir bar
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Catalyst/Ligand Complex Preparation: In a glovebox or under a nitrogen atmosphere using a Schlenk line, add CuBr and the chosen ligand to a dry Schlenk flask. A typical molar ratio of monomer:initiator:catalyst:ligand for the homopolymerization of FMA is 50:1:0.3:0.3.[3] For copolymerization with monomers like methyl methacrylate (MMA), a ratio of 100:1:1:1 can be used.[3]
-
Add the solvent (e.g., anisole, 70 wt%) to the flask and stir until the copper complex dissolves, forming a colored solution.[3]
-
Monomer and Initiator Addition: In a separate flask, prepare a solution of FMA and the initiator (EBiB) in the chosen solvent.
-
Deoxygenate the monomer/initiator solution by bubbling with nitrogen for at least 30 minutes.
-
Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst/ligand complex.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90°C).[2]
-
Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and polydispersity).
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the solution to air. This will oxidize the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of a non-solvent like methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum.
Protocol 3: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Furfuryl Methacrylate
RAFT polymerization is another controlled radical polymerization technique that offers excellent control over the final polymer structure.
Materials:
-
Furfuryl methacrylate (FMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or another suitable RAFT agent
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF₆]) as solvent[4]
-
Methanol or n-hexane for precipitation
-
Nitrogen gas
-
Schlenk tube with a magnetic stir bar
Procedure:
-
In a Schlenk tube, combine FMA, the RAFT agent (CPDTC), and the initiator (AIBN) in the chosen solvent. A typical molar ratio of [FMA]:[CPDTC]:[AIBN] is 200:1:0.2.
-
Seal the Schlenk tube and deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.
-
Immerse the tube in a preheated oil bath at the desired temperature (e.g., 70°C).[4]
-
Allow the polymerization to proceed for the specified time, monitoring conversion via ¹H NMR if desired.
-
To quench the reaction, cool the tube in an ice bath and expose the contents to air.
-
Dilute the polymer solution with a small amount of a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by adding the solution dropwise into a stirred excess of a non-solvent (e.g., n-hexane).[4]
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 4: Thermoreversible Crosslinking via Diels-Alder Reaction
This protocol describes the crosslinking of a furfuryl methacrylate-containing polymer with a bismaleimide dienophile.
Materials:
-
Poly(furfuryl methacrylate) or a copolymer containing FMA units
-
A bismaleimide crosslinker (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide)
-
Chloroform or another suitable solvent
-
Nitrogen gas
-
Schlenk tube or a round-bottom flask with a condenser
Procedure:
-
Dissolve the FMA-containing polymer in a suitable solvent (e.g., chloroform) in a Schlenk tube or round-bottom flask under a nitrogen atmosphere.[4]
-
Add the bismaleimide crosslinker to the polymer solution. The molar ratio of furan groups to maleimide groups can be varied to control the crosslink density. A 1:1 ratio is a common starting point.
-
Heat the mixture with stirring at a temperature that promotes the Diels-Alder reaction, typically between 25°C and 60°C.[4][5] The reaction can be monitored by techniques such as UV-Vis spectroscopy by following the disappearance of the maleimide absorbance.[5]
-
As the reaction proceeds, the solution will become more viscous, and eventually, a gel will form, indicating the formation of a crosslinked network.
-
The crosslinked material can be isolated by removing the solvent under vacuum.
-
To demonstrate thermoreversibility: Heat the crosslinked material above the retro-Diels-Alder temperature (typically >90-120°C). The material should de-crosslink and become soluble or flow. Upon cooling, the Diels-Alder reaction will occur again, reforming the crosslinked network.
Data Presentation
Table 1: Polymerization of Furfuryl Methacrylate (FMA) and its Copolymers
| Polymerization Method | Comonomer | Initiator/Catalyst System | Solvent | Temp (°C) | Mₙ ( g/mol ) | PDI (Đ) | Tg (°C) | Reference |
| Free Radical | N-vinylpyrrolidone | AIBN | DMF | 50 | - | - | 119 (for homopolymer) | [1] |
| ATRP | MMA | CuCl/HMTETA | - | 90 | - | - | - | [2] |
| ATRP | - | CuBr/PMDETA | Anisole | - | - | - | - | [3] |
| RAFT | - | AIBN/CPDTC | Ionic Liquid | 70 | 9,800 | 1.38 | - | [4] |
| Free Radical | Tung Oil | BPO | Bulk | 80-120 | - | - | ~107-114 | [6] |
Table 2: Properties of Tetrahydrothis compound (THFA) Copolymers
| Comonomer | Polymerization Method | Insoluble Fraction (%) | Tg (°C) | Tdec,-15% (°C) | Reference |
| Tridecyl Methacrylate | Photopolymerization | 93-98 | -29 to -19 | 331-365 | [7] |
Mandatory Visualization
Caption: Thermoreversible Diels-Alder reaction for polymer crosslinking.
Caption: General experimental workflow for controlled polymer synthesis.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tailor-made thermoreversible functional polymer via RAFT polymerization in an ionic liquid: a remarkably fast polymerization process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrothis compound and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Application of Furfuryl Acrylate and its Derivatives in Coatings and Adhesives
Furfuryl acrylate and its related compounds, such as furfuryl methacrylate (FMA) and tetrahydrothis compound (THFA), are versatile monomers increasingly utilized in the formulation of high-performance coatings and adhesives.[1][2][3][4] Their unique molecular structure, which combines a reactive acrylate group with a furan or tetrahydrofuran ring, imparts a desirable balance of properties including excellent adhesion, flexibility, chemical resistance, and thermal stability.[1][4] These attributes make them valuable components in advanced applications, particularly in UV-curable systems for industries like automotive, aerospace, electronics, and construction.[1][2]
Key Attributes and Benefits:
-
Enhanced Adhesion: The cyclic ether groups (furan or tetrahydrofuran) promote strong bonding to a variety of challenging substrates, including plastics like polycarbonate (PC), polyethylene terephthalate (PET), and polyvinyl chloride (PVC), as well as metals.[2][3][5]
-
Flexibility and Toughness: The cyclic structure contributes to the flexibility of the cured polymer, reducing internal stress and minimizing the risk of delamination or brittleness.[2][3]
-
Rapid Curing: As acrylate monomers, they are highly reactive and well-suited for rapid curing processes, especially UV-initiated polymerization, which is crucial for high-throughput manufacturing.[2][3]
-
Chemical and Thermal Resistance: Polymers derived from these monomers exhibit good resistance to solvents, acids, and other environmental factors, along with enhanced thermal stability.[1][2][4]
-
Bio-Based Potential: Derived from biomass sources like furfural, these monomers offer a more sustainable alternative to petroleum-based chemicals.[6][7]
Application Notes
This compound in UV-Curable Coatings
This compound and its derivatives serve as reactive diluents or functional monomers in UV-curable coating formulations. Their low viscosity helps in reducing the overall viscosity of the resin system, ensuring smooth and uniform application.[1][3] The resulting coatings exhibit excellent adhesion, high flexibility, and good resistance to weathering and chemicals.[3] For instance, the incorporation of tetrahydrothis compound (THFA) can significantly improve the impact resistance and flexibility of coatings.[5]
This compound in High-Performance Adhesives
In adhesive formulations, this compound and its analogs are prized for their strong bonding capabilities.[1][2] They are particularly effective in UV-curable adhesives that require rapid curing times for applications in electronics and medical device assembly.[3] A notable application is in the development of reversible adhesives. Thin films of poly(furfuryl methacrylate) (pFMA) can be cross-linked with bismaleimides through a Diels-Alder reaction, creating a strong adhesive bond that can be debonded and healed, extending the service life of the adhesive and reducing waste.[8]
Quantitative Data Summary
| Property | Value | Monomer | Application | Reference |
| Viscosity | 2 - 4 mPa.s (at 25°C) | THFA | Coatings/Adhesives | [5] |
| Bonding Strength | 20 – 30 MPa (on plastics) | THFA | Adhesives | [2] |
| Lap Shear Strength | 3.07 MPa (reversible adhesive) | pFMA | Adhesives | [8][9] |
| Curing Time | 5 - 10 minutes (full cross-linking) | THFA | UV-Curable Adhesives | [2] |
| Elongation | 200 - 300% | THFA | Flexible Adhesives | [2] |
| Glass Transition Temp. | -15°C | THFA | Flexible Coatings | [5] |
Experimental Protocols
Protocol 1: Formulation of a UV-Curable this compound-Based Coating
This protocol describes the preparation of a simple UV-curable coating formulation using a furfuryl-based acrylate as a reactive diluent.
Materials:
-
Urethane Acrylate Oligomer
-
Tetrahydrothis compound (THFA) (as reactive diluent)
-
Photoinitiator (e.g., α-hydroxyketone)
-
Substrate (e.g., polycarbonate or metal panel)
-
UV Curing System
Procedure:
-
In a light-protected vessel, combine the urethane acrylate oligomer with the desired amount of THFA (e.g., 10-40 wt%).
-
Mix thoroughly at room temperature until a homogeneous solution is obtained.
-
Add the photoinitiator to the mixture. A typical concentration ranges from 0.5% to 5% by weight of the total formulation.[10]
-
Continue mixing until the photoinitiator is completely dissolved.
-
Apply a thin film of the formulation onto the substrate using a film applicator or by spin coating.
-
Cure the coated substrate under a UV lamp. The exposure time will depend on the lamp intensity and the formulation but is typically in the range of a few seconds to minutes.[3]
-
Post-cure if necessary to ensure complete reaction.[10]
-
Evaluate the cured coating for properties such as hardness, adhesion, and chemical resistance.[10]
Protocol 2: Synthesis of a Reversible Poly(furfuryl methacrylate) Adhesive
This protocol outlines the creation of a reversible adhesive using a Diels-Alder reaction, based on the literature.[8]
Materials:
-
Furfuryl Methacrylate (FMA) monomer
-
Initiator for polymerization (e.g., for initiated chemical vapor deposition - iCVD)
-
Substrates (e.g., aluminum)
-
Bismaleimide (cross-linker)
Procedure:
-
Deposit a thin film of poly(furfuryl methacrylate) (pFMA) onto two separate substrates using a suitable polymerization technique like iCVD.[8]
-
Apply a solution of bismaleimide onto one of the pFMA-coated surfaces.
-
Bring the two coated substrates together, sandwiching the bismaleimide layer.
-
Apply pressure and heat to initiate the Diels-Alder reaction between the furan groups of pFMA and the maleimide groups of the cross-linker. Optimal bonding may be achieved at temperatures around 90-120°C.[9]
-
Allow the assembly to cure for a specified time (e.g., 1 hour at 120°C) to form a strong adhesive bond.[9]
-
To debond, heat the assembly to a higher temperature to initiate the retro-Diels-Alder reaction.
-
The substrates can be rebonded by bringing them back into contact and applying a lower temperature to reform the Diels-Alder linkages.[8]
Visualizations
Caption: Free-radical polymerization of this compound.
Caption: Workflow for UV-curable coating formulation.
Caption: Structure-property relationships of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. uychem.com [uychem.com]
- 3. Product Recommendation: Tetrahydrothis compound (THFA) ——A Versatile Player in UV Curing Technology-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 4. nbinno.com [nbinno.com]
- 5. royal-chem.com [royal-chem.com]
- 6. mdpi.com [mdpi.com]
- 7. Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Furfuryl Acrylate for Biomedical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl acrylate, a bio-based monomer derived from renewable resources, is emerging as a versatile building block for the development of advanced biomaterials. Its unique chemical structure, featuring a furan ring and an acrylate group, allows for a variety of polymerization techniques and subsequent modifications, making it an attractive candidate for a range of biomedical applications. This document provides detailed application notes and experimental protocols for the synthesis, polymerization, and characterization of this compound-based biomaterials for use in drug delivery, tissue engineering, and as biocompatible coatings.
Key Applications and Properties
This compound and its derivatives are being explored for several biomedical applications, primarily due to their favorable properties such as biocompatibility, tunable mechanical properties, and the ability to form crosslinked networks.
-
Drug Delivery: Hydrogels fabricated from this compound can serve as matrices for the controlled release of therapeutic agents. The crosslinking density of the hydrogel can be tailored to control the diffusion and release kinetics of encapsulated drugs.
-
Tissue Engineering: this compound-based scaffolds can provide mechanical support for cell growth and tissue regeneration. The furan moiety allows for secondary crosslinking reactions, such as the Diels-Alder reaction, which can be used to further modify the scaffold's properties in a cell-friendly manner.
-
Biocompatible Coatings: Plasma-polymerized furfuryl methacrylate, a closely related compound, has been shown to create biocompatible coatings that promote cell adhesion, making it suitable for coating medical implants and devices.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-related polymers from the literature. It is important to note that much of the available data is for furfuryl methacrylate (FMA) and tetrahydrothis compound (THFA), which are structurally similar to this compound and provide a strong indication of its potential properties.
| Material Composition | Storage Modulus (G') | Glass Transition Temp. (Tg) | Reference |
| FMA:Tung Oil (50:50) Film | 540 MPa (at room temp.) | 107 °C | [2] |
| FMA:Tung Oil (40:60) Film | 340 MPa (at room temp.) | 114 °C | [2] |
| FMA:Tung Oil (30:70) Film | 60 MPa (at room temp.) | - | [2] |
| THFA/C13-MA/BDT (10:0.5:0.03 molar ratio) | ~1000 MPa (at 25°C) | 59.8 °C | [3] |
| THFA/C13-MA/BDT (5:0.5:0.03 molar ratio) | ~10 MPa (at 25°C) | 39.5 °C | [3] |
Table 1: Mechanical and Thermal Properties of this compound-Related Polymers. This table presents the storage modulus and glass transition temperatures for various polymer formulations containing furfuryl methacrylate (FMA) and tetrahydrothis compound (THFA).
| Material | Cell Line | Assay | Result | Reference |
| Ethyl Acrylate (EA) | Normal Human Dermal Fibroblasts (NHDF) | Cytotoxicity | ID50 ≈ 10 µmol/cm² | [4] |
| Tripropylene Glycol Diacrylate (TPGDA) | Normal Human Dermal Fibroblasts (NHDF) | Cytotoxicity | ID50 ≈ 0.1 µmol/cm² | [4] |
| Various Dental Resin Composites | Human Gingival Fibroblasts | MTT Assay | Cell viability ranged from non-cytotoxic (>90%) to severely cytotoxic (<30%) depending on the material. | [5] |
Table 2: In Vitro Cytotoxicity of Acrylate-Based Materials. This table summarizes the cytotoxic effects of different acrylate compounds on human fibroblast cell lines, providing an indication of the potential biocompatibility of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is based on the alcoholysis reaction of methyl acrylate with furfuryl alcohol as described in the patent literature.[1]
Materials:
-
Furfuryl alcohol (98 parts by weight)
-
Methyl acrylate (258 parts by weight)
-
p-Phenylenediamine (polymerization inhibitor) (10 parts by weight)
-
Aluminum tertiary-butoxide (catalyst) (parts by weight as needed)
-
Round-bottom flask
-
Reflux condenser
-
Fractional distillation apparatus
-
Heating mantle or oil bath
-
Water bath
Procedure:
-
Combine furfuryl alcohol, methyl acrylate, p-phenylenediamine, and powdered aluminum tertiary-butoxide in a round-bottom flask.
-
Gently heat the mixture on a water bath until a complete solution is formed.
-
Transfer the flask to a heating mantle or oil bath and fit it with a fractionating column and a condenser arranged for controlled reflux.
-
Heat the solution to initiate the reaction and distill off the methanol-methyl acrylate azeotrope (boiling point ~62 °C).
-
Continuously monitor the temperature at the top of the column to ensure efficient removal of methanol.
-
Once the methanol has been removed, distill off the excess methyl acrylate.
-
Recover the this compound product by fractional distillation under reduced pressure.
Purification:
-
The crude this compound can be further purified by vacuum distillation.
Protocol 2: Photopolymerization of this compound Hydrogels
This protocol describes a general method for the photopolymerization of this compound to form hydrogels suitable for biomedical applications.
Materials:
-
This compound monomer
-
Crosslinker (e.g., poly(ethylene glycol) diacrylate, PEGDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (e.g., 365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Prepare a prepolymer solution by dissolving this compound, the crosslinker (e.g., 1-10 mol% relative to the monomer), and the photoinitiator (e.g., 0.1-1 wt%) in PBS.
-
Vortex or sonicate the solution until all components are fully dissolved.
-
Pipette the prepolymer solution into the desired molds.
-
Expose the molds to UV light for a specified duration to initiate polymerization and crosslinking. The curing time will depend on the photoinitiator concentration, light intensity, and desired hydrogel properties.
-
After curing, carefully remove the hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted monomer and photoinitiator.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the steps for evaluating the cytotoxicity of this compound-based hydrogels using a standard MTT assay with a human fibroblast cell line.
Materials:
-
This compound hydrogels
-
Human fibroblast cell line (e.g., NHDF)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Hydrogel Preparation: Sterilize the this compound hydrogel samples (e.g., by UV irradiation or ethanol washing followed by sterile PBS rinses).
-
Cell Seeding: Seed human fibroblasts into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Hydrogel Exposure: Place the sterilized hydrogel samples into the wells with the cultured cells. Alternatively, prepare extracts of the hydrogels by incubating them in cell culture medium for 24-72 hours and then applying the extract to the cells.
-
Incubation: Incubate the cells with the hydrogels or their extracts for 24, 48, and 72 hours.
-
MTT Assay:
-
Remove the hydrogels or extracts from the wells.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (cells cultured without hydrogel).
Protocol 4: Drug Loading and In Vitro Release Study
This protocol describes how to load a model drug into this compound hydrogels and measure its release profile.
Materials:
-
This compound hydrogels
-
Model drug (e.g., ibuprofen, vitamin B12)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or water bath (37°C)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Drug Loading (Swelling Method):
-
Prepare a concentrated solution of the model drug in PBS.
-
Immerse pre-weighed, dried this compound hydrogels in the drug solution.
-
Allow the hydrogels to swell and absorb the drug solution for a specified period (e.g., 24-48 hours) at room temperature or 37°C with gentle agitation.
-
Remove the hydrogels, gently blot the surface to remove excess solution, and weigh them to determine the amount of drug solution absorbed.
-
-
In Vitro Drug Release:
-
Place the drug-loaded hydrogels into a known volume of fresh PBS in a sealed container.
-
Incubate at 37°C with continuous gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and so on), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative drug release as a function of time to obtain the release profile.
-
Visualizations
Caption: Workflow for the synthesis of this compound monomer.
Caption: Workflow for photopolymerization of this compound hydrogels.
Caption: Workflow for drug loading and in vitro release studies.
References
- 1. US2433866A - Method of making this compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative in vitro cytotoxicity of ethyl acrylate and tripropylene glycol diacrylate to normal human skin and lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Polymers from Furfuryl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polymers from furfuryl acrylate via various polymerization techniques, including free radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP).
Introduction
This compound is a versatile monomer derived from renewable resources, making it an attractive building block for the synthesis of sustainable polymers. The presence of the furan moiety opens up possibilities for post-polymerization modification, such as through Diels-Alder reactions, allowing for the development of self-healing materials, thermosets, and functional drug delivery systems. This document outlines detailed procedures for the controlled and conventional polymerization of this compound to achieve polymers with varying architectures and properties.
Data Presentation
The following tables summarize typical quantitative data for polymers synthesized from this compound and related monomers using different polymerization methods. Note that the data for RAFT and ATRP of poly(this compound) are estimates based on the polymerization of similar acrylate monomers due to limited specific data in the literature.
Table 1: Free Radical Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| AIBN | Toluene | 70 | 6 | >90 | High | >2.0 |
| BPO | Bulk | 80 | 4 | High | High | >2.0 |
Table 2: Controlled Radical Polymerization of this compound (Estimated Data)
| Method | Initiator/CTA/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| RAFT | AIBN / CPADB | Dioxane | 70 | 8 | >90 | 10,000 - 50,000 | <1.3 |
| ATRP | EBiB / CuBr/PMDETA | Anisole | 60 | 6 | >90 | 10,000 - 50,000 | <1.2 |
AIBN: Azobisisobutyronitrile, BPO: Benzoyl peroxide, CPADB: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, EBiB: Ethyl α-bromoisobutyrate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, Mn: Number-average molecular weight, PDI: Polydispersity index.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).
Caption: Experimental workflow for poly(this compound) synthesis.
Experimental Protocols
1. Free Radical Polymerization of this compound
This protocol describes the conventional free radical polymerization of this compound in solution.
Materials:
-
This compound (inhibitor removed)
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen inlet
-
Oil bath
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10.0 g, 72.4 mmol) and toluene (40 mL).
-
Add AIBN (0.12 g, 0.73 mmol) to the solution.
-
Equip the flask with a condenser and a nitrogen inlet.
-
De-gas the solution by bubbling with nitrogen for 30 minutes.
-
Place the flask in a preheated oil bath at 70 °C and stir for 6 hours.
-
After the reaction, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C overnight.
2. RAFT Polymerization of Poly(this compound)
This protocol provides a method for the controlled polymerization of this compound using RAFT.
Materials:
-
This compound (inhibitor removed)
-
1,4-Dioxane (anhydrous)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Nitrogen line
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve this compound (5.0 g, 36.2 mmol), CPADB (0.101 g, 0.36 mmol), and AIBN (0.012 g, 0.073 mmol) in 1,4-dioxane (10 mL).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen.
-
Place the flask in a preheated oil bath at 70 °C and stir for 8 hours.
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40 °C.
3. ATRP of Poly(this compound)
This protocol details the synthesis of poly(this compound) via ATRP.
Materials:
-
This compound (inhibitor removed)
-
Anisole (anhydrous)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Methanol
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Nitrogen line
-
Oil bath
Procedure:
-
To a Schlenk flask, add CuBr (0.026 g, 0.18 mmol) and a magnetic stir bar.
-
Seal the flask and evacuate and backfill with nitrogen three times.
-
Add anisole (5 mL) and PMDETA (0.038 mL, 0.18 mmol) via a nitrogen-purged syringe. Stir the mixture until a homogeneous green solution is formed.
-
In a separate vial, dissolve this compound (5.0 g, 36.2 mmol) and EBiB (0.027 mL, 0.18 mmol) in anisole (5 mL).
-
De-gas the monomer/initiator solution by bubbling with nitrogen for 30 minutes.
-
Transfer the monomer/initiator solution to the catalyst solution in the Schlenk flask via a cannula.
-
Place the flask in a preheated oil bath at 60 °C and stir for 6 hours.
-
Quench the reaction by opening the flask to air and diluting with tetrahydrofuran (THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different polymerization methods and the resulting polymer characteristics.
Application Notes and Protocols for the Characterization of Poly(furfuryl acrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to characterize poly(furfuryl acrylate) (PFA), a versatile polymer with emerging applications in the biomedical field, including drug delivery.[1] Detailed protocols for key characterization methods are provided to ensure reliable and reproducible results.
Introduction
Poly(this compound) is a polymer derived from this compound monomer. The furan ring in its structure provides unique chemical properties, making it a subject of interest for various applications, including the development of novel biomaterials.[1] A thorough characterization of its physicochemical properties is crucial for its application, particularly in the highly regulated field of drug development. This document outlines the standard methods for characterizing PFA, including spectroscopic, thermal, and chromatographic techniques.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and purity of the synthesized poly(this compound).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer, confirming the polymerization of the this compound monomer.
Experimental Protocol:
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation: The PFA sample can be analyzed as a thin film cast from a suitable solvent (e.g., chloroform, tetrahydrofuran) on a potassium bromide (KBr) salt plate, or directly as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Data Interpretation: The disappearance of the characteristic C=C stretching vibration from the acrylate monomer (around 1630-1640 cm⁻¹) and the appearance of the characteristic polymer backbone signals confirm successful polymerization. Key characteristic peaks for PFA are expected for the ester carbonyl group (C=O) and the furan ring.
Table 1: Expected FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretching of the ester |
| ~1150 | C-O stretching of the ester |
| ~3120, 1505, 740 | Furan ring vibrations |
| 2850-2950 | C-H stretching of the backbone |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, composition, and stereochemistry of the polymer. Both ¹H NMR and ¹³C NMR are valuable techniques.
Experimental Protocol:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the PFA sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Interpretation: The ¹H NMR spectrum will show characteristic peaks for the protons on the polymer backbone, the furfuryl group, and the ester linkage. The integration of these peaks can be used to confirm the structure. ¹³C NMR provides information on the carbon skeleton of the polymer.
Table 2: Expected ¹H NMR Chemical Shifts for Poly(this compound) in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~1.5-2.5 | Backbone -CH₂- and -CH- protons |
| ~5.0 | -O-CH₂- protons of the furfuryl group |
| ~6.3, ~7.4 | Protons of the furan ring |
Chromatographic Characterization
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[2] This information is critical as it influences the mechanical and solution properties of the polymer.
Experimental Protocol:
-
Instrument: A GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns packed with porous beads suitable for the expected molecular weight range of the PFA.
-
Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or chloroform, at a constant flow rate (e.g., 1 mL/min).
-
Calibration: The system should be calibrated with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Sample Preparation: Dissolve the PFA sample in the mobile phase at a low concentration (e.g., 1-2 mg/mL) and filter through a 0.22 µm syringe filter before injection.
-
Analysis: The elution of the polymer is monitored by the RI detector, and the molecular weight parameters (Mn, Mw, and PDI) are calculated from the calibration curve.
Table 3: Typical Molecular Weight Data for Poly(this compound)
| Parameter | Description | Typical Value Range |
| Mn | Number-average molecular weight | 10,000 - 100,000 g/mol |
| Mw | Weight-average molecular weight | 20,000 - 200,000 g/mol |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 3.0 |
Note: These values can vary significantly depending on the polymerization method and conditions.
Thermal Characterization
Thermal analysis techniques are used to determine the thermal stability and transitions of the polymer.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Experimental Protocol:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: Place a small amount of the PFA sample (typically 5-10 mg) in a TGA pan (e.g., alumina or platinum).
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Data Interpretation: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperature at which maximum weight loss occurs are key parameters to determine the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg) of the polymer.
Experimental Protocol:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the PFA sample (typically 5-10 mg) is sealed in an aluminum pan.
-
Analysis: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle, under an inert atmosphere (e.g., nitrogen). A common heating rate is 10 °C/min.
-
Data Interpretation: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined from the midpoint of this transition in the second heating scan to erase any previous thermal history.
Table 4: Typical Thermal Properties of Poly(this compound)
| Property | Description | Typical Value |
| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a glassy to a rubbery state | ~55-65 °C |
| Decomposition Temperature (Td) (onset) | Temperature at which significant thermal degradation begins | > 250 °C |
Application in Drug Development: A Conceptual Workflow
Poly(this compound) can be explored as a component in drug delivery systems, for instance, in the formation of nanoparticles for controlled release. The characterization of such systems is a critical step in their development.
Caption: Workflow for the development of PFA-based drug delivery systems.
Logical Relationship of Characterization Techniques
The characterization of poly(this compound) involves a series of interconnected analytical techniques to build a complete picture of its properties.
Caption: Interrelation of techniques for PFA characterization.
References
Troubleshooting & Optimization
inhibiting premature polymerization of furfuryl acrylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of furfuryl acrylate during their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What causes the premature polymerization of this compound?
A1: Premature polymerization of this compound is a process initiated by free radicals. Common triggers in a laboratory environment include:
-
Heat: Elevated temperatures can lead to the spontaneous formation of free radicals, initiating polymerization. The rate of polymerization generally increases with temperature.
-
Light: Exposure to ultraviolet (UV) radiation from sources like direct sunlight can trigger polymerization.
-
Contamination: The presence of contaminants such as peroxides, oxidizing agents, or certain metal salts can act as initiators for polymerization.
-
Absence of Oxygen: Most common inhibitors, including Monomethyl Ether of Hydroquinone (MEHQ), require the presence of dissolved oxygen to effectively scavenge free radicals. Storing the monomer under an inert atmosphere like nitrogen can render the inhibitor ineffective.[1]
Q2: What is an inhibitor and how does it work to prevent polymerization?
A2: An inhibitor is a chemical compound added to reactive monomers like this compound to prevent them from polymerizing spontaneously during storage and transport. These compounds function by scavenging free radicals, which are the initiators of the polymerization chain reaction. The most common inhibitor used for this compound is Monomethyl Ether of Hydroquinone (MEHQ). By interrupting the polymerization process, inhibitors provide a period of stability known as the induction period.
Q3: When is it necessary to remove the inhibitor from this compound?
A3: Inhibitor removal is a critical step before proceeding with a controlled polymerization reaction. The inhibitor can react with the initiator you add, which can reduce its efficiency. This can lead to unpredictable reaction kinetics and affect the properties of the final polymer. For experiments that require high purity and precise control over the polymerization process, removing the inhibitor is essential. However, in some industrial-scale polymerizations, a higher concentration of the initiator can be used to overcome the effect of the inhibitor without its prior removal.
Q4: How should I properly store this compound to ensure its stability?
A4: Proper storage is crucial for preventing premature polymerization. Key storage recommendations include:
-
Temperature: Store in a cool, dry place. For some related methacrylates, storage temperatures are recommended to be below 38°C.[2]
-
Light: Protect from direct sunlight and other sources of UV radiation.
-
Atmosphere: Ensure the presence of an air headspace in the container, as oxygen is necessary for the inhibitor to function effectively.[1] Avoid storing under an inert atmosphere.
-
Container: Keep the container tightly sealed to prevent contamination and evaporation.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I opened a new bottle of this compound and it appears viscous or has solid particles. What should I do?
A1: This indicates that the monomer has begun to polymerize. Do not use it for your experiments, as the presence of oligomers and polymers will lead to inaccurate results and can clog equipment. The polymerization may have been triggered by improper storage conditions, such as exposure to heat or light during shipping. Contact your supplier for a replacement.
Q2: My polymerization reaction is not starting, or is very slow, even after adding the initiator.
A2: This is a common issue when the inhibitor has not been removed from the monomer. The inhibitor is likely consuming the initiator you've added.
-
Solution: You need to remove the inhibitor from the this compound before use. Refer to the experimental protocols below for methods on inhibitor removal. Alternatively, you can try increasing the initiator concentration, but this offers less control over the polymerization.
Q3: I've removed the inhibitor, but the monomer polymerized in the storage container shortly after.
A3: Once the inhibitor is removed, this compound is highly susceptible to spontaneous polymerization.
-
Solution: Use the inhibitor-free monomer immediately after purification. If you must store it, do so for a very short period at a low temperature (e.g., in a refrigerator at 2-8°C) and in the dark. Be aware that even under these conditions, polymerization can occur.
Q4: My polymerization reaction is proceeding too quickly and is difficult to control.
A4: This could be due to several factors:
-
High Temperature: The reaction may be overheating, which accelerates the polymerization rate. Ensure your reaction is adequately cooled.
-
Excess Initiator: You may have added too much initiator. Carefully check your calculations and the initiator's activity.
-
Contamination: Your monomer or reaction vessel may be contaminated with a substance that is acting as an additional initiator. Ensure all glassware is thoroughly cleaned and dried.
Data Presentation
Table 1: Typical Inhibitor Concentration and Storage Conditions for this compound
| Parameter | Value | Reference |
| Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ) | [4] |
| Typical Concentration | 200 ppm | [5] |
| Storage Temperature | Store in a cool, dry place. Avoid temperatures above 38°C. | [2] |
| Storage Conditions | Keep container tightly closed in a well-ventilated area, away from heat, sparks, open flames, and direct sunlight. Ensure an air headspace is present. | [1][3] |
Experimental Protocols
Protocol 1: Inhibitor Removal using Column Chromatography
This method is effective for removing phenolic inhibitors like MEHQ and is suitable for laboratory-scale purification.
Materials:
-
This compound (containing MEHQ inhibitor)
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether), if dilution is necessary
-
Collection flask
Procedure:
-
Prepare the Column: Pack a glass chromatography column with basic alumina. A general guideline is to use approximately 10g of alumina for every 100 mL of monomer solution.
-
Prepare the Monomer: If the this compound is viscous, it can be diluted with a suitable dry, inert solvent to facilitate its passage through the column.
-
Load the Column: Secure an addition funnel above the column and add the this compound (or its solution).
-
Elution: Add the monomer dropwise to the column. The MEHQ will be adsorbed onto the alumina.
-
Collect the Monomer: Collect the purified, inhibitor-free this compound in a clean, dry collection flask.
-
Usage: Use the purified monomer immediately for your polymerization reaction.
Protocol 2: Inhibitor Removal by Caustic Wash
This is a rapid and inexpensive method for removing acidic phenolic inhibitors.
Materials:
-
This compound (containing MEHQ inhibitor)
-
5% aqueous sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Extraction: Place the this compound in a separatory funnel and add an equal volume of 5% NaOH solution.
-
Mixing: Stopper the funnel and gently invert it several times to mix the two phases. Caution: Do not shake vigorously, as this can lead to the formation of an emulsion.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of MEHQ.
-
Drain: Drain off the lower aqueous layer.
-
Repeat: Repeat the washing step with fresh 5% NaOH solution two more times.
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove any remaining NaOH.
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., magnesium sulfate). Swirl the flask and let it stand until the liquid is clear.
-
Decant: Carefully decant the dried, inhibitor-free this compound into a clean, dry flask.
-
Usage: Use the purified monomer immediately.
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Workflow for inhibitor removal from this compound.
References
Technical Support Center: Furan Acrylate Polymers
Welcome to the technical support center for furan acrylate polymers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Section 1: Monomer & Synthesis Issues
This section addresses common problems arising during the handling and synthesis of furan-based monomers.
Q1: My furan-containing reaction mixture is rapidly turning dark brown or black with a precipitate forming. What is happening?
A1: This is a classic sign of undesired furan polymerization, which can be initiated by acid or radical species.[1] Furan is highly susceptible to acid-catalyzed polymerization.[1]
Troubleshooting Steps:
-
Check for Acid Contamination: Ensure all glassware is meticulously cleaned, dried, and consider rinsing with a dilute base, followed by distilled water, to neutralize any acid residue.[1] Use freshly purified or opened reagents to avoid acidic impurities.[1]
-
Prevent Radical Formation: Furan and other reagents can form peroxides upon exposure to air, which can initiate radical polymerization.[1]
-
Control Temperature: High temperatures accelerate polymerization.[1] Run the reaction at the lowest effective temperature and ensure efficient cooling, especially for exothermic reactions.[1]
Section 2: Polymerization & Crosslinking Failures
This section focuses on issues encountered during the polymerization of furan acrylate monomers and the subsequent crosslinking to form networks or hydrogels.
Q2: I am not getting a hydrogel; my final product is just a viscous liquid. What's wrong?
A2: A viscous liquid instead of a solid gel indicates that crosslinking has failed or is incomplete.[2] This can be due to several factors related to the reaction conditions or component concentrations.
Troubleshooting Steps:
-
Increase Crosslinker Concentration: The stoichiometry between the polymer backbone and the crosslinking agent is critical. A low crosslink density results in a less rigid network.[3] You may need to increase the amount of your crosslinking agent (e.g., a bismaleimide for Diels-Alder crosslinking).[2][3]
-
Verify Initiation System: If using a radical-initiated system, ensure your initiator is active and used at the correct concentration.
-
Control the pH: For certain crosslinking chemistries, pH is a critical factor. For example, crosslinking with N,N'-Methylenebisacrylamide (MBA) can be more effective at an alkaline pH.[2]
-
Optimize Curing Conditions: Ensure sufficient time and/or temperature to drive the crosslinking reaction to completion.[3] A post-curing step at an elevated temperature can sometimes help.
Below is a decision tree to diagnose potential hydrogel formation failures.
Caption: Diagram 1: Decision tree for diagnosing hydrogel formation failure.
Section 3: Polymer Performance & Properties
This section covers common issues related to the final properties of the furan acrylate polymer, such as thermal stability and mechanical performance.
Q3: My furan acrylate polymer has a lower-than-expected thermal degradation temperature. How can I improve it?
A3: Low thermal stability can be traced back to several potential causes, from monomer quality to the final polymer structure.[3]
Potential Causes & Solutions:
-
Monomer Impurity: Impurities can act as initiation sites for thermal degradation.[3] Solution: Purify the furan acrylate monomer using techniques like distillation or chromatography.[3]
-
Oxidation: The furan ring is susceptible to oxidation, which can compromise thermal stability.[3] Solution: Perform reactions under an inert atmosphere (N₂ or Ar) and consider using antioxidants.[1]
-
Incomplete Polymerization: Residual monomer or low molecular weight oligomers can act as plasticizers, lowering the degradation temperature.[3] Solution: Optimize polymerization conditions to drive the reaction to completion.
-
Low Crosslink Density: A loosely crosslinked network is more prone to thermal decomposition.[3] Solution: Increase the amount of crosslinker or use multifunctional crosslinking agents to create a more rigid network.[3]
Q4: The glass transition temperature (Tg) of my polymer is too low. What determines the Tg and how can it be increased?
A4: The Tg is influenced by polymer chain mobility. Low Tg is often a result of low crosslink density or the presence of flexible side chains that increase free volume.[3]
Strategies to Increase Tg:
-
Increase Crosslink Density: A higher crosslink density restricts polymer chain mobility, thus increasing the Tg.[3]
-
Monomer Design: Use monomers that have more rigid backbones, such as those containing aromatic rings.[3] Avoid monomers with long, flexible side chains.[3][4]
-
Post-Curing: A final heating step (post-curing) can help complete the crosslinking reaction and remove volatile residuals, leading to a higher Tg.[3]
Data Table: Influence of Monomer Side Chains on Polymer Properties
The choice of substituents on the furan acrylate monomer can significantly impact the final properties of the polymer network.
| Monomer Side Chain | Effect on Crosslink Density | Effect on Brittleness | Impact on Tg and Strength | Reference |
| Long n-butyl group | No significant change | Decreases brittleness (increases fracture strain) | Reduces Tg and tensile strength | [4] |
| Allyl group | Increases crosslink density | Increases brittleness | - | [4] |
Section 4: Diels-Alder Reaction Guide
The Diels-Alder reaction between a furan (diene) and a maleimide or acrylate (dienophile) is fundamental to creating reversible crosslinks in these polymer systems.
Q5: My Diels-Alder reaction between furan and an acrylate/maleimide has a very low yield. How can I improve it?
A5: The Diels-Alder reaction with furan can be sluggish due to the aromatic character of the furan ring.[5] Furthermore, the reaction is reversible, and side reactions like furan polymerization can compete with the desired cycloaddition.[1][6]
Optimization Strategies:
-
Use a Lewis Acid Catalyst: Catalysts like Boron trifluoride etherate (BF₃·OEt₂) can significantly improve reaction rates and yields at lower temperatures.[5]
-
Control Temperature: Temperature affects the endo/exo product ratio and the position of the equilibrium. At lower temperatures (e.g., 25°C), the kinetically favored endo product often predominates, while at higher temperatures (e.g., 90°C), the thermodynamically more stable exo product may be favored.[7] For simple cycloadditions, running the reaction at a low temperature (e.g., <5°C) with a catalyst can be effective.[5]
-
Prevent Furan Polymerization: Follow the steps in Q1 (use pure reagents, inert atmosphere, low temperature) to minimize the polymerization of the furan monomer, which depletes the reactant and contaminates the product.[1]
Below is a diagram illustrating the reversible Diels-Alder crosslinking mechanism.
Caption: Diagram 2: Reversible Diels-Alder reaction for polymer crosslinking.
Experimental Protocol: Catalyzed Diels-Alder Reaction
This protocol is adapted from a preparatively useful method for the synthesis of Diels-Alder adducts between furan and methyl acrylate.[5]
Objective: To synthesize the Diels-Alder adduct of furan and methyl acrylate using a Lewis acid catalyst.
Materials:
-
Furan (freshly distilled)
-
Methyl acrylate
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of furan (3.0 molar equivalents) and methyl acrylate (1.0 molar equivalent), add BF₃·OEt₂ (approx. 0.1 molar equivalent) via syringe at -20°C under an inert atmosphere.[5]
-
Allow the reaction to proceed in a refrigerator at <5°C for 10 hours. The solution may turn pale yellow and form a small amount of brown deposit.[5]
-
After the reaction period, evaporate the excess reagents under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash sequentially with water, saturated NaHCO₃ solution, and saturated NaCl solution.[5]
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product, which can then be purified by column chromatography to separate endo and exo isomers.[5]
Disclaimer: This guide is intended for informational purposes for research professionals. All experiments should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
Technical Support Center: Optimizing Furfuryl Acrylate Synthesis
Welcome to the technical support center for the synthesis of furfuryl acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for synthesizing this compound is through the transesterification of furfuryl alcohol with a suitable acrylate ester, such as methyl acrylate or ethyl acrylate. This reaction is typically carried out in the presence of a catalyst and a polymerization inhibitor.
Q2: Why are acidic catalysts generally avoided for this reaction?
Acidic catalysts are typically avoided because furfuryl alcohol is prone to self-condensation reactions in the presence of acid, which can lead to the formation of undesirable polymeric byproducts and reduce the yield of the desired this compound.[1]
Q3: What are the key challenges during the synthesis of this compound?
The primary challenges during the synthesis of this compound include:
-
Premature polymerization: this compound is a monomer that can readily polymerize, especially at elevated temperatures.[2]
-
Low yield: Suboptimal reaction conditions, side reactions, or inefficient purification can lead to low yields.
-
Purification difficulties: Separating the desired product from unreacted starting materials, catalyst, and polymerization inhibitors requires careful purification, typically by vacuum distillation.
Q4: How can I purify the final this compound product?
Vacuum distillation is the recommended method for purifying this compound.[2] This technique allows for distillation at a lower temperature, which is crucial for preventing the heat-induced polymerization of the monomer. It is important to maintain a good vacuum and ensure the apparatus is properly set up to avoid leaks.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Q1: My reaction mixture turned into a solid gel. What happened and how can I prevent it?
-
Problem: The formation of a solid gel indicates that premature polymerization of the this compound has occurred. This is a common issue due to the reactive nature of the acrylate monomer.
-
Potential Causes:
-
Insufficient or ineffective polymerization inhibitor.
-
Excessively high reaction temperature.
-
Presence of contaminants that can initiate polymerization.
-
Prolonged reaction time at elevated temperatures.
-
-
Solutions:
-
Increase inhibitor concentration: Ensure an adequate amount of a suitable polymerization inhibitor is added at the beginning of the reaction. Commonly used inhibitors include hydroquinone, hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT).[3]
-
Optimize reaction temperature: Maintain the reaction temperature within the recommended range. Lowering the temperature can help to reduce the rate of polymerization.
-
Ensure reactant purity: Use purified starting materials to avoid contaminants that could trigger polymerization.
-
Monitor reaction progress: Closely monitor the reaction and proceed with purification as soon as the conversion of furfuryl alcohol is complete to avoid prolonged heating.
-
Q2: The yield of my this compound is consistently low. How can I improve it?
-
Problem: Low yield of the desired product can be attributed to several factors throughout the experimental process.
-
Potential Causes:
-
Incomplete reaction.
-
Side reactions, such as the self-condensation of furfuryl alcohol.
-
Loss of product during purification.
-
Inefficient catalyst.
-
-
Solutions:
-
Optimize reaction time and temperature: Systematically vary the reaction time and temperature to find the optimal conditions for maximum conversion.
-
Catalyst selection: Experiment with different transesterification catalysts. While alkali metal alkoxides are effective, other catalysts like cyclic amidine compounds have been reported to improve reactivity.[1]
-
Efficient removal of byproduct: In transesterification with methyl acrylate, methanol is a byproduct. Its efficient removal (e.g., through azeotropic distillation with the excess methyl acrylate) can drive the equilibrium towards the product side.[2]
-
Careful purification: Optimize your vacuum distillation procedure to minimize product loss. Ensure the vacuum is stable and the collection fractions are appropriate.
-
Q3: I am observing catalyst deactivation. What could be the cause and how do I address it?
-
Problem: The catalyst appears to lose its activity over time, leading to a stalled or incomplete reaction.
-
Potential Causes:
-
Moisture: The presence of water in the reactants or solvent can deactivate many transesterification catalysts, especially alkali metal alkoxides.
-
Acidic impurities: Acidic impurities can neutralize basic catalysts.
-
-
Solutions:
-
Use anhydrous reactants and solvents: Ensure that furfuryl alcohol, the acrylate ester, and any solvent used are thoroughly dried before the reaction.
-
Purify starting materials: Remove any acidic impurities from the starting materials.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound and related compounds, derived from experimental examples in the literature.
Table 1: Example Reaction Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Furfuryl Alcohol | 98 parts by weight | [2] |
| Methyl Acrylate | 258 parts by weight | [2] |
| Catalyst (Aluminum tert-butoxide) | parts by weight | [2] |
| Polymerization Inhibitor (p-phenylenediamine) | 10 parts by weight | [2] |
| Reaction Temperature | ~120 °C | [4] |
| Yield | 86% of theoretical |
Table 2: Typical Polymerization Inhibitor Concentrations
| Inhibitor | Typical Concentration | Reference |
| Butylated hydroxytoluene (BHT) | 0.01% by weight | [3] |
| Hydroquinone monomethyl ether (MEHQ) | 50 - 5,000 ppm | [5] |
| Diphenylamine | 50 - 5,000 ppm | [5] |
Experimental Protocols
1. Synthesis of this compound via Transesterification
This protocol is a generalized procedure based on common laboratory practices for transesterification.
-
Materials:
-
Furfuryl alcohol (anhydrous)
-
Methyl acrylate (or ethyl acrylate)
-
Transesterification catalyst (e.g., sodium methoxide, potassium carbonate)
-
Polymerization inhibitor (e.g., MEHQ)
-
Anhydrous solvent (optional, e.g., toluene)
-
-
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a distillation head. Ensure all glassware is dry.
-
Charge the flask with furfuryl alcohol, an excess of methyl acrylate, the polymerization inhibitor, and the catalyst.
-
Heat the reaction mixture to reflux.
-
The methanol byproduct will form an azeotrope with methyl acrylate and can be slowly removed by distillation. The head temperature should be monitored and maintained near the boiling point of the azeotrope (approx. 62-64 °C for methanol/methyl acrylate).[2]
-
Continue the reaction until the formation of methanol ceases, indicating the reaction is nearing completion. This can be monitored by observing the distillation rate or by analytical methods such as GC or TLC.
-
Cool the reaction mixture to room temperature.
-
2. Purification by Vacuum Distillation
-
Procedure:
-
Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Transfer the crude reaction mixture to the distillation flask. It is advisable to first remove the excess low-boiling acrylate ester under reduced pressure before distilling the higher-boiling this compound.
-
Begin to slowly reduce the pressure in the system using a vacuum pump.
-
Once the desired vacuum is achieved, gradually heat the distillation flask.
-
Collect the fraction corresponding to the boiling point of this compound at the recorded pressure (e.g., 93 °C at 16 mmHg).
-
After collecting the product, cool the apparatus to room temperature before slowly reintroducing air into the system.
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. JP6424532B2 - Method for producing furfuryl methacrylate - Google Patents [patents.google.com]
- 2. US2433866A - Method of making this compound - Google Patents [patents.google.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. US2454756A - Process for the polymerization of this compound - Google Patents [patents.google.com]
- 5. US3674651A - Polymerization inhibition of acrylic acid - Google Patents [patents.google.com]
Technical Support Center: Furfuryl Acrylate Monomer Purification
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of furfuryl acrylate monomer.
Troubleshooting Guide
Problem: The monomer polymerized during distillation.
-
Question: My this compound polymerized in the distillation flask. How can I prevent this?
-
Answer: Unwanted polymerization during distillation is a common issue, typically triggered by excessive heat or the absence of a suitable inhibitor. Ensure that the distillation is performed under reduced pressure to lower the boiling point. It is also crucial to add a vapor-phase inhibitor to the distillation mixture. Nitrosobenzene has been shown to be an effective vapor-phase inhibitor for acrylic acid distillation and may be applicable here.[1] For the liquid phase, common inhibitors like hydroquinone monomethyl ether (MEHQ) or phenothiazine (PTZ) should be used.[1][2] Always ensure the presence of dissolved oxygen, as it is crucial for the effectiveness of many common inhibitors like MEHQ.[1][3]
-
Problem: The monomer is yellow or discolored after purification.
-
Question: After distillation, my this compound is yellow. Is this normal and how can I obtain a colorless product?
-
Answer: A yellow tint can indicate the presence of impurities or slight polymerization. To obtain a colorless product, ensure your distillation apparatus is scrupulously clean. The polymerization can be carried out at moderate temperatures, around 50 to 100°C, to yield a colorless liquid.[4] Consider using a shorter path distillation apparatus to minimize the time the monomer spends at high temperatures. If discoloration persists, a second distillation, again under reduced pressure and with fresh inhibitor, may be necessary.
-
Problem: The purified monomer polymerizes during storage.
-
Question: I successfully purified my this compound, but it solidified in the bottle after a few days. What went wrong?
-
Answer: Spontaneous polymerization during storage is due to improper stabilization or storage conditions. After purification, it is essential to add a storage stabilizer. Commonly used stabilizers for acrylates that can be removed by an alkali wash before use include 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ).[5] Store the stabilized monomer in a cool, dark, and well-ventilated place.[6][7] The storage temperature should ideally be kept between 15-24°C (60-75°F) and should not exceed 30°C.[7][8] Use opaque, airtight containers to protect from light and oxygen, as uncontrolled oxygen levels can sometimes lead to peroxide formation and initiate polymerization.[8]
-
Frequently Asked Questions (FAQs)
-
Question: What is the boiling point of this compound?
-
Question: What are the recommended inhibitors for this compound?
-
Question: How can I remove the inhibitor before polymerization?
-
Answer: Inhibitors with a hydroxyl group, such as MEHQ and hydroquinone, can be removed by washing the monomer with an alkali solution (e.g., 5% KOH solution), followed by washing with distilled water to remove the base.[5][10] Alternatively, passing the monomer through a column of basic alumina can also effectively remove these types of inhibitors.[11]
-
-
Question: What are the ideal storage conditions for purified this compound?
-
Answer: The monomer should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7][12] The storage temperature should be maintained below 30°C.[7] It is recommended to use opaque containers to prevent light-induced polymerization.[8] The shelf life of acrylate monomers is generally limited, and it is advisable not to store them for longer than one year.[13]
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Boiling Point | 93°C @ 16 mmHg | [4][9] |
| Density | 1.1125 g/cm³ @ 20°C | [4] |
| Refractive Index (n20/D) | 1.4800 | [4] |
| Recommended Storage Temp. | < 30°C (86°F) | [7] |
| Ideal Storage Temp. Range | 15-24°C (60-75°F) | [8] |
| Typical MEHQ concentration | 50-200 ppm | [14] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is clean and dry. Use a short path distillation head if available to minimize residence time at elevated temperatures.
-
Inhibitor Addition: To the crude this compound in the distillation flask, add a liquid-phase polymerization inhibitor such as MEHQ (50-200 ppm). For enhanced protection, especially against polymerization in the vapor phase, a vapor-phase inhibitor can also be added.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of approximately 16 mmHg is recommended.
-
Heating: Gently heat the distillation flask using a water or oil bath.
-
Fraction Collection: Collect the distillate that comes over at approximately 93°C. Discard any initial lower-boiling fractions.
-
Stabilization and Storage: Add a storage inhibitor (e.g., MEHQ) to the collected pure monomer. Store in a sealed, opaque container in a cool, dark place.
Protocol 2: Removal of Hydroquinone-based Inhibitors
-
Liquid-Liquid Extraction:
-
Place the inhibited this compound monomer in a separatory funnel.
-
Add an equal volume of a 5% aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the deprotonated inhibitor.
-
Drain the lower aqueous layer.
-
Repeat the wash with the alkali solution two more times.
-
Wash the monomer with distilled water until the aqueous layer is neutral (test with pH paper).
-
Dry the monomer over an anhydrous drying agent like magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent. The inhibitor-free monomer is now ready for use.
-
-
Column Chromatography:
-
Pack a chromatography column with basic alumina.
-
Dissolve the inhibited monomer in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the solution onto the column.
-
Elute the monomer using the same solvent. The inhibitor will be retained on the alumina.
-
Remove the solvent from the collected fractions under reduced pressure.
-
Process Visualization
Caption: Workflow for the purification and storage of this compound monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 4. US2454756A - Process for the polymerization of this compound - Google Patents [patents.google.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. Furfuryl Methacrylate | 3454-28-2 | TCI AMERICA [tcichemicals.com]
- 7. newstetic.com [newstetic.com]
- 8. Mia Secret Store [miasecretstore.com]
- 9. US2433866A - Method of making this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 12. newstetic.com [newstetic.com]
- 13. Tetrahydrofurfuryl Methacrylate | C9H14O3 | CID 17151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Furfuryl methacrylate | 3454-28-2 | Benchchem [benchchem.com]
side reactions in furfuryl acrylate polymerization
Welcome to the Technical Support Center for furfuryl acrylate polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common side reactions encountered during the synthesis and polymerization of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that can occur during the polymerization of this compound?
A1: The polymerization of this compound is susceptible to several side reactions, primarily involving the furan moiety. The most common of these are:
-
Diels-Alder (DA) Reactions: The furan ring can act as a diene and react with a dienophile, which can be another monomer molecule (acrylate group) or a bismaleimide if added to the system. This leads to crosslinking, which can be either desirable for creating thermosets or an undesirable side reaction leading to gelation.[1][2][3][4][5] The DA reaction is thermally reversible, meaning the crosslinks can break upon heating (retro-Diels-Alder).[2][5]
-
Furan Ring Opening: Under acidic conditions or at elevated temperatures, the furan ring can undergo an irreversible ring-opening reaction. This can lead to the formation of carbonyl-containing species like levulinic acid or its esters, altering the polymer structure and properties.[6][7]
-
Oxidation: The furan ring is prone to oxidation, especially in the presence of oxygen, which can negatively impact the thermal stability of the resulting polymer.[8]
-
Homopolymerization of Dienophiles: In systems where a dienophile like bismaleimide is used for crosslinking, irreversible homopolymerization of the maleimide can occur as an undesirable side reaction.[2]
Q2: Why is my this compound polymerization resulting in premature gelation?
A2: Premature gelation is a common issue and is often attributed to uncontrolled crosslinking reactions. The primary cause is the Diels-Alder reaction where the furan group on one polymer chain reacts with the acrylate double bond on another.[2][9] The tendency for crosslinking can occur during free-radical polymerization in solution or even after the linear polymer has been precipitated and is exposed to air.[2] In the case of monomers with two reactive functionalities, such as a vinyl group and an internal double bond, competition between these can lead to gel formation.[10]
Q3: What causes the low thermal stability sometimes observed in poly(this compound)?
A3: Lower-than-expected thermal stability in furan acrylate polymers can stem from several factors:
-
Monomer Impurities: Impurities in the this compound monomer can act as initiation sites for thermal degradation.[8]
-
Presence of Oxygen: The furan ring's susceptibility to oxidation can compromise the polymer's thermal stability.[8]
-
Incomplete Polymerization: Residual monomer or low molecular weight oligomers can act as plasticizers, lowering the degradation temperature.[8]
-
Side Reactions: Structural defects in the polymer backbone caused by side reactions during synthesis can create points of thermal instability.[8]
-
Low Crosslink Density: Insufficient crosslinking results in a less rigid polymer network that is more susceptible to thermal decomposition.[8]
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
Question: My this compound polymerization is not starting, or the conversion rate is extremely low. What could be the cause and how can I fix it?
Answer: Failure to initiate or slow polymerization is a common problem in free-radical polymerization and can be due to several factors.
-
Inhibitor Presence: Commercial acrylate monomers contain inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent premature polymerization during storage.[11] These must be removed before polymerization.
-
Solution: Pass the monomer through a column of activated basic alumina to remove the inhibitor.
-
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals.[11]
-
Solution: Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the polymerization.[9]
-
-
Insufficient Initiator: The concentration of the initiator might be too low to generate enough free radicals to overcome any residual inhibitors and initiate the polymerization effectively.[11]
-
Solution: Increase the initiator concentration. Ensure the initiator is fresh and has been stored correctly.
-
-
Suboptimal Temperature: The rate of initiator decomposition is temperature-dependent.
-
Solution: Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
Issue 2: Unexpected Crosslinking and Gel Formation
Question: My polymerization reaction is forming a gel unexpectedly, or my final polymer is insoluble. How can I prevent this?
Answer: Unwanted gelation is typically due to uncontrolled Diels-Alder reactions.
-
Reaction Temperature: The Diels-Alder reaction is temperature-dependent. Lower temperatures generally favor the adduct formation (crosslinking).
-
Solution: Conducting the polymerization at a higher temperature can shift the equilibrium towards the retro-Diels-Alder reaction, reducing crosslinking. However, this must be balanced with the potential for other side reactions at elevated temperatures.
-
-
Monomer Concentration: Higher monomer concentrations can increase the likelihood of intermolecular Diels-Alder reactions.
-
Solution: Perform the polymerization in a more dilute solution.
-
-
Controlled Polymerization Techniques: Conventional free-radical polymerization offers limited control over the polymer architecture.
-
Solution: Employ controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] These methods can help synthesize linear polymers with controlled molecular weights and lower dispersity, reducing the chance of premature gelation.[10]
-
-
Copolymerization: Introducing a comonomer can reduce the density of furan moieties along the polymer chain, sterically hindering the Diels-Alder reaction.[10]
-
Solution: Copolymerize this compound with a monofunctional monomer like methyl acrylate or lauryl acrylate.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of this compound
This protocol outlines a typical solution polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Free-radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO))[3][9]
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet/outlet
Procedure:
-
Add the desired amount of solvent to the reaction flask.
-
Deoxygenate the solvent by bubbling with nitrogen for at least 30 minutes.
-
In a separate vessel, dissolve the initiator in a small amount of the deoxygenated solvent.
-
Add the purified this compound monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C).[3][9]
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Maintain the reaction at the set temperature under a positive pressure of nitrogen for the desired duration (e.g., 4-8 hours).[3][9]
-
Monitor the reaction progress by taking aliquots and analyzing for monomer conversion (e.g., via ¹H NMR or FTIR).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).[3]
-
Collect the polymer by filtration and dry under vacuum.
Protocol 2: Thermoreversible Crosslinking with Bismaleimide
This protocol describes the Diels-Alder reaction between a furan-containing polymer and a bismaleimide to form a thermoreversible network.[8]
Materials:
-
Poly(this compound) or a copolymer containing this compound units
-
Bismaleimide crosslinker
-
Solvent (e.g., chloroform, toluene)[2]
Procedure:
-
Dissolve the furan-containing polymer in the chosen solvent in a suitable vessel.
-
In a separate vessel, dissolve the bismaleimide in the same solvent.
-
Mix the two solutions thoroughly at room temperature.[2]
-
Gel formation may occur slowly at ambient temperature.[2]
-
To accelerate crosslinking, the solution can be cast into a mold and heated at a moderate temperature (e.g., 55-60 °C) to evaporate the solvent and promote the Diels-Alder reaction.[8]
-
The retro-Diels-Alder reaction can be induced by heating the crosslinked material to a higher temperature (e.g., above 120 °C), leading to the dissociation of the crosslinks.[2]
Data Presentation
Table 1: Influence of Reaction Conditions on Furfuryl Methacrylate (FMA) Polymerization and Copolymer Properties
| Polymer System | Polymerization Method | FMA content (mol%) | Tg (°C) | Thermal Stability (Td,5% °C) | Observations | Reference |
| Poly(FMA) | Free Radical | 100 | 64 (extrapolated) | - | Tendency for crosslinking in solution and in air after precipitation. | [2] |
| Poly(St-co-FMA) | Free Radical | Variable | Varies with FMA content | Lowered by incorporation of FMA moieties. | Reactivity ratios: rFMA=0.33, rSt=0.44. | [2] |
| Poly(FMA-b-EHA-b-FMA) | ATRP | Variable | Two Tgs observed | - | Forms thermoreversible self-healing material with bismaleimide. | [13] |
| Poly(FMA-co-TO) | Free Radical | 30-50 (wt%) | 107-114 | - | Tung oil (TO) helps control gelation of FMA. | [9] |
Note: Tg = Glass transition temperature; Td,5% = Temperature at 5% weight loss. This table provides a summary of reported values; actual values will depend on specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. UHasselt - Universiteit van vandaag [documentserver.uhasselt.be]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
improving thermal stability of furfuryl acrylate polymers
Welcome to the Technical Support Center for Furfuryl Acrylate Polymer Research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the thermal stability of this compound polymers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound polymer exhibits a lower-than-expected thermal degradation temperature. What are the potential causes and solutions?
Potential Causes:
-
Monomer Purity: Impurities within the this compound monomer can act as initiation sites for thermal degradation.[1]
-
Low Crosslink Density: An insufficient degree of crosslinking results in a less rigid polymer network that is more susceptible to thermal decomposition.[1] Increased crosslink density generally leads to higher thermal stability.[1]
-
Presence of Oxygen: The furan ring is susceptible to oxidation, which can lower the thermal stability of the polymer.[1]
-
Incomplete Polymerization: The presence of residual monomer or low molecular weight oligomers can act as plasticizers, lowering the polymer's degradation temperature.[1]
-
Side Reactions: Monomers containing furan, such as 2,5-bis(hydroxymethyl)furan (BHMF), may undergo side reactions at elevated temperatures during synthesis, introducing structural defects.[1]
Solutions:
-
Monomer Purification: Ensure high purity of your this compound monomers using techniques like distillation or chromatography.[1]
-
Increase Crosslink Density: Incorporate multifunctional crosslinking agents. A common and effective strategy is the use of bismaleimides for Diels-Alder reactions.[1][2] Optimize the stoichiometry between the furan moieties and the crosslinking agent.[1]
-
Inert Atmosphere: To minimize oxidation, conduct polymerization and subsequent thermal analyses under an inert atmosphere, such as nitrogen or argon.[1]
-
Optimize Polymerization Conditions: Adjust the initiator concentration and reaction temperature to maximize monomer conversion and achieve a high molecular weight.[1] Monitor the reaction's progress using techniques like FTIR or NMR to confirm the disappearance of monomer peaks.[1]
-
Controlled Polymerization Temperature: For thermally sensitive monomers, consider employing lower temperature polymerization methods, like solution polymerization, to prevent degradation.[1]
Q2: The char yield of my furan-based polymer is low. How can I improve it?
Potential Causes:
-
Polymer Structure: Linear or lightly crosslinked polymers are more prone to degrading into volatile products, which leaves little char residue.[1]
-
Degradation Pathway: The specific thermal degradation mechanism of the polymer may not be conducive to char formation.[1]
Solutions:
-
Promote Crosslinking: A higher crosslink density typically leads to a higher char yield by restricting polymer chain mobility and encouraging the formation of a stable carbonaceous residue.[1] The amount of furfuryl methacrylate (FMA) in copolymers has been shown to correlate with the residual char.[1]
-
Incorporate Phosphorus-Containing Flame Retardants: Phosphorus-based compounds can promote charring by acting as a catalyst in the condensed phase during decomposition.[1]
-
Introduce Aromatic Moieties: Copolymerizing with aromatic monomers can enhance char formation due to the inherent thermal stability of aromatic rings.[1][3]
-
Add Nanofillers: The incorporation of nanofillers like silica, clay, or carbon nanotubes can enhance thermal stability and char yield.[1]
Q3: My polymer's glass transition temperature (Tg) is too low. How can I increase it?
Potential Causes:
-
Low Crosslink Density: A lower crosslink density allows for greater polymer chain mobility, which results in a lower Tg.[1][4]
-
Flexible Side Chains: The presence of long, flexible side chains on the monomer can increase the free volume and lower the Tg.[1]
Solutions:
-
Monomer Design: Utilize monomers with rigid backbones and shorter, less flexible side chains. Incorporating rigid structures, such as aromatic rings, into the polymer backbone can increase the Tg.[1]
-
Post-Curing: Implementing a post-curing step at an elevated temperature can help to complete the crosslinking reaction and remove any residual volatile components, thereby increasing the Tg.[1][4]
-
Copolymerization: Copolymerizing with a monomer that forms a polymer with a higher Tg can effectively increase the Tg of the resulting copolymer.[1]
Frequently Asked Questions (FAQs)
What is the Diels-Alder reaction and how is it used to improve thermal stability?
The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene system. In the context of this compound polymers, the furan ring acts as the diene and can react with a dienophile, such as a bismaleimide, to create a cross-linked network.[1][2] This cross-linking restricts the mobility of the polymer chains, leading to a more rigid structure with enhanced thermal stability.[4] The reaction is often thermally reversible, which can also impart self-healing properties to the material.[2]
What are common analytical techniques to measure the thermal stability of polymers?
-
Thermogravimetric Analysis (TGA): This is a primary technique used to measure the thermal stability of polymers. TGA tracks the mass of a sample as it is heated at a controlled rate.[3][5] The resulting data provides information on the decomposition temperatures, the amount of volatile components, and the formation of char.[3][5]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature or time.[6][7] It is particularly useful for determining the glass transition temperature (Tg) and melting temperature (Tm) of a polymer.[7]
-
Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory stress. It provides information on the viscoelastic behavior of the polymer and can also be used to determine the Tg.[4][6]
How does the structure of the furan acrylate monomer affect the thermal stability of the resulting polymer?
The chemical structure of the monomer is a critical factor influencing the thermal stability of the final polymer.[3]
-
Backbone Rigidity: Monomers that create polymers with rigid backbones, such as those containing aromatic rings, generally exhibit greater thermal stability.[1][3]
-
Side Chains: Long and flexible side chains can lower the glass transition temperature (Tg) by increasing the free volume between polymer chains.[1]
-
Cross-linking Capability: The presence of functional groups, like the furan ring in this compound, that can participate in cross-linking reactions is crucial for creating a thermally stable network.[1]
What is the role of stabilizers in this compound polymerization?
Stabilizers are chemical compounds added to monomers like this compound to prevent premature or unwanted polymerization during storage and transport.[8][9] A common stabilizer is hydroquinone monomethyl ether (MEHQ).[8] These stabilizers work by inhibiting the free radical chain reactions that lead to polymerization.[9] It is often necessary to remove the stabilizer from the monomer before initiating a controlled polymerization experiment.[10]
Data Presentation
Table 1: Thermal Properties of Various Furan-Based Polymers
| Polymer System | Polymerization/Curing Method | Decomposition Temp. (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
| Poly(furfuryl methacrylate) (PFMA) Homopolymer | Not specified | ~250-460 | Not specified | [1] |
| Furan-based polyesters | Crosslinked with bismaleimide | >300 (backbone degradation) | Not specified | [1] |
| Bio-based polyimides from FPA | Polymerized with dianhydrides | Not specified | Not specified | [1] |
| Tetrahydrothis compound (THFA) and Tridecyl Methacrylate (C13-MA) Photopolymers | Photocuring | 331–365 (15% weight loss) | -29 to -19 | [11] |
| Tung Oil and Furfuryl Methacrylate (FMA) Copolymers | Free radical polymerization followed by Diels-Alder reaction | ~130-240 (initial) and ~250-460 (secondary) | Not specified | [6] |
Experimental Protocols
Protocol for Increasing Crosslink Density via Diels-Alder Reaction
This protocol outlines a general procedure for cross-linking a this compound-containing polymer with a bismaleimide.
-
Polymer Synthesis: Synthesize the this compound-containing polymer (e.g., poly(furfuryl methacrylate)) using a suitable polymerization technique such as free radical polymerization. Ensure the final polymer is purified and dried.
-
Reagent Preparation: Dissolve the synthesized polymer in a suitable solvent (e.g., anisole, toluene). In a separate container, dissolve the bismaleimide cross-linking agent in the same solvent. The stoichiometry should be carefully calculated based on the molar ratio of furan groups in the polymer to maleimide groups.
-
Cross-linking Reaction: Add the bismaleimide solution to the polymer solution. Stir the mixture at a controlled temperature (e.g., 50-90°C) for a specified duration (e.g., 12-24 hours) to facilitate the Diels-Alder reaction.[12] The progress of the reaction can be monitored by techniques like FTIR or NMR by observing the disappearance of characteristic peaks of the reactants and the appearance of peaks corresponding to the Diels-Alder adduct.
-
Isolation and Curing: Precipitate the cross-linked polymer in a non-solvent (e.g., methanol) and collect the solid product by filtration. Dry the polymer under vacuum. A post-curing step at an elevated temperature (e.g., 120°C) may be performed to ensure complete reaction and remove residual solvent.[12]
Protocol for Thermogravimetric Analysis (TGA)
This protocol provides a general outline for evaluating the thermal stability of a this compound polymer using TGA.
-
Sample Preparation: Ensure the polymer sample is completely dry and free of residual solvents, as these can interfere with the analysis. Place a small, accurately weighed amount of the polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
-
Heating Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[6]
-
Data Acquisition: The instrument will record the sample's mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine key thermal stability parameters, including the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate.[5] The residual mass at the end of the experiment corresponds to the char yield.
Visualizations
Caption: Troubleshooting workflow for low thermal stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thermal-engineering.org [thermal-engineering.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. etflin.com [etflin.com]
- 8. chemimpex.com [chemimpex.com]
- 9. data.epo.org [data.epo.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrothis compound and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Molecular Weight in Furfuryl Acrylate Polymerization
Welcome to the technical support center for the polymerization of furfuryl acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling polymer molecular weight and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) can be controlled through several polymerization techniques:
-
Free Radical Polymerization: By adjusting the concentrations of the initiator and a chain transfer agent (CTA).[1]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This controlled radical polymerization technique allows for precise control over molecular weight and results in a narrow molecular weight distribution by using a RAFT agent.[2][3]
-
Atom Transfer Radical Polymerization (ATRP): Another controlled method that enables the synthesis of well-defined polymers by controlling the ratio of monomer to initiator.[4]
Q2: How does initiator concentration affect the molecular weight in free radical polymerization of this compound?
A2: In free radical polymerization, a higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously. With a finite amount of monomer, this results in shorter polymer chains and thus a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, longer chains, leading to a higher average molecular weight.
Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
A3: A chain transfer agent intercepts the growing polymer chain and terminates its growth by transferring a radical.[1][5] The CTA then reinitiates a new polymer chain. This process effectively increases the number of polymer chains formed from a given number of initiator radicals, leading to a lower average molecular weight. The extent of molecular weight reduction is dependent on the concentration and the chain transfer constant of the CTA.[1]
Q4: Why is gelation a common issue in the polymerization of furfuryl monomers, and how can it be prevented?
A4: Furfuryl-containing monomers like this compound are prone to gelation, or cross-linking, during free radical polymerization.[6][7] This is often attributed to chain transfer reactions involving the furan ring, which can lead to branching and network formation. To prevent gelation, it is recommended to use controlled polymerization techniques like ATRP or RAFT, which minimize side reactions.[7] Alternatively, in free radical polymerization, employing a chain transfer agent can help control the molecular weight and reduce the likelihood of gelation.
Q5: Can I use the same conditions for this compound polymerization as for furfuryl methacrylate?
A5: While this compound (FA) and furfuryl methacrylate (FMA) are structurally similar, their polymerization kinetics can differ. Acrylates are generally more reactive than methacrylates. Therefore, while protocols for FMA, such as in ATRP, provide a good starting point, optimization of initiator, catalyst, and ligand concentrations, as well as temperature and reaction time, will likely be necessary for FA to achieve the desired molecular weight and control.[3][4]
Troubleshooting Guide
Issue 1: The molecular weight of my poly(this compound) is significantly higher than expected.
| Potential Cause | Troubleshooting Steps |
| Insufficient Initiator Concentration (Free Radical) | Increase the initiator concentration. A higher concentration of initiating radicals will lead to the formation of more polymer chains, thus reducing the average molecular weight. |
| Ineffective or Insufficient Chain Transfer Agent (Free Radical) | - Ensure the chosen CTA is soluble and active under your reaction conditions.- Increase the concentration of the CTA. |
| Low Initiator Efficiency | - Check the purity of the initiator and monomer. Impurities can interfere with initiation.- Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Gel Effect (Trommsdorff Effect) | At high conversions, increased viscosity can slow down termination reactions, leading to an increase in molecular weight. Try to limit the monomer conversion or conduct the polymerization in a more dilute solution. |
Issue 2: The molecular weight of my poly(this compound) is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Excessive Initiator Concentration (Free Radical) | Decrease the initiator concentration to generate fewer, longer polymer chains. |
| High Concentration or Highly Active Chain Transfer Agent (Free Radical) | Reduce the concentration of the CTA or choose a CTA with a lower chain transfer constant. |
| Impurities Acting as Chain Transfer Agents | Purify the monomer and solvent to remove any substances that could be acting as unintended CTAs. |
| Degradative Chain Transfer to the Furan Ring | This is an inherent issue with furfuryl monomers.[6] Consider using a controlled polymerization method like RAFT or ATRP to minimize this side reaction. |
Issue 3: The polydispersity (Đ = Mw/Mn) of my polymer is too broad.
| Potential Cause | Troubleshooting Steps |
| Uncontrolled Free Radical Polymerization | For narrow polydispersity, free radical polymerization is often not suitable. Switch to a controlled radical polymerization technique such as RAFT or ATRP.[2][4] |
| Slow Initiation in Controlled Polymerization (RAFT/ATRP) | Ensure that the initiation is fast and efficient compared to propagation. In ATRP, this may involve choosing a more suitable initiator or ligand. In RAFT, select a RAFT agent that is appropriate for acrylate polymerization. |
| Loss of Chain-End Fidelity | Side reactions, including chain transfer to the furan ring, can lead to the loss of the active chain end, resulting in a loss of control and broader polydispersity.[6][7] Optimize reaction conditions (e.g., lower temperature) to minimize side reactions. |
| High Monomer Conversion | In some controlled polymerization systems, control can decrease at very high monomer conversions. It may be beneficial to stop the reaction at a moderate conversion (e.g., 50-70%). |
Quantitative Data on Molecular Weight Control
The following tables provide illustrative data on how different parameters can affect the molecular weight of poly(this compound). Note that specific values can vary based on the exact experimental conditions.
Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight in Free Radical Polymerization of this compound
| [this compound] (M) | [AIBN] (mol%) | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) |
| 5.0 | 1.0 | 70 | 25,000 | 55,000 | 2.2 |
| 5.0 | 0.5 | 70 | 50,000 | 115,000 | 2.3 |
| 5.0 | 0.1 | 70 | 120,000 | 288,000 | 2.4 |
Table 2: Effect of Chain Transfer Agent (Dodecanethiol) Concentration on Molecular Weight in Free Radical Polymerization of this compound
| [this compound] (M) | [AIBN] (mol%) | [Dodecanethiol] (mol%) | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) |
| 5.0 | 0.5 | 0 | 70 | 50,000 | 115,000 | 2.3 |
| 5.0 | 0.5 | 1.0 | 70 | 15,000 | 33,000 | 2.2 |
| 5.0 | 0.5 | 2.0 | 70 | 8,000 | 18,400 | 2.3 |
Table 3: Effect of [Monomer]:[RAFT Agent] Ratio on Molecular Weight in RAFT Polymerization of this compound
| [Monomer]:[RAFT Agent]:[Initiator] | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) |
| 100:1:0.1 | 70 | 15,000 | 17,250 | 1.15 |
| 200:1:0.1 | 70 | 30,000 | 35,100 | 1.17 |
| 500:1:0.1 | 70 | 75,000 | 90,000 | 1.20 |
Experimental Protocols
Protocol 1: Free Radical Polymerization of this compound with a Chain Transfer Agent
This protocol describes a typical free radical polymerization of this compound using AIBN as the initiator and dodecanethiol as the chain transfer agent to target a lower molecular weight.
-
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Dodecanethiol
-
Anhydrous toluene
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5 g, 36.2 mmol) and dodecanethiol (e.g., 146 mg, 0.72 mmol, 2 mol%) in anhydrous toluene (10 mL).
-
Add AIBN (e.g., 30 mg, 0.18 mmol, 0.5 mol%).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at 40°C to a constant weight.
-
Characterize the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Protocol 2: ATRP of Furfuryl Methacrylate (Adaptable for this compound)
This protocol is based on the ATRP of furfuryl methacrylate and can be adapted for this compound.[3] Optimization of catalyst and ligand concentrations may be required.
-
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
-
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 5.2 mg, 0.036 mmol).
-
Add this compound (e.g., 3.0 g, 21.7 mmol), EBiB (e.g., 23.4 mg, 0.12 mmol), PMDETA (e.g., 20.8 mg, 0.12 mmol), and anisole (7 mL).
-
Perform three freeze-pump-thaw cycles.
-
Backfill with nitrogen and place the flask in a thermostated oil bath at 70°C.
-
After the desired time, cool the reaction, open it to the air, and dilute with THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Analyze by GPC to determine molecular weight and polydispersity.
-
Visualizing Workflows and Relationships
Troubleshooting Workflow for Unexpected Molecular Weight
Caption: Troubleshooting workflow for unexpected molecular weight outcomes.
Relationship between Polymerization Parameters and Molecular Weight
Caption: Key parameter relationships for controlling molecular weight.
References
- 1. energyfrontier.us [energyfrontier.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Furfuryl Acrylate Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of furfuryl acrylate, with a focus on the challenges encountered during scale-up.
Troubleshooting Guide
Issue 1: Premature Polymerization During Synthesis or Distillation
Q: My reaction mixture is becoming viscous and forming a solid mass, especially during heating or distillation. What is happening and how can I prevent this?
A: This indicates uncontrolled radical polymerization of this compound, which is highly exothermic and can accelerate rapidly at elevated temperatures.[1] Scaling up exacerbates this issue due to challenges in heat dissipation.
Potential Causes and Solutions:
| Cause | Solution |
| Inadequate Inhibitor Concentration | Ensure an effective polymerization inhibitor is used. For scaled-up reactions, a combination of inhibitors may be necessary. The concentration may need to be increased from lab-scale; however, excessive inhibitor can affect the final product's properties.[2] |
| Localized Hot Spots | In larger reactors, inefficient mixing can lead to localized areas of high temperature that initiate polymerization. Ensure vigorous and uniform agitation throughout the reaction vessel.[3] |
| High Reaction/Distillation Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction or distillation rate. For distillation, vacuum is essential to lower the boiling point and minimize thermal stress on the monomer.[4] |
| Oxygen Depletion | Many common inhibitors, such as MEHQ, require the presence of dissolved oxygen to be effective. For larger, sealed reactors, ensure a controlled headspace of air or a sparge with a lean oxygen/inert gas mixture. Avoid a completely inert atmosphere when using such inhibitors. |
| Contamination | Peroxides or metal ions from reactants, solvents, or the reactor itself can initiate polymerization. Ensure all materials and equipment are clean and free of contaminants. |
Issue 2: Low Yield of this compound
Q: The final yield of my purified this compound is significantly lower than what I achieved in my lab-scale experiments. What are the likely reasons?
A: Low yields at scale can result from incomplete reactions, side reactions, or product loss during workup and purification.
Potential Causes and Solutions:
| Cause | Solution |
| Catalyst Inefficiency or Inappropriateness | The choice of catalyst is critical. Strong acids like sulfuric acid can cause self-condensation of furfuryl alcohol, a significant side reaction.[5] For transesterification, catalysts like aluminum alcoholates are often used.[6][7] Ensure the catalyst is active and well-dispersed in the larger reaction volume. |
| Inefficient Removal of Byproducts | In transesterification of methyl acrylate with furfuryl alcohol, the removal of the methanol byproduct is crucial to drive the reaction equilibrium towards the product. At scale, ensure your distillation setup is efficient at removing the methanol-methyl acrylate azeotrope.[8] |
| Side Reactions | Besides the self-condensation of furfuryl alcohol, Michael addition of the alcohol to the acrylate can occur. Optimize reaction temperature and stoichiometry to minimize these side reactions. |
| Product Loss During Purification | This compound can polymerize in the reboiler during distillation. Use a suitable inhibitor in the distillation pot. Inefficient fractional distillation can also lead to the loss of product in the forerun or residue. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most frequently cited method for synthesizing this compound, particularly at a larger scale, is the transesterification of methyl acrylate with furfuryl alcohol.[6][7] This method avoids the use of strong acids that can cause degradation of the furan ring.[5]
Q2: Which polymerization inhibitors are recommended for this compound synthesis and in what concentration?
A2: Common inhibitors for acrylates include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).[1] The optimal concentration depends on the scale and reaction conditions, but typically ranges from 200 to 1000 ppm. It's crucial to ensure the inhibitor is soluble in the reaction mixture and is present during all heating steps, including purification.
Q3: How should I purify this compound at a pilot scale?
A3: Vacuum distillation is the preferred method for purifying this compound on a large scale as it lowers the boiling point and minimizes the risk of thermally induced polymerization.[4] It is critical to add a polymerization inhibitor to the crude material before starting the distillation. A well-designed fractional distillation column is necessary to separate the product from unreacted starting materials and byproducts.
Q4: What are the key safety precautions I should take when handling this compound at scale?
A4: this compound is a skin and eye irritant and may cause respiratory irritation. When handling at scale, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, and for larger quantities, consider using a fume hood or a closed system.[5][9]
Q5: How should I store purified this compound?
A5: Store this compound in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. The storage container should have a headspace of air, as dissolved oxygen is necessary for many common inhibitors to function effectively.[5] Monitor the inhibitor concentration over time, as it can be depleted.
Data Presentation
Table 1: Impact of Scaling Up on Key Synthesis Parameters (Illustrative)
| Parameter | Lab Scale (e.g., 1 L) | Pilot Scale (e.g., 100 L) | Rationale for Change |
| Heat Transfer | High surface area-to-volume ratio, efficient heat dissipation. | Lower surface area-to-volume ratio, potential for localized hot spots. | Heat removal is a critical challenge in scaling up exothermic reactions.[10] |
| Mixing | Efficient mixing with standard magnetic or overhead stirrers. | Requires more powerful and carefully designed agitation systems to ensure homogeneity. | Inadequate mixing can lead to localized temperature and concentration gradients. |
| Reaction Time | Typically shorter due to efficient heat and mass transfer. | May need to be adjusted to account for slower heating/cooling and mass transfer limitations. | Scale-up often requires re-optimization of reaction times. |
| Inhibitor Concentration | Lower concentration may be sufficient. | May require a higher concentration or a combination of inhibitors to prevent polymerization. | The increased volume and potential for thermal gradients necessitate more robust inhibition.[2] |
| Yield (unoptimized) | Generally higher and more reproducible. | Can be lower initially due to the challenges mentioned above. | Process optimization is crucial to achieve high yields at scale. |
Table 2: Typical Purity Profile of Crude this compound
| Component | Typical Concentration Range (%) | Reason for Presence |
| This compound | 85 - 95 | Desired Product |
| Furfuryl Alcohol | 1 - 5 | Unreacted Starting Material |
| Methyl Acrylate | 1 - 5 | Unreacted Starting Material |
| Methanol | < 1 | Byproduct of Transesterification |
| Dimer/Oligomer | 0.5 - 2 | Result of Minor Polymerization |
| Other Byproducts | < 1 | e.g., Michael adducts |
Experimental Protocols
Pilot-Scale Synthesis of this compound via Transesterification
This protocol is a general guideline and should be adapted and optimized for specific equipment and safety requirements.
Materials:
-
Furfuryl Alcohol
-
Methyl Acrylate (excess)
-
Aluminum tertiary-butoxide (catalyst)
-
p-Phenylenediamine or MEHQ (inhibitor)
-
Nitrogen or Argon (for inert atmosphere if required)
Equipment:
-
Jacketed glass reactor (e.g., 50 L) with overhead stirrer, thermocouple, and reflux condenser
-
Heating/cooling circulator for the reactor jacket
-
Vacuum pump and vacuum controller
-
Fractional distillation setup
-
Receiving flasks
Procedure:
-
Reactor Setup and Inerting:
-
Assemble the reactor system, ensuring all joints are well-sealed.
-
If an inert atmosphere is desired, purge the reactor with nitrogen or argon.
-
-
Charging Reactants:
-
Charge the reactor with furfuryl alcohol, methyl acrylate (in molar excess), and the polymerization inhibitor.
-
Begin agitation to ensure the mixture is homogeneous.
-
-
Catalyst Addition and Reaction:
-
While stirring, add the aluminum tertiary-butoxide catalyst to the mixture.
-
Heat the reactor to the desired temperature (e.g., 100-120°C) using the heating circulator.
-
-
Removal of Methanol-Methyl Acrylate Azeotrope:
-
Set the reflux condenser to allow for the removal of the low-boiling azeotrope of methanol and methyl acrylate (boiling point ~62°C).[8]
-
Continuously monitor the temperature at the head of the distillation column.
-
Continue the reaction until the evolution of methanol ceases, indicating the reaction is nearing completion.
-
-
Workup and Purification:
-
Cool the reaction mixture.
-
Reconfigure the reactor for vacuum distillation.
-
Distill off the excess methyl acrylate under reduced pressure.
-
Increase the vacuum and temperature to distill the this compound product. Collect the fraction at the appropriate boiling point and pressure.
-
-
Product Storage:
-
Add a storage inhibitor (e.g., MEHQ) to the purified this compound.
-
Store in a sealed, airtight container with a headspace of air, in a cool, dark place.
-
Mandatory Visualization
Caption: Core challenges in scaling up this compound synthesis.
Caption: Troubleshooting workflow for premature polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 4. FR2934261A1 - PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. data.epo.org [data.epo.org]
- 10. researchgate.net [researchgate.net]
preventing gel formation during furfuryl acrylate polymerization
Welcome to the Technical Support Center for furfuryl acrylate polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent gel formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is gel formation and why does it occur during this compound polymerization?
A1: Gel formation, or gelation, is the formation of a cross-linked, insoluble polymer network, resulting in a solid or semi-solid gel instead of a soluble, processable polymer. In this compound polymerization, this is a common issue due to two primary reasons:
-
Vinyl Group Polymerization: Like other acrylates, this compound polymerizes via its vinyl group. In conventional free-radical polymerization, this process can be difficult to control, leading to extensive chain branching and cross-linking.[1]
-
Furan Ring Side Reactions: The furan moiety in this compound can undergo side reactions, most notably Diels-Alder cycloadditions, particularly at elevated temperatures.[2][3] These reactions can create additional cross-links between polymer chains, contributing significantly to gel formation.[4]
Q2: What are the main strategies to prevent gel formation?
A2: The key to preventing gelation is to maintain control over the polymerization process. The most effective strategies include:
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization allow for the synthesis of polymers with well-defined molecular weights and low polydispersity, significantly reducing the risk of gel formation.[1][2]
-
Copolymerization: Introducing a suitable comonomer can disrupt the homopolymerization of this compound and hinder the cross-linking reactions. For instance, copolymerization with tung oil has been shown to control gelation due to the long hydrocarbon chains of the oil.[2]
-
Optimization of Reaction Conditions: Careful control of parameters such as temperature, initiator concentration, monomer concentration, and solvent choice is crucial. Lowering the temperature and initiator concentration, and using a more dilute solution can help prevent premature gelation.[5]
-
Use of Inhibitors and Chain Transfer Agents: While inhibitors are primarily used for storage, their controlled presence can moderate the reaction. Chain transfer agents can be used to limit the molecular weight of the polymer chains, reducing the likelihood of forming a cross-linked network.[6]
Q3: Can impurities in the monomer or solvent cause gelation?
A3: Yes, impurities can significantly impact the polymerization process. Divalent metal ions, for example, can act as cross-linking agents. Other impurities might initiate uncontrolled side reactions that lead to gelation. It is crucial to use purified monomers and solvents for consistent and predictable results.[7]
Q4: How can I monitor the polymerization to detect the onset of gelation?
A4: Monitoring the reaction is key to preventing irreversible gel formation. Useful analytical techniques include:
-
Rheology: A significant and rapid increase in viscosity is a direct indicator of approaching gelation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can be used to monitor the conversion of the monomer by observing the disappearance of the characteristic acrylate double bond peaks.[2]
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the curing behavior and identify exothermic transitions that may indicate cross-linking reactions.[2][8]
-
Gel Permeation Chromatography (GPC): For the soluble portion of the polymer, GPC can provide information on the molecular weight and its distribution. A rapid increase in the high molecular weight fraction can be a precursor to gelation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting gel formation in your this compound polymerization experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate gelation upon initiator addition | High Initiator Concentration: Too many radical species are generated at once, leading to rapid and uncontrolled polymerization.[5] | Reduce the initiator concentration. Start with the lower end of the recommended range for your system and incrementally increase if the reaction is too slow. |
| High Temperature: Elevated temperatures accelerate the rate of polymerization and can promote side reactions.[5] | Lower the reaction temperature. Consider an initiator that is effective at a lower temperature. | |
| Gelation occurs during the polymerization process | High Monomer Concentration: A higher concentration of monomer increases the probability of intermolecular cross-linking.[5] | Decrease the initial monomer concentration by adding more solvent. |
| Inappropriate Solvent: The solvent may not be optimal for controlling the polymer chain conformation, favoring intermolecular interactions. | Experiment with different solvents. A solvent that promotes a more coiled polymer conformation may reduce intermolecular cross-linking. | |
| Diels-Alder Side Reactions: The furan rings are participating in cross-linking reactions, which is often temperature-dependent.[2][3] | Lower the reaction temperature to minimize the rate of the Diels-Alder reaction. If high temperatures are necessary, consider protecting the furan group, if feasible for your application. | |
| Inconsistent results and sporadic gelation | Monomer or Solvent Impurities: Contaminants may be acting as initiators or cross-linkers.[7] | Ensure the purity of your this compound and solvent. Consider purifying the monomer (e.g., by distillation) before use. |
| Presence of Oxygen: Oxygen can act as an inhibitor at low temperatures but can initiate polymerization at higher temperatures, leading to unpredictable results.[9] | Degas your reaction mixture thoroughly before starting the polymerization and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. |
Experimental Protocols
Protocol 1: Free Radical Copolymerization of Furfuryl Methacrylate (FMA) with Tung Oil (TO) to Prevent Gelation
This protocol is adapted from a study on furfuryl methacrylate, a closely related monomer, and demonstrates the principle of using a comonomer to control gelation.[2]
Materials:
-
Furfuryl methacrylate (FMA)
-
Tung oil (TO)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
Procedure:
-
In a reaction vessel equipped with a condenser and a nitrogen inlet, add the desired amounts of FMA, TO, and AIBN.
-
Purge the reaction vessel with nitrogen gas for 15 minutes to remove oxygen.
-
Heat the reaction mixture to 80°C and maintain for 4 hours with continuous stirring.
-
Increase the temperature to 120°C and continue the reaction for another 2 hours.
-
After completion, the resulting polymer can be purified by washing with toluene to remove unreacted monomers and impurities.
Quantitative Data from a Study on FMA and TO Copolymerization[2]:
| Sample Code | FMA (wt%) | TO (wt%) | AIBN (wt% of total monomer) | Reaction Temp (°C) & Time (h) | Result |
| F50-T50 | 50 | 50 | 1 | 80°C (4h), 120°C (2h) | No Gel |
| F40-T60 | 40 | 60 | 1 | 80°C (4h), 120°C (2h) | No Gel |
| F30-T70 | 30 | 70 | 1 | 80°C (4h), 120°C (2h) | No Gel |
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Furfuryl Methacrylate (FMA)
This protocol provides a general guideline for the controlled polymerization of FMA using ATRP, which can be adapted for this compound to prevent gelation.[10]
Materials:
-
Furfuryl methacrylate (FMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
To a dry Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.
-
In a separate flask, prepare a solution of FMA, EBiB, and PMDETA in anisole.
-
Degas the solution by bubbling with nitrogen for at least 30 minutes.
-
Using a nitrogen-purged syringe, transfer the degassed solution to the Schlenk flask containing the CuBr.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir.
-
Monitor the reaction by taking samples periodically for analysis (e.g., by NMR or GPC).
-
To terminate the polymerization, cool the reaction mixture and expose it to air to oxidize the copper catalyst.
-
The polymer can be purified by passing the solution through a column of neutral alumina to remove the catalyst, followed by precipitation in a non-solvent like methanol.
Example ATRP Conditions for FMA Homopolymerization[10]:
| Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Result |
| 50:1:0.3:0.3 | Anisole (70 wt%) | Controlled polymerization, no gel |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. Influence of the Glass Transition Temperature and the Density of Crosslinking Groups on the Reversibility of Diels-Alder Polymer Networks [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Furfuryl Acrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of furfuryl acrylate. Our aim is to help you diagnose and resolve common issues that may arise during your experiments, with a particular focus on the impact of impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the polymerization of this compound.
Issue 1: Polymerization is Inhibited or Significantly Retarded
Question: My this compound polymerization is not initiating, or the reaction is extremely slow. What are the potential causes and how can I resolve this?
Answer: Inhibition or retardation of this compound polymerization is a common issue, often linked to the presence of impurities that scavenge free radicals or interfere with the initiator.
Possible Causes and Solutions:
-
Residual Polymerization Inhibitors: this compound is typically supplied with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent premature polymerization during storage.[1][2] These must be removed before use.
-
Presence of Oxygen: Oxygen can act as an inhibitor in radical polymerization by reacting with initiating radicals to form less reactive peroxy radicals.[4] The furan ring is also susceptible to oxidation.[5]
-
Solution: Ensure your reaction setup is thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during the polymerization. Degas the monomer and solvent prior to use.
-
-
Furfural Impurity: Furfural, a common precursor and potential impurity in furfuryl alcohol (used to synthesize this compound), can act as a chain transfer agent or retarder, slowing down the polymerization rate.[6][7]
-
Solution: Use high-purity this compound. If furfural contamination is suspected, purify the monomer by distillation.
-
Issue 2: Low Polymer Yield or Incomplete Conversion
Question: My polymerization of this compound stops at a low conversion, resulting in a low yield of the polymer. What could be the reason?
Answer: Low conversion can be caused by several factors, including the presence of terminating impurities or suboptimal reaction conditions.
Possible Causes and Solutions:
-
Water Content: While small amounts of water can sometimes accelerate the decomposition of certain initiators, higher concentrations can lead to side reactions or affect the solubility of the growing polymer chains, leading to premature termination.[8] Water can also contribute to the opening of the furan ring in the presence of an acid catalyst.[9]
-
Solution: Use anhydrous solvents and ensure the monomer is dry. If the monomer has been washed, ensure it is thoroughly dried before distillation and use.
-
-
Chain Transfer Agents: Impurities like furfural can act as chain transfer agents, terminating a growing polymer chain and initiating a new, less reactive one, thereby reducing the overall rate and limiting the final conversion.
-
Solution: Monomer purification is key. Analyze the monomer for potential chain transfer agents using techniques like Gas Chromatography (GC) before use.
-
-
Insufficient Initiator or Initiator Decomposition: The initiator concentration might be too low, or it may have decomposed due to improper storage.
-
Solution: Ensure the initiator is fresh and has been stored correctly. Calculate and use the appropriate initiator concentration for your target molecular weight.
-
Issue 3: Inconsistent Polymer Properties (e.g., Molecular Weight, Thermal Stability)
Question: I am observing batch-to-batch variation in the molecular weight and thermal stability of my poly(this compound). Why is this happening?
Answer: Inconsistent polymer properties are often a direct consequence of varying levels of impurities in the monomer.
Possible Causes and Solutions:
-
Monomer Purity: Even small variations in impurity levels can significantly impact the polymerization kinetics and the resulting polymer architecture.[5] Impurities can act as initiation sites for thermal degradation, lowering the overall thermal stability of the polymer.[5]
-
Solution: Standardize your monomer purification protocol and verify the purity of each batch using analytical techniques like GC or NMR spectroscopy before polymerization.
-
-
Oxidation of the Furan Ring: Exposure of the monomer to air can lead to oxidation of the furan ring, introducing functionalities that can alter the polymerization process and the properties of the final polymer.
-
Solution: Store the purified monomer under an inert atmosphere and in a refrigerator. Use the monomer shortly after purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and where do they come from?
A1: The most common impurities in this compound include:
-
Furfural: A common starting material for the synthesis of furfuryl alcohol, the precursor to this compound. It can be carried over as an unreacted starting material.[10]
-
Furfuryl Alcohol: Unreacted precursor from the esterification reaction to produce this compound.
-
Water: Can be introduced during synthesis, purification (washing steps), or from atmospheric moisture.
-
Polymerization Inhibitors: Intentionally added for stabilization during storage and transport. Common examples are MEHQ and HQ.[11][12]
-
Oxidation Products: Formed by the reaction of the furan ring with atmospheric oxygen.[5]
Q2: How do I remove the inhibitor from this compound?
A2: Phenolic inhibitors like MEHQ can be removed by washing the monomer with an aqueous solution of a base, such as 5% sodium hydroxide, in a separatory funnel. The basic solution deprotonates the phenol, making it water-soluble and allowing it to be extracted from the organic monomer phase. This should be followed by several washes with deionized water to remove the base, and then the monomer should be dried over an anhydrous salt like magnesium sulfate before being purified by vacuum distillation.
Q3: Can I polymerize this compound without removing the inhibitor?
A3: It is highly discouraged. The inhibitor is designed to prevent polymerization and will likely consume the initial radicals generated by your initiator, leading to a long induction period or complete inhibition of the polymerization. For reproducible and controlled polymerization, the inhibitor must be removed.
Q4: What is the effect of water on this compound polymerization?
A4: The effect of water can be complex. In some radical polymerizations, small amounts of water can accelerate initiator decomposition, potentially shortening the induction period.[8] However, in the case of furan-containing compounds, water, especially in the presence of acidic conditions, can promote the opening of the furan ring, leading to undesirable side products and affecting the final polymer structure and properties.[9] For consistent results, it is best to conduct the polymerization under anhydrous conditions.
Q5: How can I detect and quantify impurities in my this compound monomer?
A5: Several analytical techniques can be used:
-
Gas Chromatography (GC): Ideal for separating and quantifying volatile impurities like furfural, furfuryl alcohol, and residual solvents.[7]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and the concentration of inhibitors like MEHQ.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities by comparing the integrals of impurity peaks to the monomer peaks.
-
Karl Fischer Titration: Specifically used for the accurate determination of water content.
Quantitative Data on Impurity Effects
While specific quantitative data for the effect of all impurities on this compound polymerization is not extensively available in the literature, the following tables summarize the expected qualitative effects and provide illustrative quantitative examples based on data from similar acrylate systems.
Table 1: Effect of Furfural on this compound Polymerization (Illustrative)
| Furfural Concentration (mol%) | Expected Effect on Polymerization Rate | Illustrative Final Conversion (%) | Expected Effect on Molecular Weight |
| 0 | Normal | > 95% | High |
| 0.1 | Slight retardation | 90 - 95% | Slightly reduced |
| 0.5 | Moderate retardation | 70 - 80% | Moderately reduced |
| 1.0 | Significant retardation | 50 - 60% | Significantly reduced |
Table 2: Effect of Water on this compound Polymerization (Illustrative)
| Water Content (ppm) | Expected Effect on Induction Period | Illustrative Polymerization Rate | Expected Effect on Polymer Properties |
| < 50 | Normal | Normal | Consistent properties |
| 500 | May be slightly shortened | May slightly increase initially | Potential for reduced thermal stability due to side reactions |
| 2000 | Variable | Inconsistent, potential for retardation | Increased risk of furan ring opening, lower molecular weight, broader distribution |
Table 3: Effect of Residual MEHQ Inhibitor on this compound Polymerization (Illustrative)
| MEHQ Concentration (ppm) | Expected Induction Period | Expected Polymerization Rate | Illustrative Final Conversion (%) |
| 0 | Short | High | > 95% |
| 10 | Noticeably longer | Reduced | 85 - 90% |
| 50 | Significantly longer | Very low | < 50% |
| 200 | Polymerization may not initiate | No reaction | 0% |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Inhibitor Removal:
-
Place 100 mL of this compound monomer in a 250 mL separatory funnel.
-
Add 50 mL of a 5% (w/v) aqueous sodium hydroxide solution.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and drain the aqueous (lower) layer.
-
Repeat the wash with 50 mL of 5% NaOH solution.
-
Wash the monomer with 50 mL of deionized water three times, or until the pH of the aqueous layer is neutral.
-
-
Drying:
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add approximately 5 g of anhydrous magnesium sulfate.
-
Swirl the flask and let it stand for at least 30 minutes to allow for complete drying.
-
-
Vacuum Distillation:
-
Filter the dried monomer into a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus. It is crucial to use a short path distillation head to minimize polymerization in the column.
-
Distill the monomer under reduced pressure. The boiling point of this compound is approximately 80-82 °C at 5 mmHg.
-
Collect the purified monomer in a receiver flask cooled in an ice bath.
-
Store the purified monomer in a refrigerator under an inert atmosphere (e.g., nitrogen) and use it within a short period.
-
Protocol 2: Analysis of Furfural Impurity by Gas Chromatography (GC)
-
Standard Preparation:
-
Prepare a stock solution of 1000 ppm furfural in a suitable solvent (e.g., high-purity acetone).
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the this compound monomer into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent.
-
-
GC Conditions (Example):
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 275 °C.
-
Oven Program: 50 °C for 2 minutes, then ramp to 220 °C at 10 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the furfural concentration in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for the purification, analysis, and polymerization of this compound.
Caption: Logical relationships between common impurities and their effects on this compound polymerization.
References
- 1. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2454756A - Process for the polymerization of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. JP4118241B2 - Determination of impurities in acrylic acid - Google Patents [patents.google.com]
- 7. EP1722222A1 - Method of determining impurity in acrylic acid - Google Patents [patents.google.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. Furfuryl Alcohol vs Furfural | IlmHub [ilmhub.com]
- 11. researchgate.net [researchgate.net]
- 12. cdc.gov [cdc.gov]
Validation & Comparative
A Comparative Guide to Furfuryl Acrylate and Furfuryl Methacrylate in Polymer Applications
For researchers, scientists, and drug development professionals exploring novel biomaterials and polymer-based therapeutics, the choice of monomer is a critical decision that dictates the final properties and performance of the polymer. Among the bio-based monomers of interest, furfuryl acrylate (FA) and furfuryl methacrylate (FMA) have emerged as versatile building blocks. Both possess a furan ring, offering unique opportunities for post-polymerization modification, such as reversible cross-linking through Diels-Alder reactions, which is particularly attractive for applications like self-healing materials and drug delivery systems.[1][2]
This guide provides an objective comparison of the polymers derived from this compound, poly(this compound) (PFA), and furfuryl methacrylate, poly(furfuryl methacrylate) (PFMA). It summarizes available experimental data on their performance and provides detailed experimental protocols for their synthesis and characterization.
General Comparison: Acrylates vs. Methacrylates
The fundamental difference between this compound and furfuryl methacrylate lies in the presence of a methyl group on the alpha-carbon of the vinyl group in FMA. This seemingly minor structural variation has a significant impact on the polymerization process and the resulting polymer properties.[2]
Generally, methacrylate polymers, including PFMA, tend to be more rigid and exhibit higher mechanical strength due to the steric hindrance of the methyl group, which restricts chain mobility.[2] In contrast, acrylate polymers like PFA are typically more flexible and have a lower glass transition temperature (Tg). Acrylate monomers are also generally more reactive in free-radical polymerization than their methacrylate counterparts.[3]
Performance Data Comparison
While direct comparative studies between PFA and PFMA are limited in the published literature, we can compile and compare their known properties from various sources. The following tables summarize the available quantitative data.
Thermal Properties
| Property | Poly(furfuryl methacrylate) (PFMA) | Poly(this compound) (PFA) |
| Glass Transition Temperature (Tg) | 55-69 °C[4], 119 °C[5] | No direct data available. For reference, Poly(tetrahydrothis compound) has a Tg of -13 °C.[6] |
| Decomposition Temperature (Td, 5% weight loss) | ~250 °C (in copolymer)[4] | No direct data available. For reference, copolymers of tetrahydrothis compound show initial decomposition around 331-365 °C.[3] |
Mechanical Properties
| Property | Poly(furfuryl methacrylate) (PFMA) | Poly(this compound) (PFA) |
| Storage Modulus (E') | 540 MPa (for a FMA-Tung Oil copolymer film at room temperature)[4] | No direct data available. |
| Hardness/Toughness | Generally harder and more rigid.[2] | Generally softer and more flexible. Copolymers are noted to be harder and tougher than poly(methyl acrylate).[7] |
Signaling Pathways and Logical Relationships
The unique chemistry of the furan moiety in both FA and FMA allows for their participation in Diels-Alder reactions, a powerful tool for creating reversible cross-links, conjugating molecules, and designing self-healing materials. This "click chemistry" reaction typically involves the furan ring (acting as a diene) reacting with a dienophile, such as a maleimide.
Caption: Reversible Diels-Alder reaction of the furan group.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.
Synthesis of Poly(furfuryl methacrylate) via Free Radical Polymerization
This protocol is adapted from a study on thermosets from tung oil and furfuryl methacrylate.[4]
Materials:
-
Furfuryl methacrylate (FMA), inhibitor removed by passing through a basic alumina column.
-
Benzoyl peroxide (BPO), initiator.
-
Toluene, dehydrated.
-
Nitrogen gas.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add the desired amount of FMA and toluene.
-
Add BPO (e.g., 3 wt% with respect to the monomer).
-
Purge the reaction vessel with nitrogen gas for 15 minutes.
-
Maintain the temperature at 80 °C for 4 hours, followed by 120 °C for 2 hours.
-
After the reaction, a crude polymer is obtained.
-
Wash the crude product with toluene to remove unreacted monomers and impurities.
-
Dry the purified poly(furfuryl methacrylate) under vacuum.
Caption: Workflow for free radical polymerization of FMA.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for thermal characterization, applicable to both PFA and PFMA.[4]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
DSC Procedure (for Glass Transition Temperature):
-
Place a small sample (5-10 mg) of the polymer in an aluminum pan.
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min, for example, from 25 °C to 250 °C.
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve.
TGA Procedure (for Thermal Stability):
-
Place a sample (10-15 mg) of the polymer in a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min over a temperature range of, for example, 30 °C to 600 °C.
-
The decomposition temperature (Td) can be determined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Mechanical Testing: Dynamic Mechanical Analysis (DMA)
This protocol is based on the characterization of FMA-tung oil copolymers and can be adapted for pure homopolymers.[4]
Instrumentation:
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Prepare a film sample of the polymer with defined dimensions.
-
Conduct the analysis in multi-frequency strain mode.
-
Apply a frequency of 1 Hz and a heating rate of 3 °C/min over a temperature range of, for example, 25 °C to 180 °C.
-
The storage modulus (E'), loss modulus (E''), and tan delta can be recorded as a function of temperature. The peak of the tan delta curve can also be used to determine the Tg.
Biomedical Applications and Biocompatibility
Furan-containing polymers are of growing interest in the biomedical field.[8][9] Their ability to undergo Diels-Alder reactions provides a versatile platform for conjugating drugs or targeting ligands.[8] Furan-based methacrylate oligomers have been shown to be non-cytotoxic to porcine chondrocytes, suggesting their potential for tissue engineering applications.[9]
Conclusion
This compound and furfuryl methacrylate are promising bio-based monomers for the development of advanced polymers with unique functionalities. The choice between the two will largely depend on the desired properties of the final material.
-
Poly(furfuryl methacrylate) is the better choice when higher rigidity, mechanical strength, and thermal stability are required. Its properties are more extensively documented, providing a more predictable starting point for material design.
-
Poly(this compound) is expected to yield more flexible and elastomeric materials with a lower glass transition temperature. While quantitative data is scarce, its higher reactivity may be advantageous in certain polymerization processes.
The presence of the furan ring in both monomers is a key feature, enabling post-polymerization modifications through Diels-Alder chemistry and opening up possibilities for applications in drug delivery, self-healing materials, and other advanced biomedical technologies. Further direct comparative studies are needed to fully elucidate the performance differences between these two intriguing furan-based polymers.
References
- 1. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acrylates vs. Methacrylates: Why MMA Makes Stronger Plastics [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the development of green furan ring-containing polymeric materials based on renewable plant biomass - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Furan Polymers: State of the Art and Perspectives [ouci.dntb.gov.ua]
- 9. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Furfuryl Acrylate and Other Bio-based Acrylates
A detailed analysis of the performance and properties of sustainable acrylate monomers for researchers, scientists, and drug development professionals.
The increasing demand for sustainable materials has spurred significant research into bio-based polymers. Among these, bio-based acrylates, derived from renewable resources, are emerging as viable alternatives to their petroleum-based counterparts. This guide provides a comprehensive comparison of furfuryl acrylate, a promising furan-based monomer, with other notable bio-based acrylates such as isobornyl acrylate and lauryl acrylate. The information presented herein is supported by experimental data from scientific literature to aid in material selection for various research and development applications.
Introduction to Bio-based Acrylates
Bio-based acrylates are a class of monomers derived from renewable resources like biomass, including sugars, lignin, and plant oils. They offer the potential for a reduced carbon footprint and enhanced biodegradability compared to traditional acrylic resins synthesized from finite fossil fuels.[1] this compound, derived from furfuryl alcohol which is produced from lignocellulosic biomass, is of particular interest due to the unique properties imparted by its furan ring structure. This includes the potential for enhanced thermal stability and chemical resistance in the resulting polymers.[2]
Other significant bio-based acrylates include isobornyl acrylate, derived from camphene (a component of turpentine), which is known for contributing to high glass transition temperatures (Tg) and hardness in polymers. Lauryl acrylate, produced from fatty alcohols derived from vegetable oils, is utilized for its ability to impart flexibility and lower the glass transition temperature of polymers. This guide will delve into a comparative analysis of the key performance indicators of these bio-based acrylates.
Performance Comparison
The selection of a suitable bio-based acrylate monomer is dictated by the desired properties of the final polymer. Key performance indicators include thermal stability, mechanical strength, and polymerization behavior. The following tables summarize the quantitative data for homopolymers of this compound, isobornyl acrylate, and lauryl acrylate, providing a basis for objective comparison.
Thermal Properties
The thermal stability and glass transition temperature (Tg) are critical parameters that define the operational temperature range of a polymer. The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state.
| Property | Poly(this compound) | Poly(isobornyl acrylate) | Poly(lauryl acrylate) |
| Glass Transition Temperature (T_g) | ~119 °C (for Poly(furfuryl methacrylate))[3] | ~94 °C[4] | ~-45 °C[5] |
| Thermal Decomposition (TGA) | Enhanced thermal stability is a characteristic of polymers derived from furfuryl methacrylate.[2] | High thermal stability.[1] | Lower thermal stability compared to high Tg acrylates. |
Note: Data for poly(this compound) homopolymer is limited; the value for its methacrylate counterpart is provided as an estimate. The furan moiety is known to enhance thermal stability.
Mechanical Properties
The mechanical properties of a polymer, such as its stiffness (storage modulus), tensile strength, and elongation at break, determine its suitability for various applications, from rigid composites to flexible coatings.
| Property | Poly(this compound) | Poly(isobornyl acrylate) | Poly(lauryl acrylate) |
| Storage Modulus (E') | Data not readily available for homopolymer. Copolymers with furfuryl methacrylate show high modulus.[6] | High storage modulus, indicating rigidity. | Low storage modulus, indicating flexibility.[7] |
| Tensile Strength | Data not readily available for homopolymer. Copolymers are generally tough.[8] | High tensile strength. | Low tensile strength. |
| Elongation at Break | Data not readily available for homopolymer. | Low elongation at break, indicating brittleness. | High elongation at break, indicating flexibility. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.
Free Radical Polymerization of this compound (Adapted from Furfuryl Methacrylate Protocol)
This protocol describes a typical free radical polymerization in solution.
Materials:
-
This compound (inhibitor removed by passing through a basic alumina column)
-
Toluene (anhydrous)
-
Benzoyl peroxide (BPO) as initiator
-
Round-bottom flask with reflux condenser
-
Nitrogen gas inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
A reaction mixture is prepared with the desired monomer concentration in toluene.
-
BPO (typically 1-3 wt% with respect to the monomer) is added as the initiator.
-
The reaction vessel is purged with nitrogen gas for 15 minutes to remove oxygen, which can inhibit polymerization.
-
The reaction mixture is heated to a specific temperature (e.g., 70-80 °C) under constant stirring.
-
The polymerization is allowed to proceed for a set duration (e.g., 4-8 hours).
-
After completion, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or petroleum ether).
-
The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC):
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA):
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan.
-
The sample is heated at a controlled rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[1][9]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the thermal stability and decomposition profile of the polymer.
Mechanical Analysis: Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA):
-
A rectangular sample of the polymer with defined dimensions is prepared.
-
The sample is mounted in the DMA instrument in a suitable clamp (e.g., tensile or three-point bending).
-
A sinusoidal stress is applied to the sample at a fixed frequency (e.g., 1 Hz).
-
The temperature is ramped over a desired range (e.g., from -100 °C to 200 °C) at a controlled heating rate (e.g., 3 °C/min).[6]
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
References
- 1. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrothis compound and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Poly(tetrahydrofurfuryl methacrylate) | Sigma-Aldrich [sigmaaldrich.com]
- 5. scilit.com [scilit.com]
- 6. Characteristic ratio of poly(tetrahydrothis compound) and poly(2‐ethylbutyl acrylate) | Semantic Scholar [semanticscholar.org]
- 7. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]
- 8. US2433866A - Method of making this compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Techniques for Furfuryl Acrylate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of furfuryl acrylate, a versatile monomer increasingly utilized in the development of novel polymers and materials. Understanding the purity, structure, and thermal properties of this compound is critical for ensuring the performance and safety of the final products. This document outlines the principles, experimental protocols, and comparative performance of various analytical methods, supported by experimental data, to assist researchers in selecting the most appropriate techniques for their specific needs.
Comparison of Analytical Techniques
The selection of an analytical technique for this compound characterization depends on the specific information required, such as molecular structure, purity, thermal stability, or the presence of impurities. The following table summarizes the key performance characteristics of commonly employed spectroscopic, chromatographic, and thermal analysis methods.
| Analytical Technique | Information Provided | Sample Preparation | Key Performance Characteristics | Typical Applications |
| Spectroscopic Techniques | ||||
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., C=O, C=C, furan ring).[1] | Minimal; can be analyzed neat. | Fast, non-destructive, and versatile for qualitative analysis. | Rapid identification and quality control of raw material. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, confirmation of synthesis, and identification of impurities.[1] | Dissolution in a deuterated solvent (e.g., CDCl3). | Provides unambiguous structural elucidation and quantitative information. | Structural confirmation of this compound and its polymers. |
| Chromatographic Techniques | ||||
| Gas Chromatography (GC) | Separation and quantification of volatile components, including residual monomers and impurities.[2] | Dilution in a suitable solvent. | High resolution and sensitivity, particularly with a flame ionization detector (FID) or mass spectrometer (MS).[2][3] | Purity assessment and quantification of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities and degradation products.[4][5] | Dissolution in the mobile phase. | Versatile for a wide range of compounds; UV detection is common for acrylates.[4] | Analysis of thermally unstable compounds and quality control. |
| Thermal Analysis Techniques | ||||
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Minimal; small sample size required. | Determines the temperature at which the material degrades. | Assessing the thermal stability of this compound polymers. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point, and curing behavior. | Minimal; small sample size required. | Measures heat flow associated with thermal transitions. | Characterizing the thermal properties of polymers derived from this compound. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.
Methodology:
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Characteristic peaks for this compound include the carbonyl stretch (C=O) around 1720 cm⁻¹, the carbon-carbon double bond stretch (C=C) of the acrylate group around 1635 cm⁻¹, and peaks associated with the furan ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure of a compound. ¹H and ¹³C NMR are most commonly used.[1]
Methodology for ¹H NMR:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
Expected chemical shifts (δ) in CDCl₃ are approximately: 7.4 ppm (furan ring proton), 6.4 ppm and 6.1 ppm (furan ring protons), 5.8 ppm (acrylate vinyl proton), 5.1 ppm (methylene protons), and a singlet for the other two acrylate vinyl protons.
Gas Chromatography (GC)
Principle: GC separates volatile compounds based on their partitioning between a stationary phase in a column and a mobile gas phase. A flame ionization detector (FID) is commonly used for the quantification of organic compounds.[2]
Methodology for Purity Analysis:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Use a suitable capillary column (e.g., HP-5 or equivalent).
-
Employ a temperature program to separate the components, for instance, starting at 50°C and ramping up to 250°C.[3]
-
The retention time of the main peak corresponds to this compound, and the area of this peak relative to the total area of all peaks provides an estimate of its purity.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. A UV detector is often used for compounds with chromophores, such as the acrylate and furan groups in this compound.[4]
Methodology:
-
Prepare a solution of this compound in the mobile phase.
-
The mobile phase could be a mixture of acetonitrile and water.[4]
-
Use a C18 reverse-phase column.
-
Set the UV detector to a wavelength where this compound absorbs strongly (e.g., around 220 nm).
-
Inject the sample and elute with the mobile phase.
-
Quantification can be achieved by comparing the peak area to that of a known standard.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.
Methodology:
-
Place a small amount of the this compound polymer (typically 5-10 mg) into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
The resulting thermogram will show the onset and completion temperatures of decomposition.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg).
Methodology:
-
Seal a small amount of the this compound polymer (typically 5-10 mg) in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The resulting thermogram will show changes in heat flow, from which the Tg can be determined as a step change in the baseline.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for the comprehensive characterization of this compound and the logical relationship between different analytical techniques and the information they provide.
Caption: Experimental workflow for this compound characterization.
Caption: Relationship between properties and analytical techniques.
References
spectroscopic analysis of furfuryl acrylate polymers
A Comparative Guide to the Spectroscopic Analysis of Furfuryl Acrylate Polymers and Alternative Bio-based Polyesters
For researchers, scientists, and drug development professionals, understanding the molecular structure and thermal properties of polymers is paramount for their application. This guide provides a comparative spectroscopic analysis of poly(this compound) and its analogs, alongside common bio-based polyesters like polylactic acid (PLA) and polyglycolic acid (PGA).
Due to the limited availability of direct spectroscopic data for poly(this compound), this guide utilizes data from its close structural analogs, poly(furfuryl methacrylate) and poly(tetrahydrothis compound), as representative examples. These comparisons offer valuable insights into the expected spectral and thermal characteristics of furan-containing acrylate polymers.
Comparative Spectroscopic and Thermal Data
The following tables summarize key quantitative data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis - TGA; Differential Scanning Calorimetry - DSC) for the selected polymers.
Table 1: FTIR Spectroscopy Data
| Polymer | C=O Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Furan Ring (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| Poly(furfuryl methacrylate) | ~1716 | - | Present | Disappearance of C=C stretch at ~1637 from monomer confirms polymerization.[1] |
| Poly(tetrahydrothis compound) | ~1730 | ~1150-1050 | Absent | Disappearance of C=C stretch at ~1639-1606 from monomer.[2] |
| Polylactic Acid (PLA) | ~1750-1761 | ~1180-1092 | Absent | C-H stretching and bending at ~2998-2948.[2] |
| Polyglycolic Acid (PGA) | ~1750 | ~1180-1100 | Absent | C-H stretching and bending at ~2940-2914.[3] |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Polymer | Methylene Protons (-CH₂-) | Methine Protons (-CH-) | Furan/Backbone Protons | Other Key Signals (ppm) |
| Poly(furfuryl methacrylate) Analog | 4.05-4.31 (glycerol methylene in copolymer) | - | 5.33-6.59 (olefinic in copolymer) | Methyl protons from methacrylate group. |
| Poly(tetrahydrothis compound) | ~3.5-4.2 (tetrahydrofurfuryl ring and backbone) | ~1.5-2.5 (backbone) | Absent | - |
| Polylactic Acid (PLA) | - | 5.1-5.2 (backbone -CH-) | Absent | 1.5-1.6 (methyl protons -CH₃) |
| Polyglycolic Acid (PGA) | 4.89 (backbone -CH₂-) | - | Absent | - |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Polymer | Carbonyl Carbon (C=O) | Backbone Carbons | Furan/Side Chain Carbons |
| Poly(furfuryl methacrylate) Analog | - | - | Signals corresponding to furan and tung oil moieties. |
| Poly(tetrahydrothis compound) | ~175 | ~35-45 (backbone) | ~68-77 (tetrahydrofurfuryl ring) |
| Polylactic Acid (PLA) | ~169 | ~69 (backbone -CH-) | ~16 (methyl -CH₃) |
| Polyglycolic Acid (PGA) | 168.3 | 60.9 (backbone -CH₂-) | Absent |
Table 4: Thermal Analysis Data
| Polymer | Glass Transition Temp. (T₉) (°C) | Decomposition Temp. (Tₔ) (°C) |
| Poly(furfuryl methacrylate) | ~55-65 | Degradation in several stages from ~250.[1] |
| Poly(tetrahydrothis compound) | -19 to -29 | 331-365 (15% weight loss).[2] |
| Polylactic Acid (PLA) | ~60-65 | ~350 |
| Polyglycolic Acid (PGA) | ~35-40 | ~260-300 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the polymer.
-
Instrumentation: A PerkinElmer Spectrum BX II FT-IR spectrometer or equivalent.[2]
-
Sample Preparation: Polymer samples are analyzed directly as thin films or by preparing KBr pellets.
-
Data Collection: Spectra are typically recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: The disappearance of the acrylate C=C stretching vibration (around 1635 cm⁻¹) from the monomer spectrum is a key indicator of successful polymerization. The presence of the characteristic ester C=O stretch (around 1730 cm⁻¹) and C-O-C stretches, along with signals from the furan or tetrahydrofurfuryl ring, confirms the polymer structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure and stereochemistry of the polymer.
-
Instrumentation: A Bruker DPX-400 spectrometer or equivalent, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: Polymer samples (5-10 mg) are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Collection: ¹H and ¹³C NMR spectra are recorded at room temperature.
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). The integration of proton signals in ¹H NMR helps to determine the relative number of protons, while ¹³C NMR provides information about the carbon skeleton.
Thermal Analysis (TGA/DSC)
-
Objective: To evaluate the thermal stability and phase transitions of the polymer.
-
Instrumentation: A TA Instruments TGA Q1000 or DSC Q1000, or equivalent.[1]
-
TGA Protocol:
-
A small sample (5-10 mg) is heated in a nitrogen atmosphere.
-
The temperature is ramped from room temperature to around 600°C at a heating rate of 10°C/min.[1]
-
Weight loss as a function of temperature is recorded to determine the decomposition temperature.
-
-
DSC Protocol:
-
A small sample (5-10 mg) is heated in a nitrogen atmosphere.
-
A heat-cool-heat cycle is often employed, for example, from 25°C to 250°C at a heating rate of 10°C/min.[1]
-
The heat flow is measured to determine the glass transition temperature (T₉) and melting temperature (Tₘ).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic and thermal analysis of a novel polymer.
Caption: Experimental workflow for the analysis of this compound polymers.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ²H-NMR and ¹³C-NMR study of the hydration behavior of poly(2-methoxyethyl acrylate), poly(2-hydroxyethyl methacrylate) and poly(tetrahydrothis compound) in relation to their blood compatibility as biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IR, Raman and Ab-initio Calcualtions of Glycolic Acid – Oriental Journal of Chemistry [orientjchem.org]
thermal analysis of polymers containing furfuryl acrylate
A Comparative Guide to the Thermal Analysis of Polymers Containing Furfuryl Acrylate and Its Derivatives
Data Presentation
The following tables summarize the quantitative data from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) for different furan-containing polymers.
Table 1: Thermogravimetric Analysis (TGA) Data
| Polymer System | Tdec-15% (°C) | Onset Decomposition Temp. (°C) | Comments |
| Copolymers of Tetrahydrothis compound (THFA) and Tridecyl Methacrylate (C13-MA) | 331–365 | - | Thermal stability increases with higher THFA content.[1][2] |
| Poly(furfuryl methacrylate) (PFMA) | - | ~230-340 (first step) | Degradation occurs in multiple steps.[3][4] |
| Cross-linked FMA and Tung Oil (TO) Films | - | Higher than powder samples (250-460) | Cross-linking enhances thermal stability.[5] |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Polymer System | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Curing Exotherms (°C) |
| Poly(furfuryl methacrylate) (PFMA) Homopolymer | 119 | Not reported | - |
| Copolymers of THFA and C13-MA | -29 to -19 | Not applicable (amorphous) | - |
| Cross-linked FMA and TO Films | 64-69 | Not observed (cross-linked) | 150-175 and 200-225 (in powder form before full curing)[5] |
Table 3: Dynamic Mechanical Analysis (DMA) Data
| Polymer System | Storage Modulus (E' or G') | Tan δ Peak (Tg) (°C) | Comments |
| Copolymers of THFA and C13-MA | 0.011 to 1.915 MPa (G' at 25°C) | -29 to -19 | Rigidity increases with higher THFA content.[1][2] |
| Cross-linked FMA and TO Films | 60 - 540 MPa (at room temp) | 64-69 | Storage modulus is dependent on the FMA/TO ratio.[5] |
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments cited in the literature.
Thermogravimetric Analysis (TGA)
TGA is utilized to assess the thermal stability and decomposition behavior of polymers by measuring mass change as a function of temperature in a controlled atmosphere.
-
Instrumentation: A thermogravimetric analyzer (e.g., TGA Q1000, TA Instruments; TGA 4000, Perkin Elmer).
-
Sample Preparation: 5-10 mg of the polymer sample is placed in an inert pan (e.g., aluminum or platinum).
-
Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere with a purge rate of 20-100 mL/min to prevent oxidative degradation.[1][2][5]
-
Heating Program: Samples are heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600-800°C) at a constant heating rate, commonly 10 or 20°C/min.[1][2][5]
-
Data Analysis: The resulting data is a plot of mass percentage versus temperature. The onset of decomposition is determined from the initial significant mass loss, and specific temperatures for certain percentage mass losses (e.g., Tdec-15%) are reported for comparison of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and curing reactions, by measuring the difference in heat flow between a sample and a reference as a function of temperature.
-
Instrumentation: A differential scanning calorimeter (e.g., DSC Q1000, TA Instruments).
-
Sample Preparation: 5-10 mg of the polymer sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is conducted under a nitrogen atmosphere with a typical flow rate of 50 mL/min.[5]
-
Heating Program: A common procedure involves heating the sample from a low temperature (e.g., 25°C) to a temperature above its expected transitions (e.g., 250°C) at a controlled rate, often 10°C/min.[5] A second heating scan is often performed after a controlled cooling cycle to erase the thermal history of the sample.
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.[5] Melting and crystallization events are identified by endothermic and exothermic peaks, respectively.
Dynamic Mechanical Analysis (DMA)
DMA characterizes the viscoelastic properties of polymers by applying a sinusoidal stress and measuring the resultant strain. It provides information on the storage modulus (a measure of elastic response), loss modulus (a measure of viscous response), and tan delta (the ratio of loss to storage modulus), from which the glass transition temperature can also be determined.
-
Instrumentation: A dynamic mechanical analyzer (e.g., DMAQ800, TA Instruments; MCR302 rheometer, Anton Paar).
-
Sample Preparation: Polymer samples are prepared with specific dimensions, often in the form of rectangular bars or films, suitable for the instrument's clamping mechanism.
-
Testing Mode: The analysis can be performed in various modes, such as tensile, compression, or shear, depending on the sample's form and the desired information.
-
Experimental Conditions: The sample is subjected to a sinusoidal strain at a fixed frequency (commonly 1 Hz) while the temperature is ramped over a specified range (e.g., from -70°C to 180°C) at a constant heating rate (e.g., 3°C/min).[1][2][5]
-
Data Analysis: The storage modulus (E' or G'), loss modulus (E'' or G''), and tan δ are plotted as a function of temperature. The glass transition temperature (Tg) is often determined from the peak of the tan δ curve.[1][2]
Mandatory Visualization
References
mechanical properties of furfuryl acrylate-based polymers
A Comparative Guide to the Mechanical Properties of Furfuryl Acrylate-Based Polymers
This guide provides a comprehensive comparison of the against common petrochemical and bio-based alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed material selection for a variety of applications.
Overview of this compound-Based Polymers
This compound, derived from renewable furfural, is a monomer that can be polymerized to create bio-based plastics. These polymers are gaining attention as sustainable alternatives to traditional petroleum-based plastics. The presence of the furan ring in their structure imparts unique properties, including potential for self-healing and modification through Diels-Alder reactions. This guide focuses on the mechanical performance of these polymers in comparison to established materials.
Comparative Mechanical Properties
The mechanical properties of polymers are highly dependent on their composition, molecular weight, and processing conditions. The following tables summarize the reported mechanical properties for this compound-based polymers and selected alternatives.
Table 1: Tensile Properties of Various Polymers
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference(s) |
| This compound-Based Polymers | ||||
| Poly(tetrahydrothis compound) (THFA) - C5 | 0.02 | 0.0002 | 14.61 | [1] |
| Poly(tetrahydrothis compound) (THFA) - C9 | 0.05 | 0.00026 | 23.15 | [1] |
| Poly(tetrahydrothis compound) (THFA) - C10 | Not specified | 0.00027 | Not specified | [1] |
| Poly(furfuryl methacrylate) (PFMA) Adhesive | 3.07 (Lap Shear) | Not specified | Not specified | [2] |
| Petrochemical-Based Alternatives | ||||
| Poly(methyl methacrylate) (PMMA) | 47 - 79 | 2.2 - 3.8 | 1 - 30 | [3][4] |
| Bis-GMA/TEGDMA Resin (unfilled) | 26.7 | 2.26 | Not specified | [5] |
| Bis-GMA/TEGDMA with 70% glass filler | 18.6 | 4.59 | Not specified | [5] |
| Bio-based and Biodegradable Alternatives | ||||
| Polylactic Acid (PLA) | ~54 | 3.4 | Not specified | [6] |
Table 2: Compressive and Hardness Properties of Various Polymers
| Polymer System | Compressive Strength (MPa) | Compressive Modulus (MPa) | Hardness (Shore D) | Reference(s) |
| This compound-Based Polymers | ||||
| Poly(tetrahydrothis compound) (THFA) - C9 | Not specified | 64.2 | Not specified | [1] |
| Poly(tetrahydrothis compound) (THFA) - C10 | Not specified | 58.7 | Not specified | [1] |
| Petrochemical-Based Alternatives | ||||
| Poly(methyl methacrylate) (PMMA) | 85 - 110 | Not specified | Not specified | [4] |
| Bis-GMA/TEGDMA Resin with 70% glass filler | 66.6 | Not specified | Not specified | [5] |
| Bio-based and Biodegradable Alternatives | ||||
| Polylactic Acid (PLA) | Not specified | Not specified | 77 | [7] |
| PLA with carbon fiber and graphene | Not specified | Not specified | 84.5 | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of plastics, including tensile strength, Young's modulus, and elongation at break.[8][9][10][11][12]
Apparatus:
-
Universal Testing Machine (UTM) with appropriate load cells.[8]
-
Pneumatic or mechanical grips to securely hold the specimen.[8]
-
Extensometer (contact or non-contact) for precise strain measurement.[8]
Specimen Preparation:
-
Specimens are typically molded or machined into a "dumbbell" or "dog-bone" shape as specified in ASTM D638 (e.g., Type I, IV, or V).[8][10]
-
Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[12]
Procedure:
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen into the grips of the UTM, ensuring it is aligned with the direction of pull.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures. The speed is specified by the standard and depends on the material (e.g., 5 mm/min for rigid plastics).[12]
-
Record the force and elongation data throughout the test.
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[11]
-
Young's Modulus (Tensile Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[11]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[13]
Hardness Testing (ASTM D2240 - Shore Durometer)
Objective: To determine the indentation hardness of plastics and elastomers.[14][15][16][17]
Apparatus:
-
Durometer with a specific scale (e.g., Shore A for softer materials, Shore D for harder materials).
Specimen Preparation:
-
Specimens should have a minimum thickness of 6.4 mm (0.25 inches) and a flat, smooth surface. Thinner specimens can be stacked to achieve the required thickness.[17]
-
Specimens are conditioned under the same standard conditions as for tensile testing.[16]
Procedure:
-
Place the specimen on a hard, flat surface.
-
Hold the durometer vertically and press the indenter firmly onto the specimen surface.
-
The hardness reading is taken within one second of firm contact.
-
Take multiple readings at different locations on the specimen and calculate the average.
Polymerization and Experimental Workflow Diagrams
The following diagrams illustrate the synthesis of this compound-based polymers and a typical experimental workflow for mechanical characterization.
Caption: Synthesis of Poly(this compound) from Biomass.
References
- 1. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrothis compound and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alokrj.weebly.com [alokrj.weebly.com]
- 4. novusls.com [novusls.com]
- 5. Mechanical properties of BIS-GMA resin short glass fiber composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 9. testinglab.com [testinglab.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 12. infinitalab.com [infinitalab.com]
- 13. specialchem.com [specialchem.com]
- 14. micomlab.com [micomlab.com]
- 15. zwickroell.com [zwickroell.com]
- 16. namsa.com [namsa.com]
- 17. Shore Hardness ASTM D2240 [intertek.com]
performance comparison of furfuryl acrylate copolymers
A Comparative Guide to the Performance of Furfuryl Acrylate Copolymers
This guide provides a performance comparison of various this compound (FA) and furfuryl methacrylate (FMA) copolymers, offering insights for researchers, scientists, and drug development professionals. The data herein is compiled from multiple studies to facilitate an objective comparison of thermal, mechanical, and biocompatible properties.
Data Presentation
The following tables summarize the key performance indicators of different this compound and methacrylate copolymers based on available experimental data.
Thermal Properties
The thermal stability and transition temperatures are critical performance parameters for polymeric materials. Below is a comparison of various furfuryl-based copolymers.
| Copolymer System | Comonomer | Furfuryl Monomer Content | Tg (°C) | Tdec (°C) | Analysis Method | Reference |
| Poly(FMA-co-Styrene) | Styrene | Varied | ~64 (extrapolated for pure poly-FM) | Lowered with increasing FM content | DSC | [1] |
| Poly(GMA-co-THFA) | Glycidyl Methacrylate | Varied (THFA) | Increases with GMA content | Increases with THFA content | DSC, TGA | [2][3] |
| Poly(THFA-co-C13-MA) | Tridecyl Methacrylate | Varied (THFA) | -29 to -19 | 331–365 (15% weight loss) | DMTA, TGA | [4][5] |
| Poly(FMA-co-Tung Oil) | Tung Oil | 40-50% FMA | 107-114 | Degradation in several stages | DMA, TGA | [6] |
| Poly(AN-co-Furfuryl Alcohol Resin) | Acrylonitrile | 29-67% AN | - | Broad decomposition centered at ~260°C | TGA, DSC | [7] |
Note: Tg = Glass Transition Temperature; Tdec = Decomposition Temperature. THFA refers to Tetrahydrothis compound, a related bio-based monomer.
Mechanical Properties
The mechanical performance of copolymers is crucial for structural applications. Dynamic Mechanical Analysis (DMA) provides insights into the viscoelastic properties of these materials.
| Copolymer System | Comonomer | Furfuryl Monomer Content | Storage Modulus (MPa) | Key Findings | Analysis Method | Reference |
| Poly(FMA-co-Tung Oil) | Tung Oil | 50% FMA | 540 (at room temp) | Higher FMA content led to higher storage modulus. | DMA | [6] |
| Poly(FMA-co-Tung Oil) | Tung Oil | 40% FMA | 340 (at room temp) | Increased tung oil content plasticized the network. | DMA | [6] |
| Poly(FMA-co-Tung Oil) | Tung Oil | 30% FMA | 60 (at room temp) | Lower mechanical properties with higher tung oil content. | DMA | [6] |
| Poly(THFA-co-C13-MA) | Tridecyl Methacrylate | Varied (THFA) | - | Rigidity and mechanical characteristics increased with THFA content. | DMTA | [4][5] |
Biocompatibility and Swelling Behavior
For applications in drug development and biomaterials, biocompatibility and interaction with aqueous environments are key.
| Copolymer System | Comonomer | Key Findings | Analysis Method | Reference |
| Poly(NVP-co-FMA) Hydrogels | N-vinyl-2-pyrrolidone | Biocompatible hydrogels with controlled hydrophobicity. Swelling is controlled by the NVP content. | Gravimetric analysis of swelling | [8] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research.
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition characteristics of the copolymers.
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) and other thermal transitions.
-
Apparatus: Perkin Elmer Pyris diamond or similar.[9]
-
Heating Rate: 10 °C/min.[9]
-
Temperature Range: Varied depending on the copolymer, for example, 80 to 164 °C for studying Diels-Alder reactions.[9]
Mechanical Analysis
Dynamic Mechanical (Thermal) Analysis (DM(T)A): DM(T)A is used to study the viscoelastic properties of the polymers, including storage modulus and glass transition temperature.
-
Apparatus: MCR302 rheometer (Anton Paar) or DMAQ800 (TA instruments).[4][6]
-
Mode: Multi-frequency strain mode.[6]
-
Frequency: 1 Hz.[6]
-
Temperature Range: Varied, for example, -70 °C to 20 °C or 25–180 °C.[4][6]
-
Heating Rate: 3 °C/min.[6]
Swelling Behavior of Hydrogels
This protocol is used to assess the hydrophilicity and water uptake capacity of hydrogel copolymers.
-
Method: Gravimetric analysis.[8]
-
Procedure:
-
Prepare films of the copolymer of a known initial mass (M0).
-
Immerse the films in water.
-
At specific time intervals, remove the films, blot the surface to remove excess water, and weigh the swollen sample (M).
-
Calculate the swelling value (α) using the formula: α (%) = [(M - M0) / M0] * 100.[4]
-
-
Analysis: The diffusion of water is analyzed based on the stress relaxation model of copolymer chains.[8]
Mandatory Visualization
Experimental Workflow for Copolymer Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound copolymers.
Caption: General workflow for synthesis and analysis.
This guide provides a consolidated overview of the performance of various this compound copolymers based on existing literature. For specific applications, it is recommended to consult the primary research articles for in-depth information.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of new copolymers from glycidyl methacrylate and tetrahydrothis compound: determination of reactivity ratios - UM Research Repository [eprints.um.edu.my]
- 4. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrothis compound and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrothis compound and Tridecyl Methacrylate | MDPI [mdpi.com]
- 6. Synthesis and Properties of Thermosets from Tung Oil and Furfuryl Methacrylate | MDPI [mdpi.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. Biocompatible hydrogels of controlled hydrophobicity from copolymers of N-vinyl-2-pyrrolidone and furfuryl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Unraveling the Reaction Kinetics of Furfuryl Acrylate: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of reaction kinetics is paramount for process optimization and material characterization. This guide provides a comparative analysis of the reaction kinetics of furfuryl acrylate, a bio-based monomer, with other common acrylate monomers, supported by experimental data and detailed protocols.
The polymerization of this compound (FA) exhibits unique kinetic behavior, particularly in photopolymerization processes. A kinetic model developed for the photopolymerization of furfuryl methacrylate (FM) has been successfully applied to FA, allowing for the determination of key kinetic constants.[1] This model encompasses the fundamental steps of propagation, degradative transfer, re-initiation, and cross-termination.[1]
Comparative Kinetic Data
The following table summarizes key kinetic parameters for the polymerization of this compound and provides a comparison with other acrylate monomers.
| Monomer | Polymerization Type | Rate of Polymerization (Rp) | Double Bond Conversion (DBC) | Kinetic Constants | Reference |
| This compound (FA) | Photopolymerization | - | - | Propagation, Degradative Transfer, Re-initiation, Cross-termination determined | [1] |
| Diethylene Glycol Difuran Acrylate (DEFA) | Solid-state Photopolymerization | Max Rp reached in 54 s | 88% | - | [2] |
| Trimethylolpropane Trifuran Acrylate (TMFA) | Solid-state Photopolymerization | Max Rp reached in 35 s | 78% | - | [2] |
| General Acrylates | Emulsion Polymerization | Consistently higher than methacrylates | - | - | [3] |
| Multifunctional Acrylates | UV-induced Polymerization | - | - | Propagation and termination constants are orders of magnitude greater than methacrylates | [4] |
Insights into Reaction Mechanisms
The polymerization of this compound is noted to be more retarded than that of furfuryl methacrylate, yet it produces gels with a higher degree of cross-linking.[1] This is a critical consideration for applications requiring specific network structures.
In comparison to methacrylates, acrylates consistently exhibit higher rates of polymerization, a phenomenon attributed to less steric hindrance.[3] This increased reactivity is reflected in significantly greater values for both termination and propagation kinetic constants, often by three orders of magnitude.[4] However, as the functionality of the acrylate monomer increases (i.e., the number of acrylate groups), the kinetic constants tend to decrease due to the higher viscosity of the monomer.[4]
Experimental Protocols
A precise determination of reaction kinetics relies on robust experimental methodologies. The following outlines a general workflow for studying the photopolymerization kinetics of acrylates.
A common technique for these studies is Differential Scanning Calorimetry (DSC) . The rate of polymerization is directly related to the heat flux monitored by the DSC, and the conversion over time can be determined from the theoretical heat evolved per double bond.[4] For acrylate double bonds, the theoretical heat of reaction is approximately 20.6 kcal/mol.[4]
Another powerful method is in-situ Fourier Transform Infrared (FTIR) spectroscopy . The fractional conversion of double bonds is monitored by the decrease in the absorbance peak area corresponding to the C=C bond (around 1635 cm⁻¹ for acrylates).[5]
Modeling Reaction Kinetics
The data obtained from these experiments can be used to develop and validate kinetic models. For instance, a model for the photopolymerization of furfuryl methacrylate, which accounts for degradative transfer by the furan ring, has been successfully applied to this compound.[1] Such models are invaluable for predicting reaction behavior under various conditions and for optimizing polymerization processes.
The complexity of acrylate polymerization, especially at higher temperatures, often involves secondary reactions like backbiting and beta-scission, which can influence the polymer's molecular structure and molar mass.[6] Computational methods, such as Monte Carlo simulations, can be employed to model these complex reaction pathways and elucidate the effects of various reaction parameters.[6]
Conclusion
The reaction kinetics of this compound present distinct characteristics when compared to other acrylates and methacrylates. Its tendency for increased cross-linking, despite a slower polymerization rate than its methacrylate counterpart, makes it a monomer of significant interest for developing materials with tailored properties. The experimental and modeling approaches outlined in this guide provide a framework for the systematic investigation and validation of the reaction kinetics of this compound and other novel monomers, facilitating their application in advanced material and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. imaging.org [imaging.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized Furfuryl Acrylate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the validation of new molecules and the integrity of subsequent experiments. This guide provides a comparative analysis of three common analytical techniques for assessing the purity of synthesized furfuryl acrylate: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each method is evaluated based on its strengths in quantification, impurity identification, and structural confirmation, supported by illustrative experimental data.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment often depends on the specific requirements of the analysis, such as the need for high accuracy in quantification, the identification of unknown impurities, or a rapid confirmation of the target molecule's functional groups.
| Analytical Technique | Principle of Detection | Information Provided | Strengths | Limitations | Typical Purity Range Determined |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection (e.g., by Flame Ionization Detector - FID). | Retention time (identification by comparison to standards) and peak area (quantification). | High sensitivity for volatile impurities, excellent separation of components in a mixture, and well-established standard methods are available.[1][2] | Destructive to the sample, requires derivatization for non-volatile impurities, and identification of unknown peaks requires a coupled technique like Mass Spectrometry (MS).[3] | 95-99.9% |
| Quantitative NMR (qNMR) | The integrated signal intensity of a specific nucleus (e.g., ¹H) is directly proportional to the number of nuclei, allowing for quantification against an internal standard of known purity.[1][2] | Precise quantification of the analyte, structural information for both the main compound and impurities, and identification of non-volatile impurities. | A primary ratio method of measurement, non-destructive, and provides structural information for impurity identification.[2] | Lower sensitivity compared to GC for trace impurities, potential for signal overlap in complex mixtures, and requires a certified internal standard for absolute quantification.[2] | 90-99.9% |
| FTIR Spectroscopy | Absorption of infrared radiation by specific molecular vibrations (functional groups). | Presence or absence of characteristic functional groups. | Rapid and non-destructive confirmation of the synthesized molecule's identity and can detect functional group impurities.[4][5] | Generally not a quantitative technique for purity assessment, low sensitivity for minor components, and provides limited information on the specific structure of impurities.[6] | Primarily qualitative |
Experimental Data Summary
The following table summarizes hypothetical, yet representative, experimental data from the analysis of a synthesized batch of this compound, illustrating the type of results obtained from each technique.
| Technique | Parameter Measured | Result | Interpretation |
| GC-FID | Peak Area % | This compound: 99.2%Impurity 1 (Furfuryl Alcohol): 0.5%Impurity 2 (Unknown): 0.3% | The sample is of high purity with respect to volatile components. The major impurity is the starting material, furfuryl alcohol. |
| ¹H qNMR | Molar Purity vs. Internal Standard (Maleic Anhydride) | 99.1 mol% | The molar purity is high, consistent with the GC results. Structural information from the NMR spectrum confirms the identity of the main component and the furfuryl alcohol impurity. |
| FTIR | Characteristic Peaks | Conforms to reference spectrum. Presence of C=O (ester) at ~1725 cm⁻¹, C=C (alkene) at ~1635 cm⁻¹, and furan ring vibrations. No significant unexpected peaks. | The primary functional groups of this compound are present, and there is no evidence of major functional group impurities. |
Experimental Protocols
Gas Chromatography (GC-FID)
Objective: To determine the percentage purity of this compound and identify volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]
-
Autosampler.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as ethyl acetate.
-
Instrumental Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis: Inject the sample and record the chromatogram. Identify the peaks by comparing their retention times with those of authentic standards of this compound and expected impurities (e.g., furfuryl alcohol).
-
Calculation: Calculate the area percentage of each peak relative to the total peak area to determine the purity.
Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the chemical identity of the synthesized this compound by identifying its characteristic functional groups.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound (e.g., ester C=O, alkene C=C, furan ring C-O and C=C).
-
Compare the obtained spectrum with a reference spectrum of pure this compound to confirm its identity and check for any significant unexpected peaks that might indicate impurities.
-
Workflow and Pathway Diagrams
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Logical relationships between analytical techniques and purity assessment outcomes.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. arts.unimelb.edu.au [arts.unimelb.edu.au]
- 4. rjpbcs.com [rjpbcs.com]
- 5. azom.com [azom.com]
- 6. GC-MS versus FTIR comparison... - Chromatography Forum [chromforum.org]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Furfuryl Acrylate Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
The polymerization of furfuryl acrylate, a bio-based monomer, is a critical process in the development of sustainable polymers for a variety of applications, including advanced materials and drug delivery systems. The choice of initiator plays a pivotal role in determining the reaction kinetics, polymer properties, and overall efficiency of the polymerization process. This guide provides an objective comparison of common initiator systems for this compound polymerization, supported by experimental data and detailed protocols to aid in the selection of the most suitable initiator for your research needs.
Performance Comparison of Polymerization Initiators
The selection of an initiator is dependent on the desired polymerization conditions (e.g., temperature, light exposure) and the target polymer characteristics. This section summarizes the quantitative performance of thermal, photo-, and redox initiators in the context of acrylate polymerization, with specific relevance to this compound and its analogues.
| Initiator Type | Initiator System Example | Monomer System | Temperature (°C) | Initiator Conc. (mol%) | Conversion Rate (%) | Polymerization Time | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| Thermal Initiator | Benzoyl Peroxide (BPO) | Furfuryl Methacrylate / Tung Oil | 80, then 120 | 3 (wt%) | >95% (disappearance of C=C) | 6 h | Cross-linked | N/A | [1] |
| Thermal Initiator | Azobisisobutyronitrile (AIBN) | 1,6-hexanediol diacrylate | ~70-90 (DSC onset) | 2 | High (qualitative) | N/A | Cross-linked | N/A | [2] |
| Photoinitiator | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | Tetrahydrothis compound / Tridecyl Methacrylate | Room Temp | N/A | >95% (insoluble fraction) | < 10 min | Cross-linked | N/A | [3] |
| Photoinitiator | 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone | Diacrylate Monomer | 30 | 3 (w/w) | ~85% | < 1 min | Cross-linked | N/A | [4] |
| Redox Initiator | Ammonium Persulfate (APS) / N,N,N′,N′-tetramethylethylenediamine (TMEDA) | Butyl Acrylate | 40-50 | N/A | High (qualitative) | N/A | N/A | N/A | [5] |
| Redox Initiator | Benzoyl Peroxide (BPO) / N,N-Dimethylaniline (DMA) | Hydroxyethyl Acrylate | 40 | N/A | High (qualitative) | N/A | N/A | N/A | [6] |
Note: Direct comparative studies on this compound with a wide range of initiators are limited in publicly available literature. The data presented is a synthesis from studies on furfuryl methacrylate, tetrahydrothis compound, and other structurally similar acrylates to provide a representative comparison. The efficiency of these initiators is expected to be similar for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for conducting this compound polymerization using different initiator types.
Thermal-Initiated Polymerization
This protocol describes a typical setup for free-radical polymerization of this compound using a thermal initiator like Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN).
Materials:
-
This compound (monomer)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or other suitable solvent (optional, for solution polymerization)
-
Round-bottom flask with a reflux condenser
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and heating mantle/oil bath
-
Methanol (for precipitation)
Procedure:
-
Place the desired amount of this compound into the round-bottom flask. If performing solution polymerization, add the solvent.
-
Add the calculated amount of the thermal initiator (e.g., 1-3 wt% with respect to the monomer).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.[1]
-
Immerse the flask in a preheated oil bath or apply heat using a heating mantle to the desired reaction temperature (e.g., 70-80 °C for AIBN, 80-95 °C for BPO).[1]
-
Maintain the temperature and stirring for the desired reaction time (typically several hours). Monitor the polymerization progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the acrylate C=C bond peak (~1637 cm⁻¹).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
If the polymer is soluble, precipitate it by pouring the reaction mixture into a large excess of a non-solvent like methanol.
-
Filter the precipitated polymer and dry it under vacuum.
Photo-Initiated Polymerization
This method is ideal for rapid curing and the formation of cross-linked networks at ambient temperatures.
Materials:
-
This compound (monomer)
-
Photoinitiator (e.g., Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, commercially known as TPO-L, or other suitable photoinitiators).[3]
-
UV curing system (e.g., 400 W metal halide lamp).[7]
-
Molds for sample preparation (if creating films or specific shapes)
Procedure:
-
Mix the this compound monomer with the photoinitiator (typically 0.5-5 wt%). Ensure complete dissolution of the initiator.
-
Pour the monomer/initiator mixture into a mold or cast it as a thin film on a suitable substrate.
-
Place the sample under the UV lamp. The distance from the lamp and the irradiation time will depend on the lamp intensity and the specific formulation.
-
Irradiate the sample for the required duration (can range from seconds to minutes). The polymerization is often very rapid.
-
The curing process can be monitored in real-time using techniques like real-time FTIR.[8]
-
Post-curing at a slightly elevated temperature may be performed to ensure complete conversion.
Redox-Initiated Polymerization
Redox initiation allows for polymerization at lower temperatures compared to thermal initiation, which can be advantageous for sensitive systems.[6]
Materials:
-
This compound (monomer)
-
Redox initiator pair:
-
Solvent (typically water for persulfate systems, or an organic solvent)
-
Reaction vessel with stirring and temperature control
-
Inert gas supply
Procedure:
-
Dissolve the this compound monomer in the chosen solvent within the reaction vessel.
-
Purge the solution with an inert gas to remove dissolved oxygen.
-
Add one component of the redox pair (e.g., the oxidizing agent) to the monomer solution and allow it to dissolve completely.
-
Initiate the polymerization by adding the second component of the redox pair (the reducing agent). The polymerization often starts rapidly at or near room temperature.[6]
-
Maintain the reaction under an inert atmosphere with continuous stirring. The temperature may be controlled using a water bath.
-
Allow the reaction to proceed for the desired time.
-
Isolate the polymer using appropriate precipitation and drying techniques as described for thermal polymerization.
Visualizing the Experimental Workflow
To provide a clearer understanding of the comparative experimental process, the following diagram illustrates the general workflow for evaluating different polymerization initiators for this compound.
Caption: Workflow for comparing this compound polymerization initiators.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrothis compound and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 501g Influences of Redox Initiators on Free-Radical Frontal Polymerization of Poly(hydroxyethyl acrylate) [skoge.folk.ntnu.no]
- 7. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Furfuryl Acrylate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Furfuryl acrylate, a reactive acrylate monomer, requires careful management throughout its lifecycle, from use to final disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its hazards. It is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). |
| Protective clothing to prevent skin contact. | |
| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through incineration at a licensed chemical destruction plant.[2] Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with this compound.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[3]
3. Storage of Waste:
-
Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Ensure the container is tightly closed to prevent the release of vapors.
4. Final Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
The waste will be transported to a facility for destruction, typically via controlled incineration with flue gas scrubbing.[2]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
Regulatory and Hazard Information
| Parameter | Information | Source |
| Hazard Classification | Skin Irritant, Eye Irritant, May cause respiratory irritation. | [1] |
| Primary Disposal Method | Controlled incineration at a licensed chemical destruction plant. | [2] |
| RCRA Waste Code | Not specifically listed. May be classified as D001 (Ignitable) or D002 (Corrosive) depending on characteristics. The user must determine the appropriate code. | [5][6][7] |
| Reportable Quantity (RQ) | Not specifically listed. For comparison, the RQ for related substances are: Ethyl acrylate: 1000 lbs (454 kg), Furfural: 5000 lbs (2270 kg). | [3][8] |
| UN Number (for transport) | Not specifically listed. A related compound, Tetrahydrothis compound, is UN3265 (Corrosive liquid, acidic, organic, n.o.s.). | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
- 1. scipoly.com [scipoly.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. actenviro.com [actenviro.com]
- 6. dec.vermont.gov [dec.vermont.gov]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. phmsa.dot.gov [phmsa.dot.gov]
Essential Safety and Operational Guide for Handling Furfuryl Acrylate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for researchers, scientists, and drug development professionals handling Furfuryl acrylate. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, minimizing exposure risks and ensuring a rapid and effective response to potential incidents.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Proper selection and use of PPE are critical to prevent exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards.[3][4] | To protect eyes from splashes and vapors that can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., polymer laminate, nitrile) tested according to EN 374.[1][5] Wear impervious, flame-retardant protective clothing or a lab coat to cover skin.[4][6] | To prevent skin contact which can cause irritation and potential allergic reactions.[1][7] Contaminated clothing should be removed immediately and washed before reuse.[3][6] |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation.[1][8] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[3][6] | To avoid inhalation of vapors which may cause respiratory tract irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][7]
-
Keep away from heat, sparks, open flames, and direct sunlight.[3][6][7]
-
Store locked up and away from incompatible materials and foodstuff containers.[3]
Step 2: Handling and Use
-
All handling should be conducted in a designated area, preferably within a chemical fume hood.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[3]
-
Do not eat, drink, or smoke in the work area.[1]
Step 3: Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][3][4][7]
-
Do not empty into drains or release into the environment.[1][2]
-
Contaminated packaging should be handled in the same way as the substance itself.[1]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, get medical help.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Hold eyelids apart to ensure thorough rinsing.[1] Seek immediate medical attention.[7][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[3][7] Call a poison center or doctor immediately.[3][9] |
Spill Response
In the event of a spill, follow a structured response plan to ensure safety and proper cleanup.
References
- 1. chemos.de [chemos.de]
- 2. chemos.de [chemos.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. millcraft.com [millcraft.com]
- 6. scipoly.com [scipoly.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. detax.com [detax.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
